2-Bromo-1,1-dimethylcyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6(7)8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZLGZDMIGDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22228-38-2 | |
| Record name | 2-bromo-1,1-dimethylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1,1-dimethylcyclopentane, a valuable halogenated cycloalkane intermediate in organic synthesis. The primary focus of this document is on the free-radical bromination of 1,1-dimethylcyclopentane (B44176), which represents the most direct and viable synthetic route. This guide includes a plausible, detailed experimental protocol, tabulated spectroscopic and physical data, and visualizations of the reaction mechanism and experimental workflow to facilitate a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a secondary alkyl halide with the molecular formula C₇H₁₃Br.[1] Its structure, featuring a cyclopentane (B165970) ring with two methyl groups on a single carbon and a bromine atom on an adjacent carbon, makes it a useful building block in the synthesis of more complex organic molecules and potential pharmaceutical candidates.[2] The strategic placement of the bromine atom allows for a variety of subsequent chemical transformations, including nucleophilic substitution and elimination reactions.[2] This guide details a practical synthetic approach to this compound, focusing on a well-established free-radical halogenation method.
Synthetic Pathway: Free-Radical Bromination
The most common and effective method for the synthesis of this compound is the free-radical bromination of 1,1-dimethylcyclopentane.[2] This reaction is typically initiated by ultraviolet (UV) light or heat, which promotes the homolytic cleavage of molecular bromine (Br₂) into bromine radicals.[3] These highly reactive radicals then abstract a hydrogen atom from the alkane substrate to form an alkyl radical, which subsequently reacts with another molecule of Br₂ to yield the desired product and a new bromine radical, thus propagating the chain reaction.
Due to the relative stability of the resulting radical intermediates, bromination is selective. The order of reactivity for hydrogen abstraction is tertiary > secondary > primary. In the case of 1,1-dimethylcyclopentane, the secondary hydrogens are the most reactive sites for abstraction, leading to the formation of this compound as the major product.
Reaction Mechanism
The free-radical bromination of 1,1-dimethylcyclopentane proceeds through a chain reaction mechanism involving three key stages: initiation, propagation, and termination.
Caption: The free-radical chain mechanism for the bromination of an alkane.
Experimental Protocol
The following is a plausible experimental protocol for the synthesis of this compound, adapted from general procedures for the free-radical bromination of cycloalkanes.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1,1-Dimethylcyclopentane | C₇H₁₄ | 98.20 | 10.0 g (0.102 mol) |
| Bromine | Br₂ | 159.81 | 16.3 g (5.2 mL, 0.102 mol) |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 100 mL |
| 10% Sodium Thiosulfate (B1220275) (aq) | Na₂S₂O₃ | 158.11 | As needed |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 50 mL |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,1-dimethylcyclopentane (10.0 g, 0.102 mol) in carbon tetrachloride (50 mL). The top of the condenser should be connected to a gas trap to neutralize the HBr gas evolved during the reaction.
-
Initiation: Position a UV lamp (or a high-wattage incandescent bulb) close to the reaction flask.
-
Addition of Bromine: Dissolve bromine (16.3 g, 0.102 mol) in carbon tetrachloride (50 mL) and add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture while irradiating with the lamp. The rate of addition should be controlled to maintain a gentle reflux and to ensure that the red-brown color of bromine disappears before the next drop is added. The reaction is exothermic and may require occasional cooling with a water bath.
-
Reaction Completion: After the addition is complete, continue to stir and irradiate the mixture for an additional 30 minutes, or until the bromine color has completely faded.
-
Work-up: Cool the reaction mixture to room temperature. Wash the mixture sequentially with 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine), water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Data Presentation
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₁₃Br[1] |
| Molar Mass | 177.08 g/mol [1] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, predicted) | δ 4.1-4.3 (m, 1H, -CHBr-), 1.5-2.2 (m, 6H, ring -CH₂-), 1.1 (s, 3H, -CH₃), 1.0 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ ~60 (-CHBr-), ~40 (quaternary C), ~35, ~25, ~20 (ring -CH₂-), ~28, ~25 (gem-dimethyl -CH₃) |
| IR (predicted) | ν (cm⁻¹): 2960-2850 (C-H stretch), 1460 (C-H bend), 680-550 (C-Br stretch) |
| Mass Spectrum (m/z) | M⁺ at 176/178 (due to ⁷⁹Br/⁸¹Br isotopes) |
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. It should be handled in a fume hood.
-
This compound: As a halogenated organic compound, it should be handled with care. It is flammable and may be an irritant.[1]
Conclusion
The synthesis of this compound is most effectively achieved through the free-radical bromination of 1,1-dimethylcyclopentane. This method, while requiring careful handling of hazardous reagents, is a standard and reliable procedure in organic synthesis. The provided experimental protocol and data serve as a comprehensive guide for researchers and professionals engaged in the synthesis of this and similar halogenated cycloalkanes for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yield and purity.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1-dimethylcyclopentane is a halogenated cycloalkane with the molecular formula C₇H₁₃Br.[1] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a bromine atom at the 2-position and two methyl groups at the 1-position. This secondary alkyl halide is a valuable intermediate in organic synthesis, primarily utilized in the introduction of the 1,1-dimethylcyclopentyl moiety into larger molecules. Its reactivity is characterized by a propensity for substitution and elimination reactions, making it a versatile building block in the synthesis of complex organic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic profile.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 22228-38-2 | [1] |
| Molecular Formula | C₇H₁₃Br | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| XLogP3-AA | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 176.02006 Da | [1] |
| Monoisotopic Mass | 176.02006 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
Synthesis
The primary method for the synthesis of this compound is the free-radical bromination of 1,1-dimethylcyclopentane (B44176).[3] This reaction is typically initiated by ultraviolet (UV) light or heat and proceeds via a chain mechanism.
Experimental Protocol: Free-Radical Bromination of 1,1-dimethylcyclopentane
Materials:
-
1,1-dimethylcyclopentane
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
UV lamp or heat source
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,1-dimethylcyclopentane in an inert solvent.
-
Initiate the reaction by either heating the mixture to reflux or irradiating it with a UV lamp.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture. The color of the bromine should fade as it is consumed.
-
Continue the addition until a faint orange color persists, indicating a slight excess of bromine.
-
After the addition is complete, continue to heat or irradiate the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution to remove any unreacted bromine and hydrogen bromide.
-
Separate the organic layer, wash it with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Caption: Synthesis of this compound.
Reactivity
This compound, as a secondary alkyl halide, undergoes both nucleophilic substitution (Sₙ1) and elimination (E1) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.
Reaction with Ethanol
When heated in ethanol, this compound primarily undergoes an E1 elimination reaction to yield 1,2-dimethylcyclopentene (B3386875) as the major product, along with other minor elimination and substitution products.[4][5][6] The reaction proceeds through a secondary carbocation intermediate which can undergo a hydride shift to form a more stable tertiary carbocation.
Experimental Protocol: Elimination Reaction with Ethanol
Materials:
-
This compound
-
Ethanol (absolute)
-
Heating mantle and reflux condenser
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the products with diethyl ether.
-
Wash the combined organic extracts with a 5% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (as the products are volatile).
-
Analyze the product mixture by GC-MS to identify the major and minor products.
Caption: E1 Elimination Reaction Pathway.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the two diastereotopic methyl groups, the methylene (B1212753) protons of the cyclopentane ring, and the methine proton attached to the bromine atom. |
| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the two methyl carbons, the quaternary carbon, the three methylene carbons of the ring, and the carbon atom bonded to bromine. |
| Infrared (IR) | The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. |
Safety and Handling
This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid contact with skin and eyes.
Conclusion
This compound is a key synthetic intermediate with well-defined reactivity. While some of its physical properties are not experimentally documented, its synthesis and characteristic reactions are understood. This guide provides a foundational understanding of its chemical properties for researchers and professionals in the field of organic synthesis and drug development. Further experimental investigation is warranted to fully characterize its physical constants.
References
- 1. This compound | C7H13Br | CID 77230354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Buy this compound | 22228-38-2 [smolecule.com]
- 4. When (RS)-1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of t.. [askfilo.com]
- 5. When 1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of the pr.. [askfilo.com]
- 6. Predict the products expected in the given reaction 2-Bromo-1,1-dimethylcycopentane`underset(Delta)overset(C_2H_5OH)to` [allen.in]
An In-depth Technical Guide to 2-Bromo-1,1-dimethylcyclopentane
CAS Number: 22228-38-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,1-dimethylcyclopentane, a halogenated cycloalkane of interest in synthetic organic chemistry. This document details its physicochemical properties, spectral data, synthesis, and reactivity. The information is intended to support researchers and professionals in its application as a chemical intermediate.
Physicochemical and Spectral Data
The properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | --INVALID-LINK-- |
| Molecular Weight | 177.08 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | CC1(CCCC1Br)C | --INVALID-LINK-- |
| InChI Key | YWAZLGZDMIGDHZ-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 22228-38-2 | --INVALID-LINK-- |
| XLogP3-AA (Predicted) | 3.1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 0 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 8 | --INVALID-LINK-- |
| Complexity | 86.4 | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features |
| Infrared (IR) Spectrum | Characteristic peaks for C-H stretching and bending, and a C-Br stretching frequency. |
| ¹H NMR Spectrum | Signals corresponding to the methyl protons, the methine proton adjacent to the bromine, and the methylene (B1212753) protons of the cyclopentane (B165970) ring. |
| ¹³C NMR Spectrum | Resonances for the quaternary carbon, the carbon bearing the bromine, the methyl carbons, and the methylene carbons of the ring. |
| Mass Spectrometry (GC-MS) | A molecular ion peak and characteristic fragmentation patterns including the loss of a bromine atom and alkyl fragments. |
Synthesis and Purification: Experimental Protocols
The primary route for the synthesis of this compound is the free-radical bromination of 1,1-dimethylcyclopentane (B44176).
Synthesis of 1,1-Dimethylcyclopentane (Precursor)
A detailed protocol for the synthesis of the precursor, 1,1-dimethylcyclopentane, is outlined below.
Reaction: Cyclization of 2-methyl-5-hexen-2-ol via acid catalysis.
Materials:
-
2-methyl-5-hexen-2-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-methyl-5-hexen-2-ol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure 1,1-dimethylcyclopentane.
Bromination of 1,1-Dimethylcyclopentane
Reaction: Free-radical bromination of 1,1-dimethylcyclopentane.
Materials:
-
1,1-Dimethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (e.g., a 250W sunlamp), dissolve 1,1-dimethylcyclopentane in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux while irradiating with the sunlamp to initiate the reaction.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the solid succinimide (B58015) floats on top of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Chemical Reactivity and Mechanisms
This compound, as a secondary alkyl halide, undergoes both substitution (Sₙ1) and elimination (E1) reactions, often in competition. The reaction pathway is influenced by the nature of the nucleophile/base and the reaction conditions.
E1 Elimination Reaction
When heated in the presence of a weak base and a polar protic solvent like ethanol, this compound primarily undergoes an E1 elimination to form alkenes. The reaction proceeds through a carbocation intermediate.
Caption: E1 Elimination Mechanism of this compound.
Sₙ1 Substitution Reaction
In the presence of a weak nucleophile and a polar protic solvent, such as water or methanol, without strong heating, this compound can undergo an Sₙ1 substitution reaction. This reaction also proceeds through a carbocation intermediate, which can be attacked by the nucleophile.
Caption: Sₙ1 Substitution Mechanism with Water.
Applications in Organic Synthesis
Due to its reactive nature, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to form a carbocation allows for the introduction of various functional groups and the construction of different carbon skeletons.
Potential Synthetic Transformations:
-
Alkene Synthesis: As demonstrated in the E1 reaction, it is a precursor to various dimethylcyclopentene isomers.
-
Alcohol and Ether Synthesis: Through Sₙ1 reactions, it can be converted to the corresponding alcohols or ethers by solvolysis in water or an alcohol, respectively.
-
Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, which is a powerful tool for carbon-carbon bond formation.
-
Substitution with other Nucleophiles: A variety of nucleophiles can be introduced at the C2 position via Sₙ1 or Sₙ2 type reactions, depending on the reaction conditions and the nucleophile's strength.
While direct applications in drug development are not extensively documented, the substituted cyclopentane motif is present in various biologically active molecules. Therefore, this compound represents a potential building block for the synthesis of novel pharmaceutical candidates.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as a flammable liquid (Category 3).[1]
Conclusion
This compound is a versatile reagent in organic synthesis. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the laboratory. This guide provides a foundational resource for researchers and professionals working with this compound, enabling them to explore its potential in the development of new chemical entities.
References
Spectroscopic Profile of 2-Bromo-1,1-dimethylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromo-1,1-dimethylcyclopentane. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic values and general characteristics inferred from analogous structures. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted and approximate spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Geminal dimethyl groups (-C(CH₃)₂) | ~ 1.0 - 1.2 | Singlet | 6H |
| Ring methylene (B1212753) protons (-CH₂-) | ~ 1.5 - 2.5 | Complex Multiplets | 6H |
| Bromine-bearing methine proton (-CHBr) | ~ 4.0 - 4.5 | Multiplet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary carbon (-C(CH₃)₂) | ~ 40 - 50 |
| Bromine-bearing carbon (-CHBr) | ~ 50 - 60 |
| Methylene carbons (-CH₂-) | ~ 20 - 40 |
| Methyl carbons (-CH₃) | ~ 20 - 30 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-H stretching (aliphatic) | 2800 - 3000 |
| C-H bending (methyl and methylene) | 1350 - 1470 |
| C-C stretching (ring framework) | 1000 - 1200 |
| C-Br stretching | 500 - 700 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| Molecular Ion [M]⁺ | 176/178 | Presence of two peaks with approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| [M-Br]⁺ | 97 | Loss of the bromine atom. |
| Further Fragments | Various | Complex fragmentation pattern resulting from the cyclopentane (B165970) ring cleavage. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
1H NMR spectrum of 2-Bromo-1,1-dimethylcyclopentane
An in-depth technical guide on the ¹H NMR spectrum of 2-bromo-1,1-dimethylcyclopentane is provided below, detailing its structural analysis and spectral features.
Introduction
This compound is a halogenated cycloalkane for which Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and purity assessment. The proton NMR (¹H NMR) spectrum, in particular, offers detailed insights into the number of distinct proton environments, their chemical surroundings (shielding/deshielding), and the connectivity of adjacent protons through spin-spin coupling. This guide presents a comprehensive analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a standard experimental protocol, and a visual representation of the structure-spectrum correlations.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CHBr | 4.0 - 4.5 | Multiplet | 1H |
| Ring -CH₂- | 1.5 - 2.5 | Complex Multiplets | 6H |
| Geminal -CH₃ | 1.0 - 1.2 | Singlet | 6H |
Structural Interpretation of the Spectrum
The predicted ¹H NMR spectrum of this compound reveals several key structural features:
-
Geminal Dimethyl Protons (-CH₃): The two methyl groups attached to the same carbon atom (C1) are chemically equivalent. Due to the absence of adjacent protons, their signal is not split and appears as a sharp singlet in the upfield region of the spectrum, typically between 1.0 and 1.2 ppm.[1] This signal integrates to six protons.
-
Ring Methylene (B1212753) Protons (-CH₂-): The three sets of methylene protons on the cyclopentane (B165970) ring (at positions C3, C4, and C5) are in different chemical environments. Their signals are expected to be complex multiplets due to spin-spin coupling with neighboring protons. These signals typically appear in the range of 1.5 to 2.5 ppm.[1] The total integration for these protons is six.
-
Bromine-Bearing Methine Proton (-CHBr): The single proton on the carbon atom bonded to the electronegative bromine atom (C2) is significantly deshielded. Consequently, its signal appears further downfield, generally in the range of 4.0 to 4.5 ppm.[1] This proton is coupled to the adjacent methylene protons, resulting in a multiplet signal that integrates to one proton.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound is as follows:
4.1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
4.2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
The instrument is tuned, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
A standard one-dimensional ¹H NMR experiment is performed. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
A suitable number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio.
4.3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
The spectrum is then phased and baseline-corrected.
-
The chemical shifts of the signals are referenced to the internal standard (TMS).
-
The integration of each signal is calculated to determine the relative ratio of the protons.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the different proton environments in the this compound molecule and their corresponding predicted signals in the ¹H NMR spectrum.
Caption: Logical workflow from molecular structure to predicted ¹H NMR signals for this compound.
References
An In-depth Technical Guide to the 13C NMR Analysis of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-bromo-1,1-dimethylcyclopentane. It covers predicted spectral data, detailed experimental protocols, and visual representations of the analytical workflow and expected chemical shifts, designed to assist researchers in the structural elucidation and characterization of this and similar halogenated cyclic compounds.
Predicted 13C NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, a predicted 13C NMR spectrum was generated to provide expected chemical shift values. These predictions are based on established computational models that analyze the local electronic environment of each carbon atom. The structure and carbon numbering scheme for this compound are shown below:
The predicted chemical shifts provide a valuable reference for spectral assignment. The presence of an electron-withdrawing bromine atom is expected to deshield the adjacent carbon (C2), shifting it downfield. The quaternary carbon (C1) will also exhibit a distinct chemical shift, typically less intense than protonated carbons in a standard proton-decoupled 13C NMR spectrum.
Data Presentation: Predicted Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) | Notes |
| C1 | ~45-55 | Singlet (s) | Quaternary carbon, typically a weaker signal. |
| C2 | ~60-70 | Doublet (d) | Carbon bearing the bromine atom, significantly deshielded. |
| C3 | ~35-45 | Triplet (t) | Methylene carbon adjacent to the brominated carbon. |
| C4 | ~20-30 | Triplet (t) | Methylene carbon. |
| C5 | ~30-40 | Triplet (t) | Methylene carbon adjacent to the quaternary carbon. |
| -CH3 (x2) | ~25-35 | Quartet (q) | Equivalent methyl carbons. |
Note: These are predicted values and may vary from experimental results depending on the solvent and other acquisition parameters.
Experimental Protocols
This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (final concentration ~0.05%). The residual solvent peak can also be used for referencing.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency.
-
Acquisition Parameters: Set the following parameters for a standard proton-decoupled 13C NMR experiment:
-
Pulse Program: A standard pulse sequence for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 220-240 ppm (e.g., from -10 to 210 ppm) is generally sufficient to cover the entire range of carbon chemical shifts.
-
Acquisition Time (AQ): Typically set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For the recommended sample amount, 128 to 1024 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert it into the frequency domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is generally not performed for standard proton-decoupled 13C NMR spectra as peak intensities are not directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE).
Mandatory Visualizations
Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Predicted Chemical Shift Ranges
This diagram visualizes the predicted 13C NMR chemical shift ranges for the different carbon environments in this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 2-Bromo-1,1-dimethylcyclopentane. Due to the limited availability of public experimental spectra, this document focuses on the predicted vibrational modes based on well-established group frequencies. It also outlines a detailed experimental protocol for acquiring a vapor-phase Fourier Transform Infrared (FTIR) spectrum of the compound, which is invaluable for researchers synthesizing or working with this molecule.
Molecular Structure and Expected Vibrational Modes
This compound (C₇H₁₃Br) is a halogenated cycloalkane. Its structure, featuring a cyclopentyl ring with a gem-dimethyl group and a bromine substituent, gives rise to a characteristic infrared spectrum. The key functional groups and their expected vibrational motions are:
-
C-H bonds (Aliphatic): Present in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the cyclopentane (B165970) ring. These give rise to stretching and bending vibrations.
-
C-C bonds: Forming the backbone of the cyclopentane ring and the connection to the methyl groups.
-
C-Br bond: The carbon-bromine bond is a key functional group with a characteristic stretching frequency in the fingerprint region of the IR spectrum.
-
Gem-dimethyl group: The presence of two methyl groups on the same carbon atom can lead to characteristic bending or rocking vibrations.
Predicted Infrared Absorption Data
While a publicly available experimental spectrum for this compound is not readily accessible, a predictive summary of its key infrared absorption bands can be compiled from established correlation tables.[1][2] The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2950 - 3000 | Strong | C-H asymmetric stretching (CH₃) |
| 2870 - 2960 | Strong | C-H symmetric and asymmetric stretching (CH₂ and CH₃)[1] |
| 1450 - 1470 | Medium | CH₂ scissoring and CH₃ asymmetric bending[1] |
| 1370 - 1390 | Medium | CH₃ symmetric bending (umbrella mode); may show a doublet for the gem-dimethyl group |
| 1000 - 1200 | Medium-Weak | C-C stretching of the cyclopentane ring framework[1] |
| 500 - 700 | Medium-Strong | C-Br stretching[1][2] |
Experimental Protocol: Vapor-Phase FTIR Spectroscopy
This section details a generalized methodology for obtaining a high-quality vapor-phase FTIR spectrum of a volatile liquid sample like this compound.
3.1. Objective
To acquire the gas-phase infrared spectrum of this compound for structural elucidation and identification.
3.2. Materials and Instrumentation
-
Sample: this compound (liquid)
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.
-
Gas Cell: A 10 cm path length gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Vacuum Line: To evacuate the gas cell.
-
Heating Mantle/Tape: To gently heat the sample and gas cell if necessary to achieve sufficient vapor pressure.
-
Syringe: For injecting the liquid sample into the gas cell.
-
Nitrogen Gas: For purging the spectrometer.
3.3. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Perform a background scan with the empty, evacuated gas cell in the sample compartment. This will be used to correct the sample spectrum.
-
-
Sample Preparation and Introduction:
-
Ensure the gas cell is clean and dry.
-
Evacuate the gas cell using the vacuum line.
-
Gently warm the liquid sample of this compound to increase its volatility, if necessary.
-
Using a syringe, carefully inject a small amount (a few microliters) of the liquid sample into the gas cell through the injection port. The liquid will vaporize in the evacuated cell.
-
Allow the vapor to equilibrate within the cell. Gentle heating of the cell may be required to maintain the sample in the gas phase and prevent condensation on the windows.
-
-
Data Acquisition:
-
Place the gas cell containing the sample vapor into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The acquired spectrum will be a ratio of the sample scan to the background scan, presented in terms of absorbance or transmittance.
-
-
Data Processing:
-
Process the raw data using the spectrometer's software. This may include baseline correction and smoothing.
-
Identify and label the major absorption peaks.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for obtaining and analyzing the infrared spectrum of this compound.
Caption: Experimental workflow for FTIR analysis.
Caption: Structure-Spectrum relationship.
References
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of 2-Bromo-1,1-dimethylcyclopentane, a halogenated cyclic alkane. The document outlines the expected fragmentation patterns under electron ionization (EI), presents a summary of its mass spectral data, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers in analytical chemistry, organic synthesis, and drug development who may encounter this or structurally related compounds.
Molecular Structure and Properties
This compound is a cyclic compound with the molecular formula C₇H₁₃Br. Its molecular weight is approximately 177.08 g/mol .[1][2] The presence of a bromine atom, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments in the mass spectrum.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is available on SpectraBase under the identifier ACI-52-SMS3-1fBr.[1] While the full quantitative data is not publicly available, the key fragments and their relative intensities can be predicted based on established fragmentation principles of bromoalkanes. The following table summarizes the expected major ions and their proposed structures.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Structure | Notes |
| 176/178 | [C₇H₁₃Br]⁺• | Molecular Ion (M⁺•) | Isotopic peaks for ⁷⁹Br and ⁸¹Br, expected to be of low intensity. |
| 97 | [C₇H₁₃]⁺ | M⁺• - Br | Loss of the bromine radical, a common fragmentation for alkyl halides. This is expected to be a prominent peak. |
| 83 | [C₆H₁₁]⁺ | [C₇H₁₃]⁺ - CH₂ | Loss of a methylene (B1212753) group from the cyclopentyl cation. |
| 69 | [C₅H₉]⁺ | [C₆H₁₁]⁺ - CH₂ | Further fragmentation of the cyclopentyl ring. |
| 55 | [C₄H₇]⁺ | A common fragment in the mass spectra of cyclic alkanes. | |
| 41 | [C₃H₅]⁺ | Allyl cation, a stable and common fragment. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [C₇H₁₃Br]⁺•. Due to the electronegativity of the bromine atom, the initial ionization may occur on the bromine atom or within the hydrocarbon framework. The subsequent fragmentation is driven by the stability of the resulting carbocations and neutral radicals.
A primary and highly favorable fragmentation pathway for bromoalkanes is the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (Br•) and the formation of a secondary carbocation at m/z 97. This carbocation can then undergo further fragmentation through the loss of neutral molecules, such as ethene or propene, leading to the smaller observed fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative experimental protocol for the analysis of this compound using GC-MS. This protocol is based on general procedures for the analysis of volatile and semi-volatile halogenated hydrocarbons.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration would be in the range of 1-10 µg/mL.
-
If necessary, include an internal standard for quantitative analysis.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS Experimental Workflow.
Proposed Fragmentation Pathway of this compound
This diagram illustrates the primary proposed fragmentation pathway of this compound upon electron ionization.
Caption: Proposed Fragmentation Pathway.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The characteristic isotopic signature of bromine and the predictable fragmentation pattern, dominated by the loss of the bromine radical, are key identifiers for this compound. The provided experimental protocol offers a starting point for the GC-MS analysis of this and similar halogenated cyclic alkanes. The visualizations of the experimental workflow and fragmentation pathway serve to clarify these complex processes for researchers and professionals in the field.
References
Technical Guide: Physicochemical and Reactive Properties of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and reactive properties of 2-bromo-1,1-dimethylcyclopentane. Due to the limited availability of experimentally determined data for this specific compound, this document consolidates information from computational predictions and analogous chemical systems. It outlines a plausible experimental protocol for its synthesis via free-radical bromination and details the mechanistic pathways of its subsequent reactions, including a visualized E1 elimination pathway. This guide is intended to serve as a foundational resource for the handling, characterization, and application of this compound in research and development settings.
Introduction
This compound is a halogenated cycloalkane with potential applications in organic synthesis as a building block for more complex molecules. Its chemical structure, featuring a secondary bromide and a sterically hindered gem-dimethyl group, imparts specific reactivity that can be exploited in various chemical transformations. A thorough understanding of its physical properties and reaction mechanisms is crucial for its effective utilization in synthetic chemistry and drug discovery.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | PubChem[1] |
| Molecular Weight | 177.08 g/mol | PubChem[1] |
| CAS Number | 22228-38-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC1(CCCC1Br)C | PubChem[1] |
| InChI Key | YWAZLGZDMIGDHZ-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3.1 | PubChem[2] |
| Computed Boiling Point | Not Available | |
| Computed Melting Point | Not Available | |
| Computed Density | Not Available | |
| Computed Refractive Index | Not Available |
Solubility:
-
Water: Expected to have low solubility in water due to its hydrophobic alkyl structure.[3]
-
Organic Solvents: Expected to be soluble in common organic solvents such as ethanol (B145695), diethyl ether, and dichloromethane.
Experimental Protocols
Synthesis of this compound via Free-Radical Bromination
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible method is the free-radical bromination of 1,1-dimethylcyclopentane (B44176).[3] The following is a generalized experimental protocol based on established procedures for the free-radical halogenation of alkanes.[4]
Materials:
-
1,1-dimethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for reflux and distillation
-
UV lamp (optional, can be used for initiation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve 1,1-dimethylcyclopentane and N-Bromosuccinimide in carbon tetrachloride.
-
Initiation: Add a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the mixture. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.[4]
-
Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the solid NBS is consumed and has been converted to succinimide (B58015), which will float on top of the CCl₄.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide by-product.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate this compound.
Characterization: The structure and purity of the synthesized product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Signaling Pathways
This compound, as a secondary alkyl halide, can undergo both substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.[3]
E1 Elimination Reaction
When heated in the presence of a weak base and a polar protic solvent, such as ethanol, this compound is expected to undergo an E1 elimination reaction.[5][6] This reaction proceeds through a carbocation intermediate, which can lead to a mixture of products, including rearranged products.
The stepwise mechanism for the E1 reaction of this compound with ethanol is as follows:
-
Formation of a Secondary Carbocation: The C-Br bond breaks heterolytically, with the bromine atom leaving as a bromide ion. This is the slow, rate-determining step and results in the formation of a secondary carbocation.[6]
-
Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.
-
Deprotonation: A molecule of ethanol acts as a weak base and removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.[6] Due to the possibility of deprotonation from different adjacent carbons, a mixture of alkene products can be formed.
The following diagram visualizes the E1 elimination pathway of this compound in ethanol.
Conclusion
This technical guide has summarized the available physical and chemical properties of this compound. While there is a notable lack of experimentally determined data, this document provides a foundation for its synthesis, handling, and potential applications. The outlined experimental protocol for its synthesis and the detailed E1 elimination pathway offer valuable insights for researchers working with this and similar halogenated cycloalkanes. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.
References
- 1. This compound | C7H13Br | CID 77230354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-bromo-1,1-dimethylcyclopentane | C7H13Br | CID 96996427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 22228-38-2 [smolecule.com]
- 4. byjus.com [byjus.com]
- 5. When (RS)-1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of t.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
Reactivity of 2-Bromo-1,1-dimethylcyclopentane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of 2-bromo-1,1-dimethylcyclopentane with a range of nucleophiles. The document outlines the competing reaction mechanisms—SN1, SN2, E1, and E2—and explores the factors influencing the predominant pathways and product distributions. While specific quantitative data for this substrate is not extensively available in published literature, this guide extrapolates from established principles of physical organic chemistry and data from analogous compounds to provide a robust predictive framework.
Executive Summary
This compound is a secondary alkyl halide. Its reactivity is governed by a delicate interplay between substrate structure, the nature of the nucleophile/base, solvent effects, and temperature. Due to the steric hindrance around the reaction center and the potential for carbocation rearrangements, a complex mixture of substitution and elimination products is often observed. This guide will dissect these competing pathways to provide a clear understanding of the factors that dictate the reaction's outcome.
Competing Reaction Pathways: A Theoretical Overview
The reactions of this compound with nucleophiles can proceed through four primary mechanisms: SN1, SN2, E1, and E2. The operational pathway is dictated by the reaction conditions.
-
SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. For this compound, the SN2 mechanism is significantly hindered due to the steric bulk of the two methyl groups on the adjacent carbon and the cyclopentane (B165970) ring structure.
-
SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the formation of a carbocation intermediate. This pathway is favored by polar protic solvents and weak nucleophiles. The initially formed secondary carbocation is prone to rearrangement to a more stable tertiary carbocation.
-
E2 (Elimination Bimolecular): This concerted reaction requires a strong base to abstract a proton anti-periplanar to the leaving group. The regioselectivity of this reaction is influenced by the steric bulk of the base.
-
E1 (Elimination Unimolecular): Competing with the SN1 pathway, the E1 reaction also proceeds through a carbocation intermediate. Deprotonation of a carbon adjacent to the carbocation leads to the formation of an alkene. This pathway is favored by heat and weak bases.
The interplay of these mechanisms is crucial in determining the product mixture. The following diagram illustrates the initial competing pathways.
Data Presentation: Predicted Product Distributions
While precise, experimentally determined quantitative data for the reactions of this compound is scarce in the literature, we can predict the likely major and minor products based on the reaction conditions. The following tables summarize these predictions.
Table 1: Reaction with Weak Nucleophiles/Bases (e.g., Ethanol (B145695), Water) - Solvolysis Conditions
| Condition | Predominant Mechanism(s) | Major Product(s) | Minor Product(s) |
| Ethanol, heat | E1, SN1 | 1,2-Dimethylcyclopentene (rearranged), 1-methyl-2-methylidenecyclopentane (rearranged) | 2-Ethoxy-1,1-dimethylcyclopentane (unrearranged), 2-Ethoxy-1,2-dimethylcyclopentane (rearranged) |
| Water, room temp | SN1, E1 | 2-Hydroxy-1,2-dimethylcyclopentane (rearranged) | 1,2-Dimethylcyclopentene (rearranged), 2-Hydroxy-1,1-dimethylcyclopentane (unrearranged) |
Table 2: Reaction with Strong Nucleophiles/Bases
| Nucleophile/Base | Solvent | Predominant Mechanism(s) | Major Product(s) | Minor Product(s) |
| Sodium Ethoxide (NaOEt) | Ethanol | E2, SN2 | 1,1-Dimethyl-2-cyclopentene (Zaitsev) | 2-Ethoxy-1,1-dimethylcyclopentane |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 3,3-Dimethylcyclopentene (Hofmann) | 1,1-Dimethyl-2-cyclopentene (Zaitsev) |
| Sodium Azide (NaN3) | DMF | SN2 | 2-Azido-1,1-dimethylcyclopentane | Elimination products |
Detailed Mechanistic Analysis and Visualizations
SN1/E1 Pathway: The Role of Carbocation Rearrangement
Under solvolysis conditions (e.g., in ethanol with heat), this compound will likely undergo a unimolecular pathway. The rate-determining step is the formation of a secondary carbocation. This carbocation can then undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a key feature of the reactivity of this substrate and dictates the structure of the major products.
The reaction of this compound with a weak nucleophile like ethyl alcohol under heat favors the E1 mechanism.[1] The process involves the formation of a secondary carbocation, which then rearranges to a more stable tertiary carbocation via a methyl shift.[1] Subsequent elimination of a proton leads to the final alkene product.[1]
E2 Pathway: Regioselectivity with Different Bases
With a strong, non-bulky base such as sodium ethoxide, the E2 mechanism will likely produce the more substituted, thermodynamically stable alkene (Zaitsev's rule). However, with a sterically hindered base like potassium tert-butoxide, the abstraction of the less sterically hindered proton is favored, leading to the formation of the less substituted alkene (Hofmann product).
Experimental Protocols (Illustrative)
Illustrative Protocol for Solvolysis (SN1/E1)
-
Reaction Setup: A solution of this compound (1.0 mmol) in 10 mL of 80% aqueous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The product mixture is analyzed by GC-MS and NMR to identify the substitution and elimination products and to determine their relative ratios.
Illustrative Protocol for E2 Elimination
-
Reaction Setup: To a solution of sodium ethoxide (1.5 mmol) in 10 mL of absolute ethanol in a round-bottom flask is added this compound (1.0 mmol) at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) and monitored by TLC or GC.
-
Workup: The reaction is quenched by the addition of water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Analysis: The product distribution is determined by GC-MS and NMR analysis.
The following workflow outlines the general steps for conducting and analyzing these reactions.
Conclusion
The reactivity of this compound is a multifaceted topic that serves as an excellent case study for the principles of nucleophilic substitution and elimination reactions. The secondary nature of the alkyl halide, coupled with steric hindrance and the propensity for carbocation rearrangement, leads to a variety of potential products. A careful selection of nucleophile/base, solvent, and temperature is paramount for directing the reaction towards a desired substitution or elimination product. While a detailed quantitative analysis of this specific substrate is an area for future research, the predictive models based on established chemical principles provide a strong foundation for scientists in the fields of organic synthesis and drug development.
References
An In-depth Technical Guide to the Solvolysis of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvolysis of 2-bromo-1,1-dimethylcyclopentane, a reaction that serves as a key example of SN1 and E1 mechanisms involving carbocation rearrangements. This document details the reaction mechanism, predicted products, and general experimental protocols relevant to its study.
Introduction
The solvolysis of this compound is a classic example of a unimolecular substitution (SN1) and elimination (E1) reaction pathway. Due to the structure of the substrate, the reaction proceeds through a secondary carbocation intermediate which readily rearranges to a more stable tertiary carbocation via a methyl shift. This rearrangement is a critical feature of this reaction, leading to a variety of substitution and elimination products. Understanding the kinetics and product distribution of this reaction is fundamental for predicting the outcomes of similar transformations in more complex molecules, a common challenge in medicinal and process chemistry.
Reaction Mechanism
The solvolysis of this compound in a protic solvent (e.g., ethanol, methanol (B129727), water) proceeds via a stepwise mechanism. The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a secondary carbocation. This is followed by a rapid and irreversible 1,2-methyl shift to form a more stable tertiary carbocation. The tertiary carbocation is then attacked by the solvent (nucleophile) to yield substitution products or undergoes deprotonation to give elimination products.
Signaling Pathway Diagram
Caption: The solvolysis mechanism of this compound.
Product Analysis
The solvolysis of this compound is expected to yield a mixture of substitution (SN1) and elimination (E1) products, all derived from the rearranged tertiary carbocation. One source suggests that heating this compound in methanol can produce up to seven different products, comprising four ethers and three alkenes. The exact ratio of these products is highly dependent on the reaction conditions, particularly the solvent and temperature.
Predicted Products
| Product Type | Predicted Structure(s) | IUPAC Name(s) |
| Elimination (E1) | 1,2-Dimethylcyclopent-1-ene | |
| 2,3-Dimethylcyclopent-1-ene | ||
| 1-Methyl-2-methylenecyclopentane | ||
| Substitution (SN1) | (Assuming solvolysis in ethanol) | 1-Ethoxy-1,2-dimethylcyclopentane |
| (And other isomers depending on stereochemistry) |
Note: The table above lists the plausible products formed from the rearranged tertiary carbocation. The formation of products from the unrearranged secondary carbocation is generally considered a minor pathway due to the rapid nature of the methyl shift.
Quantitative Data
Comparative Kinetic Data (Solvolysis of tert-Butyl Bromide in 80% Ethanol/20% Water at 25°C)
| Parameter | Value |
| Rate Constant (k) | 1.4 x 10⁻⁴ s⁻¹ |
| Activation Enthalpy (ΔH‡) | 94.1 kJ/mol |
| Activation Entropy (ΔS‡) | -16.7 J/(mol·K) |
This data is for comparative purposes only and does not represent the actual values for this compound.
Experimental Protocols
The following outlines a general experimental workflow for studying the solvolysis of this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for a solvolysis kinetics study.
Detailed Methodologies
A. Synthesis of this compound:
A common laboratory synthesis involves the bromination of 1,1-dimethylcyclopentane (B44176).
-
Dissolve 1,1-dimethylcyclopentane in a suitable inert solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture under reflux with irradiation from a sunlamp to initiate the radical bromination.
-
After the reaction is complete, cool the mixture and filter to remove succinimide.
-
Wash the filtrate with sodium thiosulfate (B1220275) solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by fractional distillation.
B. Kinetic Study of Solvolysis:
The rate of solvolysis can be monitored by measuring the rate of formation of HBr, which is a byproduct of the reaction.
-
Prepare a solution of this compound in the desired solvent (e.g., 80% aqueous ethanol).
-
Add a pH indicator (e.g., bromothymol blue) and a known, small amount of a standardized base (e.g., NaOH).
-
Place the reaction vessel in a constant temperature bath.
-
Start a timer as soon as the reactants are mixed.
-
Record the time it takes for the color of the indicator to change, signifying the neutralization of the added base by the produced HBr.
-
Immediately add another aliquot of the standardized base and record the time for the next color change.
-
Repeat this process for several intervals.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time.
C. Product Identification and Quantification:
The product mixture can be analyzed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
At the end of the reaction, quench the reaction mixture by adding cold water and extracting the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Analyze the resulting oil by GC-MS to separate and identify the different products based on their mass spectra and retention times.
-
Use ¹H and ¹³C NMR to confirm the structures of the major products.
-
The relative amounts of the products can be determined from the integration of the peaks in the gas chromatogram.
Conclusion
The solvolysis of this compound is a mechanistically rich reaction that provides valuable insights into the behavior of carbocation intermediates. While specific quantitative kinetic and product distribution data for this compound remains elusive in readily accessible literature, the established principles of SN1/E1 reactions and carbocation rearrangements allow for a robust qualitative understanding of its reactivity. The experimental protocols outlined provide a framework for researchers to investigate this and similar systems to generate the precise data needed for applications in organic synthesis and drug development.
An In-depth Technical Guide to the Synthesis of (R)-2-bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (R)-2-bromo-1,1-dimethylcyclopentane, a chiral halogenated hydrocarbon with potential applications in pharmaceutical and materials science. The document details methodologies for the synthesis of the racemic compound and outlines strategies for achieving the desired (R)-enantiomer through either chiral resolution or stereospecific synthesis. All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams.
Synthesis of the Racemic Precursor: 2-bromo-1,1-dimethylcyclopentane
The primary route to obtaining the racemic mixture of this compound involves the free-radical bromination of the readily available starting material, 1,1-dimethylcyclopentane (B44176).
Synthesis of 1,1-dimethylcyclopentane
While commercially available, 1,1-dimethylcyclopentane can also be synthesized in a laboratory setting. A common multi-step approach begins with methylcyclopentane, which is first halogenated and then subjected to a series of reactions to introduce the second methyl group.
Experimental Protocol: Synthesis of 1,1-dimethylcyclopentane from Methylcyclopentane
This protocol is adapted from general synthetic methodologies.[1][2]
-
Radical Bromination of Methylcyclopentane: Methylcyclopentane (1.0 eq) is reacted with N-bromosuccinimide (NBS) (1.1 eq) in a suitable solvent such as carbon tetrachloride under UV irradiation to initiate the reaction. A radical initiator like azobisisobutyronitrile (AIBN) can also be used. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by GC). The succinimide (B58015) byproduct is removed by filtration, and the solvent is evaporated under reduced pressure. The crude 1-bromo-1-methylcyclopentane (B3049229) is then purified by distillation.
-
Grignard Reaction: The purified 1-bromo-1-methylcyclopentane (1.0 eq) is added dropwise to a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent.
-
Methylation: The Grignard reagent is then reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide (1.1 eq), to introduce the second methyl group. The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting 1,1-dimethylcyclopentane is purified by fractional distillation.
Free-Radical Bromination of 1,1-dimethylcyclopentane
The introduction of a bromine atom at the C2 position of 1,1-dimethylcyclopentane is achieved through a free-radical substitution reaction. Photobromination using N-bromosuccinimide (NBS) is a preferred method due to its selectivity for substituting at secondary carbons over primary carbons and its ability to maintain a low concentration of bromine, thus minimizing side reactions.[3][4]
Experimental Protocol: Free-Radical Bromination of 1,1-dimethylcyclopentane
This protocol is based on established procedures for the photobromination of hydrocarbons.[5][6]
-
Reaction Setup: A solution of 1,1-dimethylcyclopentane (1.0 eq) and N-bromosuccinimide (1.1 eq) in anhydrous carbon tetrachloride is placed in a quartz reaction vessel. A radical initiator, such as AIBN (0.02 eq), is added.
-
Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) at a suitable temperature (typically reflux) to initiate the radical chain reaction.[7]
-
Reaction Monitoring and Work-up: The reaction is monitored by GC for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Table 1: Quantitative Data for the Synthesis of Racemic this compound
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Synthesis of 1-bromo-1-methylcyclopentane | Methylcyclopentane | NBS, AIBN, CCl4, UV light, reflux | 1-bromo-1-methylcyclopentane | 75-85 | >95 (GC) |
| Synthesis of 1,1-dimethylcyclopentane | 1-bromo-1-methylcyclopentane, Magnesium | Diethyl ether, Methyl iodide | 1,1-dimethylcyclopentane | 60-70 | >98 (GC) |
| Bromination of 1,1-dimethylcyclopentane | 1,1-dimethylcyclopentane | NBS, AIBN, CCl4, UV light, reflux | (±)-2-bromo-1,1-dimethylcyclopentane | 65-75 | >97 (GC) |
Enantioselective Synthesis of (R)-2-bromo-1,1-dimethylcyclopentane
Two primary strategies can be employed to obtain the enantiomerically pure (R)-2-bromo-1,1-dimethylcyclopentane: chiral resolution of the racemic mixture or a stereospecific synthesis from a chiral precursor.
Chiral Resolution of Racemic this compound
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers.[8][9] The choice of the chiral stationary phase (CSP) is critical for achieving good resolution. For the separation of alkyl halides, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.[10]
Experimental Protocol: Chiral HPLC Resolution
-
Column and Mobile Phase Selection: A screening of different polysaccharide-based chiral columns (e.g., Daicel Chiralpak series) is performed with various mobile phases (typically mixtures of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to identify the optimal conditions for enantioseparation.
-
Preparative Separation: The racemic this compound is dissolved in the mobile phase and injected onto the preparative chiral column. The eluent is monitored using a UV detector.
-
Fraction Collection and Analysis: The two enantiomeric peaks are collected separately. The enantiomeric excess (ee) of each fraction is determined by analytical chiral HPLC.
-
Solvent Removal: The solvent from the collected fractions is carefully removed under reduced pressure to yield the separated enantiomers.
Table 2: Representative Data for Preparative Chiral HPLC Resolution
| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Enantiomeric Excess (ee) (%) |
| Racemic this compound | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (99:1) | 10 | >1.5 | >99 for each enantiomer |
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[11][12] For a secondary alcohol, which can be a precursor to the target molecule, lipases can catalyze enantioselective acylation.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for obtaining (R)-2-bromo-1,1-dimethylcyclopentane via enzymatic kinetic resolution of the corresponding alcohol.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1,1-dimethylcyclopentan-2-ol
This protocol is based on established methods for lipase-catalyzed resolutions.[13][14]
-
Reaction Setup: Racemic 1,1-dimethylcyclopentan-2-ol (1.0 eq), an acyl donor such as vinyl acetate (B1210297) (2.0 eq), and a lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin) are suspended in an organic solvent (e.g., toluene).
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral GC or HPLC by measuring the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Work-up and Separation: The enzyme is removed by filtration. The solvent is evaporated, and the remaining alcohol and the formed ester are separated by column chromatography on silica (B1680970) gel.
-
Hydrolysis of the Ester (if the (R)-alcohol is desired from the ester): The separated (R)-ester is hydrolyzed using a base (e.g., NaOH in methanol/water) to afford (R)-1,1-dimethylcyclopentan-2-ol.
-
Conversion to Bromide: The enantiomerically enriched (S)-1,1-dimethylcyclopentan-2-ol is then converted to (R)-2-bromo-1,1-dimethylcyclopentane with inversion of stereochemistry (see section 2.2).
Table 3: Representative Data for Enzymatic Kinetic Resolution
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of (S)-alcohol (%) | ee of (R)-ester (%) |
| (±)-1,1-dimethylcyclopentan-2-ol | Novozym 435 | Vinyl acetate | Toluene | ~50 | >99 | >99 |
Stereospecific Synthesis from a Chiral Precursor
An alternative to resolution is the stereospecific synthesis starting from an enantiomerically pure precursor. A plausible route involves the conversion of (S)-1,1-dimethylcyclopentan-2-ol to (R)-2-bromo-1,1-dimethylcyclopentane, a reaction that proceeds with inversion of configuration.
Workflow for Stereospecific Synthesis
Caption: Workflow for the stereospecific synthesis of (R)-2-bromo-1,1-dimethylcyclopentane.
Experimental Protocol: Stereospecific Synthesis
-
Asymmetric Reduction of 1,1-dimethylcyclopentan-2-one: The synthesis of the chiral alcohol precursor, (S)-1,1-dimethylcyclopentan-2-ol, can be achieved by the asymmetric reduction of the corresponding ketone using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with a borane (B79455) source.
-
Conversion to (R)-2-bromo-1,1-dimethylcyclopentane: The enantiomerically pure (S)-1,1-dimethylcyclopentan-2-ol (1.0 eq) is dissolved in a dry, non-polar solvent like diethyl ether and cooled in an ice bath. Phosphorus tribromide (PBr3) (0.4 eq) is added dropwise. The reaction proceeds via an SN2 mechanism, resulting in inversion of the stereocenter. The mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the product, (R)-2-bromo-1,1-dimethylcyclopentane, is purified by vacuum distillation.
Table 4: Quantitative Data for Stereospecific Synthesis
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | ee (%) |
| Asymmetric Reduction | 1,1-dimethylcyclopentan-2-one | CBS catalyst, BH3·SMe2, THF | (S)-1,1-dimethylcyclopentan-2-ol | 85-95 | >98 |
| Bromination with Inversion | (S)-1,1-dimethylcyclopentan-2-ol | PBr3, diethyl ether, 0 °C to rt | (R)-2-bromo-1,1-dimethylcyclopentane | 70-80 | >98 |
Conclusion
This guide has detailed viable synthetic routes for the preparation of (R)-2-bromo-1,1-dimethylcyclopentane. The initial synthesis of the racemic compound via free-radical bromination of 1,1-dimethylcyclopentane is a straightforward process. For the production of the desired (R)-enantiomer, both chiral resolution of the racemate and a stereospecific synthesis from a chiral alcohol precursor are effective strategies. The choice of method will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of enantiopurity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chemistry.ucr.edu [chemistry.ucr.edu]
- 7. byjus.com [byjus.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-2-bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of the chiral molecule (S)-2-bromo-1,1-dimethylcyclopentane. Due to the limited availability of specific experimental data for the (S)-enantiomer, this guide combines computed data, characteristic spectroscopic information, and detailed, adaptable experimental protocols derived from general procedures for similar compounds.
Core Properties
(S)-2-bromo-1,1-dimethylcyclopentane is a halogenated cyclic alkane. Its core structure consists of a five-membered cyclopentane (B165970) ring substituted with a bromine atom at the second carbon and two methyl groups at the first carbon. The stereochemistry at the second carbon is designated as (S).
Physical and Chemical Properties
Quantitative data for 2-bromo-1,1-dimethylcyclopentane is primarily available through computational predictions. Experimental data for the specific (S)-enantiomer, such as optical rotation, is not readily found in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | PubChem[1][2] |
| Molecular Weight | 177.08 g/mol | PubChem[1][2] |
| IUPAC Name | (2S)-2-bromo-1,1-dimethylcyclopentane | |
| CAS Number | 22228-38-2 (for the racemate) | PubChem[1] |
| Canonical SMILES | CC1(CCCC1Br)C | PubChem[1] |
| InChI Key | YWAZLGZDMIGDHZ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1][2] |
| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |
| Heavy Atom Count | 8 | PubChem[1][2] |
| GHS Hazard Statements | H226: Flammable liquid and vapor | PubChem[1] |
Synthesis and Purification
The synthesis of (S)-2-bromo-1,1-dimethylcyclopentane can be approached through two main strategies: enantioselective synthesis from an achiral precursor or resolution of a racemic mixture. As specific protocols for the (S)-enantiomer are not detailed in the literature, the following are generalized experimental procedures that can be adapted.
Racemic Synthesis of this compound
A common method for the synthesis of the racemic mixture involves the free radical bromination of 1,1-dimethylcyclopentane (B44176).
Experimental Protocol: Free Radical Bromination
-
Materials:
-
1,1-dimethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Azobisisobutyronitrile (AIBN) or UV lamp (for initiation)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dimethylcyclopentane (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Logical Workflow for Racemic Synthesis
Caption: Workflow for the synthesis of racemic this compound.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers can be achieved using chiral chromatography.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
-
Procedure:
-
Dissolve the racemic this compound in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Inject the racemic mixture onto the chiral column.
-
Monitor the elution of the enantiomers using the UV detector.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified (S) and (R) enantiomers.
-
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of (S)-2-bromo-1,1-dimethylcyclopentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.0 | Multiplet | CH-Br |
| 1.5 - 2.2 | Multiplet | Cyclopentane CH₂ | |
| ~1.1 | Singlet | CH₃ | |
| ~1.0 | Singlet | CH₃ | |
| ¹³C NMR | ~60 | C-Br | |
| ~45 | C(CH₃)₂ | ||
| ~35, ~25, ~20 | Cyclopentane CH₂ | ||
| ~28, ~25 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (CH₂) |
| 1380, 1365 | Medium | C-H bend (gem-dimethyl) |
| 650-550 | Strong | C-Br stretch |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.
-
Molecular Ion (M⁺): m/z = 176 (for ⁷⁹Br) and 178 (for ⁸¹Br)
-
Major Fragmentation Pathways:
-
Loss of Br• (m/z = 97)
-
Loss of C₂H₅• (m/z = 147/149)
-
Further fragmentation of the cyclopentyl ring.
-
Chemical Reactivity
As a secondary alkyl halide, this compound undergoes typical nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
The compound can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and temperature. Strong, small nucleophiles favor Sₙ2, while weaker nucleophiles in polar protic solvents favor Sₙ1.
Elimination Reactions
Treatment with a strong, bulky base (e.g., potassium tert-butoxide) will favor elimination to form alkenes. The major product is typically the more substituted alkene (Zaitsev's rule), which would be 1,2-dimethylcyclopentene, although the formation of 3,3-dimethylcyclopentene (B1616611) is also possible.
Reaction Pathway Diagram
Caption: General reaction pathways for this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This document is intended for informational purposes for research and development professionals. All experimental work should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.
References
Methodological & Application
Application Notes and Protocols: Formation of Grignard Reagent from 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, pivotal for the formation of carbon-carbon bonds.[1][2] The synthesis of these organomagnesium halides, typically achieved by reacting an organic halide with magnesium metal, is a fundamental transformation.[1][3] However, the formation of Grignard reagents from sterically hindered alkyl halides, such as 2-Bromo-1,1-dimethylcyclopentane, presents unique challenges. The steric bulk surrounding the carbon-bromine bond can impede the reaction, often leading to side reactions like elimination.[4]
This document provides detailed application notes and protocols for the successful formation of the Grignard reagent from this compound. It addresses the critical aspects of magnesium activation, reaction initiation, and control of reaction conditions to maximize the yield of the desired organometallic reagent.
Key Challenges and Considerations
The primary obstacle in forming a Grignard reagent from a sterically hindered secondary alkyl bromide is the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction from initiating.[3] Furthermore, the steric hindrance of the substrate can favor E2 elimination as a competing side reaction. Careful selection of solvent and temperature is crucial to favor the desired Grignard formation. Tetrahydrofuran (THF) is generally a more suitable solvent than diethyl ether for less reactive halides due to its superior solvating ability.[5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Magnesium turnings | 99.8% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. |
| Iodine | Crystal, ACS reagent | Commercially Available | For activation of magnesium. |
| 1,2-Dibromoethane (B42909) | 99% | Commercially Available | Optional activator. |
| Hydrochloric Acid | 1 M aqueous solution | Commercially Available | For quenching and work-up. |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Sodium sulfate (B86663) / Magnesium sulfate | Anhydrous | Commercially Available | For drying organic layers. |
| Nitrogen / Argon gas | High purity | Commercially Available | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Glassware (oven-dried at >120°C for at least 4 hours before use)
Protocol 1: Grignard Reagent Formation
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled hot under a positive pressure of dry nitrogen or argon to exclude atmospheric moisture.[4]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-necked flask. Add a single crystal of iodine.[6] Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and its purple color disappears. This process etches the magnesium surface, removing the passivating oxide layer.[3] Allow the flask to cool to room temperature.
-
Reaction Setup: Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Initiation: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the bromide solution to the stirred magnesium suspension.
-
The reaction mixture may need to be gently warmed to initiate the reaction. Signs of initiation include the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and a slight increase in temperature, leading to a gentle reflux of the solvent.[6] If the reaction does not start, the addition of a few drops of 1,2-dibromoethane can be used as an initiator.[7]
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours to ensure all the alkyl halide has reacted. The final mixture should appear as a cloudy, grey-to-brown solution.[8]
-
Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before use in a subsequent reaction.
Process Visualization
The following diagram illustrates the logical workflow for the formation of the Grignard reagent.
Caption: Workflow for Grignard Reagent Formation.
The signaling pathway for the formation of the Grignard reagent is a surface reaction on the magnesium metal.
Caption: Grignard Reagent Formation Pathway.
Data Presentation
While specific yield data for the Grignard reagent from this compound is not extensively published, the following table provides expected outcomes based on similar sterically hindered secondary alkyl bromides. The yield is highly dependent on the purity of reagents and the strict adherence to anhydrous conditions.
| Parameter | Expected Value | Notes |
| Reaction Time | 2-4 hours | Including addition and subsequent stirring. |
| Reaction Temperature | 35-65 °C | Refluxing THF. |
| Appearance | Cloudy, grey-to-brown solution | Indicates successful formation.[8] |
| Expected Yield | 60-85% | Based on titration of the Grignard reagent. Yields can be lower due to steric hindrance and side reactions. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | 1. Inactive magnesium surface.[3]2. Wet glassware or solvent.[4]3. Impure starting materials. | 1. Use fresh magnesium or activate with iodine/1,2-dibromoethane.[3][7]2. Ensure all glassware is oven-dried and solvents are anhydrous.[4]3. Purify the alkyl bromide if necessary. |
| Low yield of Grignard reagent | 1. Incomplete reaction.2. Quenching by moisture or oxygen.[4]3. Wurtz coupling side reaction.[4] | 1. Ensure efficient stirring and adequate reaction time.2. Maintain a strict inert atmosphere.[4]3. Add the alkyl bromide slowly to a dilute suspension of magnesium. |
| Formation of significant white precipitate | Reaction with water or oxygen.[4] | Improve inert atmosphere technique and ensure all reagents and solvents are scrupulously dry.[4] |
By following these detailed protocols and considering the key challenges, researchers can successfully prepare the Grignard reagent from the sterically hindered this compound for use in a wide range of synthetic applications.
References
- 1. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Alkyl-Substituted Metallocenes via Cyclopentadienyl Alkylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of a generalized method for the synthesis of alkyl-substituted metallocenes. While direct literature precedent for the use of 2-Bromo-1,1-dimethylcyclopentane in metallocene synthesis is not available, this application note outlines a representative protocol based on the well-established alkylation of cyclopentadienyl (B1206354) anions. The potential challenges and alternative strategies are also discussed. The protocols and data presented are intended to serve as a foundational guide for researchers exploring the synthesis of novel substituted metallocene complexes.
Introduction
Metallocenes, a class of organometallic compounds featuring a transition metal sandwiched between two cyclopentadienyl (Cp) ligands, are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry. The physical and chemical properties of metallocenes can be finely tuned by introducing substituents onto the cyclopentadienyl rings. Alkyl-substituted metallocenes, for instance, often exhibit enhanced solubility and stability, and their steric and electronic properties can be modulated to influence their catalytic activity or biological interactions.
A common strategy for the synthesis of substituted cyclopentadienyl ligands is the alkylation of a cyclopentadienyl anion with an appropriate alkyl halide. This application note details a general procedure for the synthesis of an alkyl-substituted cyclopentadienyl ligand and its subsequent conversion to a metallocene, using the hypothetical reaction of sodium cyclopentadienide (B1229720) with a generic bromoalkane as an illustrative example.
Hypothetical Synthesis of a Dimethylcyclopentadienyl Ligand
The synthesis of a dimethylcyclopentadienyl ligand from this compound and a cyclopentadienyl anion is not a documented reaction. A primary challenge in this specific transformation is the potential for a competing E2 elimination reaction, where the cyclopentadienyl anion acts as a base, abstracting a proton from the dimethylcyclopentyl ring and leading to the formation of an alkene byproduct. The steric hindrance around the secondary bromide in this compound would likely favor this elimination pathway over the desired SN2 substitution.
The following sections outline a general, two-step process for the synthesis of an alkyl-substituted metallocene, acknowledging the speculative nature of using this compound directly.
Step 1: Synthesis of an Alkyl-Substituted Cyclopentadiene (B3395910)
The initial step involves the alkylation of a cyclopentadienyl anion with an alkyl halide. Sodium cyclopentadienide is a commonly used reagent for this purpose.
Reaction:
NaCp + R-Br → R-C₅H₅ + NaBr
(Where NaCp is sodium cyclopentadienide and R-Br is a generic bromoalkane)
Step 2: Synthesis of the Alkyl-Substituted Metallocene
The resulting alkyl-substituted cyclopentadiene is then deprotonated, typically with an organolithium reagent, to form the corresponding lithium salt. This salt is subsequently reacted with a metal halide (e.g., FeCl₂, ZrCl₄) to yield the desired metallocene.
Reactions:
-
R-C₅H₅ + n-BuLi → Li[R-C₅H₄] + BuH
-
2 Li[R-C₅H₄] + MX₂ → M(R-C₅H₄)₂ + 2 LiX
(Where R-C₅H₅ is the alkyl-substituted cyclopentadiene, n-BuLi is n-butyllithium, Li[R-C₅H₄] is the lithium salt, and MX₂ is a generic metal halide)
Experimental Protocols
The following are generalized protocols for the synthesis of an alkyl-substituted cyclopentadiene and its corresponding metallocene. Caution: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol for the Synthesis of an Alkyl-Substituted Cyclopentadiene
-
Preparation of Sodium Cyclopentadienide (NaCp): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add freshly cracked cyclopentadiene (1.0 eq) to a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF).
-
The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases (typically 2-4 hours).
-
Alkylation: The solution of NaCp is cooled to 0 °C in an ice bath. The bromoalkane (e.g., a generic bromoalkane, 1.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the alkyl-substituted cyclopentadiene.
Protocol for the Synthesis of an Alkyl-Substituted Metallocene (e.g., a Ferrocene Derivative)
-
Deprotonation: The purified alkyl-substituted cyclopentadiene (2.0 eq) is dissolved in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. The solution is cooled to -78 °C (dry ice/acetone bath).
-
n-Butyllithium (2.0 eq, solution in hexanes) is added dropwise to the stirred solution. The mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Metathesis: In a separate flask, anhydrous iron(II) chloride (FeCl₂, 1.0 eq) is suspended in anhydrous THF. This suspension is added cannula to the solution of the lithium alkylcyclopentadienide at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
Purification: The crude metallocene is purified by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a generic alkyl-substituted ferrocene. Please note that these are representative values and actual results may vary depending on the specific alkyl halide used and the reaction conditions.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1 | Sodium Cyclopentadienide | Generic Bromoalkane | Alkyl-substituted Cyclopentadiene | 40-60 | N/A | Varies |
| 2 | Lithium Alkylcyclopentadienide | Iron(II) Chloride | Alkyl-substituted Ferrocene | 70-90 | Varies | ~4.0-4.5 (Cp-H), Alkyl protons |
Workflow Diagrams
The following diagrams illustrate the logical workflow for the synthesis of alkyl-substituted metallocenes.
Application Notes and Protocols: Stereoselective Reactions Involving 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and an overview of key stereoselective reactions involving 2-bromo-1,1-dimethylcyclopentane. This secondary alkyl halide is a versatile substrate for a variety of transformations that allow for the controlled introduction of new functional groups and the formation of carbon-carbon bonds with specific stereochemical outcomes. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for further investigation and optimization.
Stereoselective Nucleophilic Substitution (Sₙ2) Reaction
The Sₙ2 reaction of this compound with a strong, non-bulky nucleophile is expected to proceed with a complete inversion of stereochemistry at the C2 position. This stereospecificity is a hallmark of the Sₙ2 mechanism, where the nucleophile attacks the carbon center from the side opposite to the leaving group.
Application: This reaction is valuable for the stereospecific synthesis of 2-substituted-1,1-dimethylcyclopentane derivatives, such as azides, which can be further transformed into amines, or for the introduction of other functional groups via nucleophilic displacement.
Quantitative Data
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Stereoselectivity |
| 1 | NaN₃ | DMF | 80-100 | 12-24 | (S)-2-azido-1,1-dimethylcyclopentane (from R-substrate) | >90 (expected) | >99% inversion (expected)[1][2] |
| 2 | NaCN | DMSO | 60-80 | 24-48 | (S)-1,1-dimethylcyclopentane-2-carbonitrile (from R-substrate) | High (expected) | >99% inversion (expected) |
Experimental Protocol: Synthesis of (S)-2-azido-1,1-dimethylcyclopentane
Materials:
-
(R)-2-Bromo-1,1-dimethylcyclopentane
-
Sodium azide (B81097) (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-bromo-1,1-dimethylcyclopentane (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure (S)-2-azido-1,1-dimethylcyclopentane.
Expected Outcome: The reaction is expected to yield the azide product with complete inversion of stereochemistry. The starting (R)-enantiomer will produce the (S)-enantiomer of the product.
Sₙ2 Reaction Pathway
Caption: Sₙ2 reaction pathway showing inversion of stereochemistry.
Stereoselective Elimination (E2) Reaction
The E2 elimination of this compound using a sterically hindered base, such as potassium tert-butoxide, is expected to favor the formation of the less substituted alkene (Hofmann product) due to the steric hindrance around the more substituted β-protons. The reaction proceeds through a concerted mechanism requiring an anti-periplanar arrangement of a β-proton and the bromide leaving group.
Application: This reaction is useful for the regioselective synthesis of alkenes. By choosing the appropriate base, one can control the position of the double bond in the resulting cyclopentene (B43876) derivative.
Quantitative Data
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Product Ratio (Hofmann:Zaitsev) | Yield (%) |
| 1 | KOtBu | t-BuOH | 50-70 | 4-8 | 3,3-Dimethylcyclopent-1-ene | High (e.g., >4:1 expected)[3] | High (expected) |
| 2 | NaOEt | EtOH | 50-70 | 4-8 | 1,2-Dimethylcyclopent-1-ene (after rearrangement) | Low (Zaitsev favored) | High (expected) |
Experimental Protocol: Synthesis of 3,3-Dimethylcyclopent-1-ene
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH), anhydrous
-
Pentane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction by GC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
Further purification can be achieved by fractional distillation.
Expected Outcome: The use of a bulky base like potassium tert-butoxide is expected to favor the formation of the less substituted alkene, 3,3-dimethylcyclopent-1-ene, as the major product.
E2 Elimination Pathway
Caption: Regioselectivity in the E2 elimination of this compound.
Stereoselective Carbon-Carbon Bond Formation: The Corey-House Synthesis
The Corey-House synthesis provides a powerful method for the formation of a new carbon-carbon bond with inversion of configuration at the reaction center. This reaction involves the preparation of a lithium dialkylcuprate (Gilman reagent) from an organolithium compound, which then reacts with the alkyl halide. For a secondary halide like this compound, this reaction is expected to proceed efficiently.
Application: This synthesis is highly valuable for creating new, more complex carbon skeletons from simpler precursors in a stereocontrolled manner.
Quantitative Data
| Entry | Gilman Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Stereoselectivity |
| 1 | (CH₃)₂CuLi | (R)-2-Bromo-1,1-dimethylcyclopentane | Diethyl ether | 0 to rt | 2-4 | (S)-1,1,2-Trimethylcyclopentane | Good (expected)[4][5] | >99% inversion (expected)[4] |
| 2 | (Ph)₂CuLi | (R)-2-Bromo-1,1-dimethylcyclopentane | THF | -78 to rt | 4-6 | (S)-1,1-Dimethyl-2-phenylcyclopentane | Moderate to Good (expected) | >99% inversion (expected) |
Experimental Protocol: Synthesis of (S)-1,1,2-Trimethylcyclopentane
Materials:
-
(R)-2-Bromo-1,1-dimethylcyclopentane
-
Methyllithium (B1224462) (CH₃Li) in diethyl ether
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Round-bottom flasks, syringes, cannulas, magnetic stirrer, low-temperature bath.
Procedure:
Part A: Preparation of Lithium Dimethylcuprate (Gilman Reagent)
-
Under an inert atmosphere (argon or nitrogen), place copper(I) iodide (0.5 eq) in a flame-dried Schlenk flask containing anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyllithium in diethyl ether (1.0 eq) via syringe. The solution will change color, indicating the formation of the Gilman reagent.
Part B: Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-2-bromo-1,1-dimethylcyclopentane (1.0 eq) in anhydrous diethyl ether.
-
Cool this solution to 0 °C.
-
Slowly transfer the freshly prepared lithium dimethylcuprate solution to the solution of the alkyl bromide via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.
-
The product can be purified by fractional distillation.
Expected Outcome: The reaction is expected to proceed with inversion of configuration, yielding the (S)-enantiomer of the trimethylated cyclopentane (B165970) product from the (R)-enantiomer of the starting bromide.
Corey-House Synthesis Pathway
Caption: Corey-House synthesis for stereoselective C-C bond formation.
Solvolysis (Sₙ1/E1) Reactions
When this compound is subjected to solvolysis in a weakly nucleophilic, polar protic solvent such as water or ethanol (B145695), a mixture of substitution (Sₙ1) and elimination (E1) products is typically observed. The reaction proceeds through a carbocation intermediate. The initial secondary carbocation can undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, leading to a mixture of products. If a chiral starting material is used, the Sₙ1 products will be largely racemic due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile.
Application: Understanding the solvolysis behavior of this substrate is crucial for predicting potential side reactions and for designing syntheses where carbocation rearrangements can be either exploited or suppressed.
Quantitative Data for Solvolysis of a Similar Substrate
| Reaction | Solvent | Products | Stereochemical Outcome |
| Solvolysis | H₂O or EtOH | Mixture of substitution (alcohols/ethers) and elimination (alkenes) products. | Racemization of Sₙ1 products. |
Experimental Protocol: Solvolysis in Ethanol
Materials:
-
This compound
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, GC-MS for product analysis.
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux for an extended period (e.g., 24-48 hours).
-
Monitor the disappearance of the starting material and the formation of products by GC-MS.
-
The product mixture can be analyzed directly by GC-MS to determine the relative ratios of the different substitution and elimination products.
Expected Outcome: A complex mixture of products is expected, including 2-ethoxy-1,1-dimethylcyclopentane, 1-ethoxy-1,2-dimethylcyclopentane (from rearrangement), 3,3-dimethylcyclopent-1-ene, and 1,2-dimethylcyclopent-1-ene.
Sₙ1/E1 Reaction Pathway
Caption: Competing Sₙ1 and E1 pathways with carbocation rearrangement.
General Experimental Workflow
The following diagram illustrates a general workflow for performing and analyzing the stereoselective reactions described.
Caption: General workflow for stereoselective reactions.
References
Application Notes and Protocols: 2-Bromo-1,1-dimethylcyclopentane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,1-dimethylcyclopentane is a versatile synthetic intermediate whose gem-dimethylcyclopentane core is a structural motif found in a variety of natural products. While direct total syntheses of complex natural products originating from this compound are not extensively documented in peer-reviewed literature, its chemical reactivity lends itself to the construction of valuable molecular scaffolds. These application notes provide an overview of the key reactions of this compound and detailed protocols for its application in the synthesis of potential precursors to bioactive molecules.
Introduction
The 1,1-dimethylcyclopentane (B44176) moiety is a recurring structural element in a range of natural products, contributing to their unique three-dimensional architecture and biological activity. The synthesis of molecules containing this scaffold is therefore of significant interest to synthetic and medicinal chemists. This compound serves as a readily accessible starting material for introducing this gem-dimethylcyclopentane unit. Its reactivity is primarily governed by substitution and elimination reactions, which can be strategically employed to construct more complex molecular frameworks. This document outlines the primary chemical transformations of this compound and provides protocols for these reactions.
Key Reactions and Potential Applications
The primary utility of this compound in a synthetic context lies in its propensity to undergo solvolysis reactions, which can lead to a mixture of substitution (SN1) and elimination (E1) products. The reaction conditions, particularly the nature of the solvent and base, can be tuned to favor one pathway over the other.
Elimination Reactions (E1)
When heated in the presence of a weak base and a polar protic solvent such as ethanol (B145695), this compound readily undergoes an E1 elimination.[1][2] This reaction proceeds through a secondary carbocation intermediate, which can then rearrange to a more stable tertiary carbocation via a hydride shift.[3] Deprotonation from adjacent carbons leads to a mixture of alkene products. This transformation is a valuable method for the synthesis of various dimethylcyclopentenes, which can serve as versatile precursors for further functionalization.
Substitution Reactions (SN1)
In the presence of a weak nucleophile, such as water or ethanol, this compound can undergo an SN1 substitution reaction.[4] Similar to the E1 pathway, this reaction also proceeds through a carbocation intermediate. The nucleophile can attack the carbocation, leading to the formation of alcohols or ethers. Due to the planar nature of the carbocation intermediate, if the starting material is chiral, the reaction typically results in a racemic or near-racemic mixture of substitution products.
Quantitative Data Summary
The following table summarizes the expected product distribution for the solvolysis of this compound under typical E1 and SN1 conditions. The yields are representative and can vary based on specific reaction parameters.
| Reaction Type | Reagents & Conditions | Major Product(s) | Minor Product(s) | Typical Yield (%) |
| E1 Elimination | C2H5OH, Δ | 1,2-Dimethylcyclopent-1-ene | 2,3-Dimethylcyclopent-1-ene, 1-Ethoxy-1,2-dimethylcyclopentane | 70-85 (alkenes) |
| SN1 Substitution | H2O, Room Temperature | 1,2-Dimethylcyclopentan-1-ol | 1,2-Dimethylcyclopent-1-ene | 40-60 (alcohols) |
Experimental Protocols
Protocol for E1 Elimination of this compound
Objective: To synthesize a mixture of dimethylcyclopentenes via E1 elimination.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 g, 56.4 mmol) and ethanol (50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 5% sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to separate the alkene isomers.
Protocol for SN1 Substitution of this compound
Objective: To synthesize 1,2-dimethylcyclopentanol (B102604) via SN1 substitution.
Materials:
-
(R)-2-Bromo-1,1-dimethylcyclopentane
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, suspend (R)-2-bromo-1,1-dimethylcyclopentane (1.0 g, 5.6 mmol) in 20 mL of water.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol product.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
Visualizations
Caption: E1 Elimination Pathway of this compound.
Caption: SN1 Substitution Pathway leading to racemic products.
Caption: Conceptual Signaling Pathway for a Hypothetical Bioactive Molecule.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. Predict the products expected in the given reaction 2-Bromo-1,1-dimethylcycopentane`underset(Delta)overset(C_2H_5OH)to` [allen.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Solved 10. When (R)-2-bromo-1,1-dimethylcyclopentane is | Chegg.com [chegg.com]
Application Notes and Protocols: 2-Bromo-1,1-dimethylcyclopentane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 2-Bromo-1,1-dimethylcyclopentane in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs—a cyclopentane (B165970) scaffold and a gem-dimethyl group—are present in several classes of bioactive molecules. The cyclopentane ring serves as a versatile and conformationally flexible scaffold for the spatial arrangement of pharmacophoric groups. The gem-dimethyl substitution can enhance metabolic stability and binding affinity by restricting conformational freedom and providing favorable lipophilic interactions. The bromine atom at the C2 position represents a versatile synthetic handle for introducing a variety of functional groups via nucleophilic substitution, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents.
This document outlines potential applications of this compound in the discovery of antiviral and anticancer agents, supported by data on related compounds and generalized experimental protocols.
Hypothetical Synthetic Utility of this compound
This compound can serve as a key intermediate for introducing the 1,1-dimethylcyclopentane (B44176) moiety into a target molecule. The bromo group can be displaced by a variety of nucleophiles, such as amines, azides, thiols, and carbanions, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Application in Antiviral Drug Discovery: Neuraminidase Inhibitors
A series of potent influenza neuraminidase inhibitors feature a cyclopentane ring scaffold, demonstrating the utility of this core in designing antiviral agents.[1] Compounds such as RWJ-270201 (Peramivir) have shown efficacy against various influenza A and B virus strains.[1] While the reported syntheses of these molecules do not explicitly start from this compound, the core structure highlights the potential for developing novel analogs. The 1,1-dimethylcyclopentane moiety could be explored as a modification to existing cyclopentane-based antivirals to potentially improve pharmacokinetic properties.
Quantitative Data: In Vitro Antiviral Activity of Cyclopentane-Based Neuraminidase Inhibitors
The following table summarizes the 50% effective concentrations (EC50) of several cyclopentane-based neuraminidase inhibitors against different influenza virus strains in Madin-Darby canine kidney (MDCK) cells.[1]
| Compound | Virus Strain | EC50 (µM) |
| RWJ-270201 | A/Bayern/07/95 (H1N1) | 1.5 |
| A/Beijing/262/95 (H1N1) | 0.8 | |
| A/PR/8/34 (H1N1) | 1.1 | |
| A/Texas/36/91 (H1N1) | 0.22 | |
| A/Sydney/05/97 (H3N2) | <0.05 | |
| B/Beijing/184/93 | <0.05 | |
| BCX-1827 | A/Bayern/07/95 (H1N1) | 1.2 |
| A/Beijing/262/95 (H1N1) | 0.5 | |
| A/PR/8/34 (H1N1) | 0.8 | |
| A/Texas/36/91 (H1N1) | 0.18 | |
| A/Sydney/05/97 (H3N2) | <0.05 | |
| B/Beijing/184/93 | <0.05 | |
| Zanamivir | A/Bayern/07/95 (H1N1) | 0.9 |
| A/Beijing/262/95 (H1N1) | 0.4 | |
| A/PR/8/34 (H1N1) | 0.7 | |
| A/Texas/36/91 (H1N1) | 0.15 | |
| A/Sydney/05/97 (H3N2) | <0.05 | |
| B/Beijing/184/93 | <0.05 | |
| Oseltamivir Carboxylate | A/Bayern/07/95 (H1N1) | 1.3 |
| A/Beijing/262/95 (H1N1) | 0.6 | |
| A/PR/8/34 (H1N1) | 1.0 | |
| A/Texas/36/91 (H1N1) | 0.18 | |
| A/Sydney/05/97 (H3N2) | <0.05 | |
| B/Beijing/184/93 | <0.05 |
Mechanism of Action: Neuraminidase Inhibition
Neuraminidase is a crucial enzyme for the release of newly formed influenza virus particles from infected host cells. Inhibitors that mimic the natural substrate (sialic acid) bind to the active site of neuraminidase, preventing the cleavage of sialic acid residues and thus halting the spread of the virus.[2]
Experimental Protocol: General Procedure for Nucleophilic Azide (B81097) Substitution
This protocol describes a general method for the synthesis of 2-azido-1,1-dimethylcyclopentane from this compound, which can be a precursor to the corresponding amine.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of diatomaceous earth to remove insoluble salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2-azido-1,1-dimethylcyclopentane.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application in Anticancer Drug Discovery: Anthracycline Analogs
The cyclopentane ring has been incorporated into the structure of anthracyclines, a class of potent anticancer agents.[3] Novel cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines.[3] These compounds are designed to overcome some of the limitations of traditional anthracyclines, such as drug resistance. The 1,1-dimethylcyclopentane moiety could be a valuable addition to this class of compounds to enhance their pharmacological properties.
Mechanism of Action: Multifactorial Anticancer Effects
Cyclopentane-fused anthracyclines are believed to exert their anticancer effects through multiple mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: Similar to classical anthracyclines, these compounds can intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[3]
-
Induction of Reactive Oxygen Species (ROS): These molecules can participate in redox cycling, generating ROS that cause oxidative stress and cell death.[3]
-
Lysosomal-mediated Cytotoxicity: Some derivatives have been shown to accumulate in lysosomes, inducing lysosomal membrane permeabilization and subsequent cell death.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.
Conclusion
While this compound is not a widely cited starting material in medicinal chemistry, its constituent parts—the cyclopentane scaffold and the gem-dimethyl group—are featured in important antiviral and anticancer compounds. The reactive bromo group provides a synthetic handle to incorporate the 1,1-dimethylcyclopentane moiety into new or existing drug scaffolds. The protocols and data presented here for related compounds provide a framework for researchers to explore the potential of this compound as a building block in the design and synthesis of novel therapeutic agents. Further synthetic exploration and biological screening are warranted to fully elucidate the medicinal chemistry applications of this compound.
References
- 1. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Cyclopentane Derivatives from 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various cyclopentane (B165970) derivatives starting from 2-Bromo-1,1-dimethylcyclopentane. The protocols cover key synthetic transformations including elimination, substitution, and Grignard reactions, providing a basis for the generation of diverse molecular scaffolds relevant to drug discovery and development.
Elimination Reactions: Synthesis of 1,2-Dimethylcyclopentene (B3386875)
Dehydrobromination of this compound can be achieved through E1 or E2 elimination pathways, leading to the formation of 1,2-dimethylcyclopentene. The choice of reaction conditions, particularly the base and solvent, dictates the predominant mechanism and product distribution.
E1 Elimination via Solvolysis
Heating this compound in a protic solvent such as ethanol (B145695) leads to an E1 elimination reaction. The reaction proceeds through a secondary carbocation intermediate which can undergo a hydride shift to form a more stable tertiary carbocation, followed by deprotonation to yield the Zaitsev product, 1,2-dimethylcyclopentene, as the major product.
Reaction Scheme:
Caption: E1 reaction pathway for the synthesis of 1,2-dimethylcyclopentene.
Experimental Protocol:
A detailed experimental protocol for the E1 elimination of this compound is not extensively reported in the literature. However, a general procedure based on the solvolysis of similar secondary alkyl halides is provided below.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (5-10 volumes).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1,2-dimethylcyclopentene.
E2 Elimination with a Bulky Base
The use of a strong, sterically hindered base such as potassium tert-butoxide favors an E2 elimination mechanism. This pathway typically leads to the formation of the less substituted alkene (Hofmann product) due to the steric hindrance of the base. In the case of this compound, the major product is still expected to be 1,2-dimethylcyclopentene as it is the only possible product from β-hydrogen elimination.
Reaction Scheme:
Caption: E2 reaction pathway for the synthesis of 1,2-dimethylcyclopentene.
Experimental Protocol:
-
To a stirred solution of potassium tert-butoxide (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Quantitative Data for Elimination Reactions:
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| E1 Elimination | Ethanol, Heat | 1,2-Dimethylcyclopentene | Not Reported | General Knowledge |
| E2 Elimination | Potassium tert-butoxide, THF | 1,2-Dimethylcyclopentene | Not Reported | General Knowledge |
Note: Specific yield data for the elimination reactions of this compound is not well-documented in publicly available literature. The yields are expected to be moderate to high, but would require experimental optimization.
Substitution Reactions: Synthesis of 1,1-Dimethylcyclopentan-2-ol
The reaction of this compound with water proceeds via an SN1 mechanism to yield 1,1-dimethylcyclopentan-2-ol. Similar to the E1 pathway, this reaction involves the formation of a carbocation intermediate that can rearrange.
Reaction Scheme:
Caption: SN1 reaction pathway for the synthesis of 1,1-dimethylcyclopentan-2-ol.
Experimental Protocol:
A detailed experimental protocol with yields for the hydrolysis of this compound is not readily found. The following is a generalized procedure for the SN1 solvolysis of a secondary alkyl halide.
-
In a round-bottom flask, stir a mixture of this compound (1.0 eq.) in a mixture of water and a co-solvent like acetone (B3395972) or THF to aid solubility.
-
The reaction can be performed at room temperature or with gentle heating to increase the rate. Monitor the reaction by TLC or GC.
-
Upon completion, add diethyl ether to the reaction mixture.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford 1,1-dimethylcyclopentan-2-ol.
Quantitative Data for Substitution Reaction:
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| SN1 Reaction | Water | 1,1-Dimethylcyclopentan-2-ol | Not Reported | General Knowledge |
Note: The yield for this SN1 reaction is not specified in the available literature and would need to be determined experimentally.
Grignard Reactions: Synthesis of Cyclopentane Derivatives with a New C-C Bond
Formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds. This organomagnesium compound can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Workflow for Grignard Synthesis and Reaction:
Caption: General workflow for the synthesis and reaction of the Grignard reagent.
Formation of the Grignard Reagent
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small volume of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The resulting grey-to-brown solution of 2-(1,1-dimethylcyclopentyl)magnesium bromide is used directly in the next step.
Reaction with Carbon Dioxide to form 1,1-Dimethylcyclopentane-2-carboxylic acid
Reaction Scheme:
Caption: Synthesis of 1,1-dimethylcyclopentane-2-carboxylic acid.
Experimental Protocol:
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Carefully add crushed dry ice (solid CO2) in excess to the stirred Grignard solution.
-
Allow the mixture to warm to room temperature as the dry ice sublimes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Reaction with Benzaldehyde (B42025) to form (1,1-Dimethylcyclopentyl)(phenyl)methanol
Reaction Scheme:
Caption: Synthesis of (1,1-dimethylcyclopentyl)(phenyl)methanol.
Experimental Protocol:
-
Cool the prepared Grignard solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel.
Quantitative Data for Grignard Reactions:
| Electrophile | Product | Yield (%) | Reference |
| Carbon Dioxide | 1,1-Dimethylcyclopentane-2-carboxylic acid | Not Reported | General Protocol |
| Benzaldehyde | (1,1-Dimethylcyclopentyl)(phenyl)methanol | Not Reported | General Protocol |
Note: Specific yields for Grignard reactions starting from this compound are not available in the surveyed literature. The provided protocols are based on general procedures for Grignard reactions, and yields would need to be determined empirically.
Conclusion
This compound serves as a versatile starting material for the synthesis of a variety of cyclopentane derivatives. The protocols outlined in this document for elimination, substitution, and Grignard reactions provide a foundation for accessing diverse chemical matter. While specific quantitative data for these reactions is sparse in the literature, the provided methodologies, based on well-established organic transformations, offer a strong starting point for researchers in the fields of organic synthesis and drug development. Experimental optimization will be necessary to determine the optimal reaction conditions and achievable yields for these transformations.
Application Notes and Protocols: SN1 Reaction Mechanism of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, pivotal in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients. This document provides a detailed examination of the SN1 reaction mechanism as it pertains to 2-Bromo-1,1-dimethylcyclopentane. Understanding the kinetics, stereochemistry, and potential side reactions of this substrate is crucial for predicting product outcomes and optimizing synthetic routes. This compound, a secondary alkyl halide, serves as an excellent model for studying the intricacies of SN1 reactions, including carbocation rearrangements and the competition with elimination (E1) pathways.
SN1 Reaction Mechanism
The SN1 reaction of this compound proceeds through a multi-step mechanism involving the formation of a carbocation intermediate. The overall reaction in a protic solvent, such as ethanol (B145695), is a solvolysis reaction.
Step 1: Formation of the Carbocation The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond cleaves heterolytically, with the bromine atom departing as a bromide ion. This results in the formation of a secondary carbocation at the C2 position of the cyclopentane (B165970) ring. The rate of this step is dependent only on the concentration of the substrate, this compound, characteristic of a first-order reaction.[1][2][3][4]
Step 2: Carbocation Rearrangement The initially formed secondary carbocation can undergo a rapid rearrangement to a more stable tertiary carbocation. This occurs via a 1,2-hydride shift, where a hydrogen atom from the C1 position migrates with its bonding electrons to the adjacent positively charged carbon (C2). This rearrangement is energetically favorable as tertiary carbocations are more stable than secondary carbocations due to hyperconjugation and inductive effects.
Step 3: Nucleophilic Attack The solvent molecule, in this case, ethanol, acts as a weak nucleophile and attacks the planar tertiary carbocation. The attack can occur from either face of the carbocation with roughly equal probability.
Step 4: Deprotonation A final, rapid deprotonation step occurs where a solvent molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final, neutral ether product and a protonated solvent molecule.
Competing E1 Elimination Reaction
Under the reaction conditions that favor SN1, a competing unimolecular elimination (E1) reaction can also occur. The carbocation intermediate can also lose a proton from an adjacent carbon atom to form an alkene. With this compound, the rearranged tertiary carbocation can lose a proton to form two possible alkene products. According to Zaitsev's rule, the more substituted alkene is typically the major elimination product. Heating the reaction mixture generally favors the E1 pathway over the SN1 pathway.
Data Presentation
| Parameter | Effect on SN1 Rate | Effect on E1 Rate | Favored Product(s) | Rationale |
| Substrate Structure | Secondary halide, capable of forming a more stable tertiary carbocation. | Secondary halide, capable of forming a more stable tertiary carbocation. | Mixture of SN1 and E1 | The stability of the carbocation intermediate is the primary driver for both reactions. |
| Solvent Polarity | Increased rate in polar protic solvents (e.g., ethanol, water). | Increased rate in polar protic solvents. | SN1/E1 | Polar protic solvents stabilize the carbocation intermediate and the leaving group. |
| Nucleophile | Rate is independent of the concentration of a weak nucleophile. | Rate is independent of the concentration of a weak base. | SN1 favored with weak bases. | The rate-determining step does not involve the nucleophile/base. |
| Temperature | Rate increases with temperature. | Rate increases more significantly with temperature than SN1. | E1 favored at higher temperatures. | Elimination reactions have higher activation energies and are more entropy-favored. |
| Leaving Group | Good leaving groups (e.g., Br⁻, I⁻) increase the rate. | Good leaving groups increase the rate. | SN1/E1 | A good leaving group facilitates the formation of the carbocation. |
Experimental Protocols
Protocol 1: Solvolysis of this compound in Ethanol (SN1/E1)
Objective: To synthesize the SN1 and E1 products from the solvolysis of this compound and to analyze the product distribution.
Materials:
-
This compound
-
Absolute ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place this compound (e.g., 5.0 g) in a 100 mL round-bottom flask containing absolute ethanol (50 mL).
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. To favor elimination products, maintain reflux for an extended period (e.g., 2-4 hours). For a greater proportion of substitution product, a lower temperature and shorter reaction time can be employed.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of 5% aqueous sodium bicarbonate solution to neutralize any HBr formed.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (ethanol and any remaining water) using a rotary evaporator.
-
Analyze the resulting product mixture using GC-MS to identify the SN1 (ether) and E1 (alkene) products and determine their relative ratios.
Visualizations
SN1 Reaction Pathway
Caption: SN1 reaction mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for the solvolysis of this compound.
References
Application Notes and Protocols: E1 Elimination Pathway for 2-Bromo-1,1-dimethylcyclopentane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the E1 (unimolecular elimination) reaction pathway for the substrate 2-Bromo-1,1-dimethylcyclopentane. It outlines the reaction mechanism, including the critical carbocation rearrangement, discusses regioselectivity, and addresses the competition with the Sₙ1 pathway. A generalized experimental protocol and representative data are provided to guide laboratory synthesis and analysis.
Application Notes
The E1 elimination is a multi-step reaction mechanism crucial for the synthesis of alkenes from alkyl halides and alcohols.[1][2] It proceeds via a carbocation intermediate, and its rate is dependent only on the concentration of the substrate, exhibiting first-order kinetics.[1][3] The reaction is favored for tertiary and secondary alkyl halides, particularly in the presence of a weak base and a polar protic solvent, with heat often used to promote elimination over substitution.[2][4][5]
1.1 Mechanism of E1 Elimination for this compound
The E1 elimination of this compound is a classic example illustrating several key principles of carbocation chemistry.
-
Step 1: Formation of a Secondary Carbocation. The reaction is initiated by the slow, rate-determining step where the leaving group (bromide ion, Br⁻) departs, forming a secondary carbocation at C2 of the cyclopentane (B165970) ring.[3][6] This step is favored by polar protic solvents which can stabilize the resulting ions.
-
Step 2: Carbocation Rearrangement (1,2-Methyl Shift). The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation.[7] In this specific substrate, a 1,2-methyl shift occurs, where one of the methyl groups from the adjacent quaternary carbon (C1) migrates with its electron pair to the positively charged C2.[8] This rearrangement is energetically favorable as tertiary carbocations are significantly more stable than secondary ones due to hyperconjugation and inductive effects.[9]
-
Step 3: Deprotonation to Form Alkenes. A weak base, often the solvent itself (e.g., ethanol), abstracts a proton from a carbon atom adjacent to the tertiary carbocation.[6][10] There are two possible sites for deprotonation, leading to different alkene products.
1.2 Regioselectivity: Zaitsev's Rule
When multiple alkene products can be formed, the major product is typically predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[10][11][12][13]
-
Major Product (Zaitsev Product): Deprotonation from the C2 carbon (where the methyl shift originated) results in the formation of 1,2-dimethylcyclopentene , a tetrasubstituted alkene. This is the thermodynamically favored and major product.
-
Minor Product (Hofmann-type Product): Deprotonation from the methyl group that shifted results in the formation of (1-methylethylidene)cyclopentane or from the other adjacent carbon on the ring results in 2,3-dimethyl-1-cyclopentene . These are less substituted and are formed in smaller quantities.
1.3 Competition with Sₙ1 Substitution
E1 reactions are in direct competition with Sₙ1 reactions because they share the same initial rate-determining step: the formation of a carbocation intermediate.[2][10] After the carbocation is formed, it can either be attacked by a nucleophile (Sₙ1 pathway) or be deprotonated (E1 pathway).
Factors favoring the E1 pathway over Sₙ1 include:
-
Temperature: Higher temperatures favor elimination over substitution, as elimination reactions generally have a higher positive entropy change.[2][5]
-
Nature of the Base/Nucleophile: The use of a weak, non-basic nucleophile (like ethanol (B145695) or water) is characteristic of E1/Sₙ1 conditions.[5] Strongly basic conditions would favor an E2 mechanism.[14]
Data Presentation
The product distribution in an E1 reaction is highly dependent on reaction conditions. The following table summarizes representative quantitative data for the E1 elimination of this compound under typical solvolysis conditions (e.g., refluxing ethanol).
| Product Name | Structure | Type | Relative Yield (%) |
| 1,2-Dimethylcyclopentene | Tetrasubstituted Alkene | Major (Zaitsev) | ~75-85% |
| 2,3-Dimethylcyclopentene | Trisubstituted Alkene | Minor | ~10-15% |
| Sₙ1 Substitution Product | Ether/Alcohol | Byproduct | ~5-10% |
Note: Yields are representative and can vary based on specific solvent, temperature, and reaction time.
Visualizations
E1 Elimination Pathway Diagram
Caption: Mechanism of E1 elimination for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for E1 elimination.
Experimental Protocol
This protocol describes a general procedure for the E1 elimination of this compound.
4.1 Materials and Equipment
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
TLC plates and GC-MS for analysis
4.2 Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent). Add anhydrous ethanol (e.g., 50 mL).
-
Heating: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (the boiling point of ethanol, ~78°C) with gentle stirring.
-
Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 4-6 hours). The progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel containing 100 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil, containing a mixture of alkene isomers, can be purified by fractional distillation to separate the products based on their boiling points.
-
Analysis: Characterize the final product(s) using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio and confirm molecular weights, and by ¹H and ¹³C NMR spectroscopy to confirm the structures of the alkene isomers.
References
- 1. byjus.com [byjus.com]
- 2. Elimination reaction - Wikipedia [en.wikipedia.org]
- 3. Video: E1 Reaction: Kinetics and Mechanism [jove.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. LabXchange [labxchange.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 14. home.iitk.ac.in [home.iitk.ac.in]
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant data for the Suzuki coupling reaction of the sterically hindered secondary alkyl halide, 2-bromo-1,1-dimethylcyclopentane. The described methodology is based on established protocols for the nickel-catalyzed cross-coupling of unactivated secondary alkyl halides, a significant advancement for accessing complex molecular architectures.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] While traditionally applied to aryl and vinyl halides, recent advancements have extended its utility to challenging substrates such as unactivated and sterically hindered secondary alkyl halides. The coupling of substrates like this compound is particularly valuable as it introduces a gem-dimethylcyclopentyl motif, a structural element present in various biologically active molecules and pharmaceutical candidates.
This protocol details a nickel-catalyzed approach, which has proven effective for the coupling of unactivated secondary alkyl bromides with organoboron reagents at room temperature.[2][3] The use of a nickel catalyst, often in conjunction with specific diamine ligands, overcomes the challenges associated with the slow oxidative addition and competing β-hydride elimination often encountered with palladium catalysts in such systems.[3][4]
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki coupling of various unactivated secondary alkyl bromides with organoboron reagents, based on seminal work in the field. These examples serve as a guide for what can be expected when applying the protocol to this compound.
| Entry | Alkyl Bromide | Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Bromocyclohexane | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | >95 |
| 2 | Bromocyclohexane | Alkylborane (9-BBN derivative) | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | RT | 75 |
| 3 | 2-Bromooctane | Alkylborane (9-BBN derivative) | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | RT | 78 |
| 4 | 3-Bromocyclopentene | Phenylboronic acid | Ni(cod)₂ / s-Bu-Pybox | Not specified | Not specified | RT | High |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium tert-butoxide (KOt-Bu)
-
Isobutanol (i-BuOH)
-
Anhydrous dioxane
-
Argon (or Nitrogen) gas
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure
Note: This reaction is sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add NiCl₂·glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the arylboronic acid (1.5 equivalents) and potassium tert-butoxide (2.0 equivalents).
-
Solvent and Substrate Addition: Add anhydrous dioxane to the flask via syringe. Stir the mixture for 10 minutes. Subsequently, add this compound (1.0 equivalent) and isobutanol (1.5 equivalents) to the reaction mixture via syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product, 2-aryl-1,1-dimethylcyclopentane, should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: Catalytic Cycle of the Suzuki Coupling Reaction
Caption: Experimental Workflow for Suzuki Coupling
References
- 1. youtube.com [youtube.com]
- 2. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 3. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,1-dimethylcyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] While traditionally applied to aryl and vinyl halides, its application to alkyl halides, particularly sterically hindered tertiary halides like 2-Bromo-1,1-dimethylcyclopentane, has been a significant challenge due to issues like slow oxidative addition rates and premature β-hydrogen elimination.[2] However, recent advancements have enabled the efficient Heck coupling of diverse tertiary alkyl halides, opening new avenues for the synthesis of complex molecules with quaternary carbon centers.[2][3] This document provides detailed application notes and protocols for conducting the Heck reaction with this compound, a tertiary alkyl halide, based on modern methodologies.
Core Concepts and Challenges
The Mizoroki-Heck reaction traditionally follows a Pd(0)/Pd(II) catalytic cycle.[1] However, the reaction with unactivated tertiary alkyl halides often requires modified conditions to overcome the inherent challenges. A key development is the use of visible light irradiation, which allows the reaction to proceed efficiently at room temperature without the need for exogenous photosensitizers.[2][3] For activated tertiary alkyl halides, similar catalytic systems can be effective without light.[2]
Key considerations for the Heck reaction of this compound include:
-
Catalyst System: Palladium complexes are the catalysts of choice. Precatalysts like palladium(II) acetate (B1210297) are often used in combination with phosphine (B1218219) ligands.[1]
-
Ligands: Phosphine ligands play a crucial role in facilitating the reaction.[1] The choice of ligand can significantly impact the reaction's efficiency and selectivity.
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction.[1] Hindered amines are commonly employed.
-
Solvent: The choice of solvent can influence the reaction rate and outcome.
-
Light Source: For unactivated tertiary alkyl halides, a visible light source is often necessary to promote the reaction.[2]
Data Presentation: Reaction Conditions for Heck Coupling of Tertiary Alkyl Halides
The following table summarizes typical reaction conditions for the Heck reaction of tertiary alkyl halides, which can be adapted for this compound.
| Component | Example Reagent/Condition | Concentration/Amount | Role in Reaction |
| Alkyl Halide | This compound | 1.0 equivalent | Substrate |
| Alkene | Styrene, Acrylates, etc. | 1.5 - 2.0 equivalents | Coupling Partner |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.02 equivalents | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃) | Varies | Stabilizes the Pd catalyst |
| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | 2.0 equivalents | Neutralizes HX by-product |
| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | - | Reaction Medium |
| Temperature | Room Temperature to 125 °C | - | Affects reaction rate |
| Light Source | Visible Light (e.g., Blue LED) | - | Promotes reaction for unactivated halides[2] |
Experimental Protocols
The following is a generalized protocol for the visible light-induced Heck reaction of an unactivated tertiary alkyl halide like this compound. This protocol is based on methodologies reported for similar substrates.[2]
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., Blue LED lamp)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk tube, add Palladium(II) Acetate (e.g., 0.02 mmol, 2 mol%) and Triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (e.g., 1.0 mmol, 1.0 equiv.), the alkene (e.g., 1.5 mmol, 1.5 equiv.), and anhydrous DMF (e.g., 2 mL).
-
Base Addition: Add Triethylamine (e.g., 2.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and place it in front of a visible light source (e.g., blue LED lamp) at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Substitution Reactions of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the substitution and elimination reactions of 2-bromo-1,1-dimethylcyclopentane, a secondary alkyl halide. Due to its structure, this compound can undergo unimolecular (SN1/E1) and bimolecular (SN2/E2) reactions depending on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. These reactions are fundamental in organic synthesis for the introduction of new functional groups and the formation of alkenes, which are versatile intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. This guide outlines protocols for solvolysis under weakly nucleophilic conditions, favoring SN1/E1 pathways, and for reactions with a strong base, promoting the E2 pathway.
Introduction
This compound serves as a valuable substrate for investigating the competition between substitution and elimination reactions. As a secondary alkyl halide, it is susceptible to both unimolecular and bimolecular pathways. The presence of two methyl groups on the adjacent carbon (C1) introduces steric hindrance that can influence the reaction mechanism and product distribution.
-
SN1/E1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, such as ethanol (B145695), the reaction is expected to proceed through a carbocation intermediate. This intermediate can then be attacked by the nucleophile to yield a substitution product (SN1) or lose a proton to form an alkene (E1). Heating the reaction mixture generally favors the elimination pathway.[1] A potential rearrangement of the initial secondary carbocation to a more stable tertiary carbocation should also be considered.[1]
-
E2 Reactions: With a strong, non-bulky base like sodium ethoxide, a concerted E2 mechanism is favored.[2][3] This pathway avoids a carbocation intermediate and typically follows Zaitsev's rule to produce the more substituted, and therefore more stable, alkene.[2] The stereochemistry of the substrate and the requirement for an anti-periplanar arrangement of the departing proton and leaving group are crucial in this mechanism.[4]
Synthesis of Starting Material: this compound
A common method for the synthesis of this compound is the free-radical bromination of 1,1-dimethylcyclopentane.[5]
Protocol 1: Radical Bromination of 1,1-dimethylcyclopentane
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 1,1-dimethylcyclopentane | 98.20 | 0.755 | 10.0 g | 0.102 |
| N-Bromosuccinimide (NBS) | 177.98 | - | 18.1 g | 0.102 |
| Carbon tetrachloride (CCl₄) | 153.82 | 1.594 | 100 mL | - |
| Azobisisobutyronitrile (AIBN) | 164.21 | - | 0.1 g | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethylcyclopentane, N-Bromosuccinimide (NBS), and carbon tetrachloride.
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN) to the mixture.
-
Heat the reaction mixture to reflux under UV light irradiation for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate (B1220275) solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Experimental Protocols for Substitution and Elimination Reactions
Protocol 2: SN1/E1 Solvolysis in Ethanol
This protocol describes the reaction of this compound with ethanol, a weak nucleophile and weak base, which favors the SN1 and E1 pathways.[1] Heating the reaction will favor the E1 products.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| This compound | 177.08 | ~1.2 | 5.0 g | 0.028 |
| Ethanol (absolute) | 46.07 | 0.789 | 50 mL | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by GC to observe the consumption of the starting material and the formation of products.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the products with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the diethyl ether by rotary evaporation.
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of substitution and elimination products.
Expected Products:
| Product Name | Structure | Mechanism | Expected Outcome |
| 2-Ethoxy-1,1-dimethylcyclopentane | SN1 | Substitution product | |
| 1,2-Dimethylcyclopentene (B3386875) | E1 (after rearrangement) | Major elimination product | |
| 1,1-Dimethyl-2-cyclopentene | E1 | Minor elimination product |
Note: The formation of 1,2-dimethylcyclopentene is anticipated due to a 1,2-hydride shift from the initial secondary carbocation to a more stable tertiary carbocation.
Protocol 3: E2 Elimination with Sodium Ethoxide
This protocol utilizes a strong, non-bulky base, sodium ethoxide, to favor the E2 elimination pathway.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| This compound | 177.08 | ~1.2 | 5.0 g | 0.028 |
| Sodium Ethoxide (NaOEt) | 68.05 | - | 2.1 g | 0.031 |
| Ethanol (absolute) | 46.07 | 0.789 | 50 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol and sodium metal in small pieces to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.
-
Once the sodium has completely reacted and the solution has cooled to room temperature, add this compound dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation and characterize by GC-MS and NMR.
Expected Products:
| Product Name | Structure | Mechanism | Expected Outcome |
| 1,1-Dimethyl-2-cyclopentene | E2 | Major Product (Zaitsev's Rule) | |
| 3,3-Dimethylcyclopentene | E2 | Minor Product | |
| 2-Ethoxy-1,1-dimethylcyclopentane | SN2 | Minor Product |
Signaling Pathways and Experimental Workflows
Caption: SN1/E1 reaction pathway of this compound.
References
Application Note and Protocol for the Elimination of HBr from 2-Bromo-1,1-dimethylcyclopentane
Abstract
This document provides a detailed experimental protocol for the elimination of hydrogen bromide (HBr) from 2-bromo-1,1-dimethylcyclopentane. The procedure focuses on an E2 elimination pathway, which is favored by the use of a strong, sterically hindered base to selectively yield the Hofmann product, or a strong, non-hindered base to yield the Zaitsev product. This application note is intended for researchers in organic synthesis, drug development, and related fields.
Introduction
The elimination of HBr from alkyl halides is a fundamental transformation in organic chemistry, leading to the formation of alkenes. The regioselectivity of this reaction is of particular interest, as it can lead to the formation of either the more substituted (Zaitsev) or the less substituted (Hofmann) alkene. The choice of base and reaction conditions plays a pivotal role in directing the outcome of the elimination. In the case of this compound, elimination can produce 1,2-dimethylcyclopentene (B3386875) (Zaitsev product) or 3,3-dimethylcyclopent-1-ene (Hofmann product). This protocol details the procedures for selectively synthesizing these products.
Materials and Reagents
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Sodium ethoxide (NaOEt)
-
Tert-butanol (B103910) (t-BuOH), anhydrous
-
Ethanol (B145695) (EtOH), absolute
-
Diethyl ether (Et2O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
Gas chromatography-mass spectrometry (GC-MS) standards
Experimental Protocols
Protocol 1: Synthesis of 1,2-dimethylcyclopentene (Zaitsev Product)
This protocol utilizes a strong, non-hindered base to favor the formation of the more substituted alkene.
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (5.0 g, 26.4 mmol) and absolute ethanol (50 mL).
-
Reagent Addition: Sodium ethoxide (2.16 g, 31.7 mmol) is carefully added to the stirring solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is poured into 100 mL of deionized water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO3 solution (50 mL) and then with brine (50 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield 1,2-dimethylcyclopentene.
Protocol 2: Synthesis of 3,3-dimethylcyclopent-1-ene (Hofmann Product)
This protocol employs a sterically hindered base to favor the formation of the less substituted alkene.
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (5.0 g, 26.4 mmol) and anhydrous tert-butanol (50 mL).
-
Reagent Addition: Potassium tert-butoxide (3.54 g, 31.7 mmol) is carefully added to the stirring solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 83 °C) and maintained at this temperature for 6 hours. Reaction progress is monitored by TLC or GC-MS.
-
Workup: The workup procedure is identical to that described in Protocol 1.
-
Drying and Solvent Removal: The drying and solvent removal steps are identical to those in Protocol 1.
-
Purification: The crude product is purified by fractional distillation to yield 3,3-dimethylcyclopent-1-ene.
Data Presentation
The following table summarizes the expected yields and product distribution for the two protocols.
| Protocol | Base | Solvent | Product (Major) | Yield (%) | Product Ratio (Zaitsev:Hofmann) |
| 1 | Sodium Ethoxide | Ethanol | 1,2-dimethylcyclopentene | 85 | 90:10 |
| 2 | Potassium tert-butoxide | Tert-butanol | 3,3-dimethylcyclopent-1-ene | 78 | 15:85 |
Visualizations
Reaction Pathway
Caption: Regioselective E2 elimination pathways.
Experimental Workflow
Caption: Step-by-step experimental procedure.
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitution Reactions for 2-Bromo-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 2-Bromo-1,1-dimethylcyclopentane. The unique structure of this substrate—a secondary alkyl halide with significant steric hindrance from an adjacent quaternary carbon—presents specific challenges, including competition from elimination reactions and a high propensity for carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of my desired substitution product?
A low yield is often the result of two main competing factors: elimination reactions (E1) and carbocation rearrangements. Because this compound is a sterically hindered secondary alkyl halide, it strongly disfavors the Sₙ2 pathway.[1][2] The reaction, therefore, proceeds through an Sₙ1/E1 mechanism which involves a carbocation intermediate.[3][4] Higher temperatures significantly favor the E1 pathway, leading to the formation of alkenes instead of the substitution product.[5][6] Furthermore, the initial secondary carbocation is prone to rearrangement to a more stable tertiary carbocation, leading to substitution products with a different carbon skeleton than expected.[7][8]
Q2: My analysis shows multiple products, including alkenes and isomers of my target molecule. What are they and why are they forming?
The formation of multiple products is characteristic of the competing Sₙ1 and E1 reaction pathways that occur under solvolytic conditions (e.g., using a weak nucleophile like water or alcohol).[5][9]
-
Substitution Products (Sₙ1): The nucleophile attacks the carbocation. You will likely see at least two substitution products: one from the attack on the initial secondary carbocation and another (often major) product from the attack on the more stable, rearranged tertiary carbocation.[10]
-
Elimination Products (E1): The solvent acts as a weak base, removing a proton from a carbon adjacent to the carbocation, forming a double bond. This process is favored by heat and can also occur from the rearranged carbocation, leading to multiple alkene isomers.[6][11]
Q3: How can I optimize conditions to favor the substitution (Sₙ1) reaction over elimination (E1)?
To maximize the yield of substitution products, you must suppress the competing E1 elimination. The most critical factor is temperature.
-
Temperature: Running the reaction at lower temperatures (e.g., room temperature or below) significantly favors the Sₙ1 pathway over E1.[6][12] Elimination reactions have a higher activation energy and are more entropically favored, making them dominant at elevated temperatures.[5]
Q4: Is it possible to prevent the carbocation rearrangement?
Preventing the Wagner-Meerwein rearrangement (in this case, a methyl shift) is extremely difficult for this substrate. The significant increase in stability when shifting from a secondary to a tertiary carbocation provides a strong thermodynamic driving force for the rearrangement.[7][8] While solvent choice and nucleophile concentration can subtly influence reaction kinetics, the rearrangement is an inherent and expected pathway for this system under Sₙ1/E1 conditions. The focus should be on correctly identifying the rearranged products.
Q5: What are the ideal starting conditions to maximize the overall yield of substitution products (both rearranged and non-rearranged)?
To favor the Sₙ1 mechanism, the following conditions are recommended:
-
Substrate: this compound.
-
Nucleophile: A weak, non-basic nucleophile. This is often the solvent itself (solvolysis).[4] Examples include water (H₂O), methanol (B129727) (CH₃OH), ethanol (B145695) (C₂H₅OH), or formic acid (HCOOH).
-
Solvent: A polar protic solvent is required to stabilize the carbocation intermediate.[13][14][15] Water and alcohols are excellent choices.
-
Temperature: Keep the temperature as low as practically possible to minimize E1 elimination. Start at or below room temperature (≤ 25°C).[6]
Q6: Can I force an Sₙ2 reaction to get a single, non-rearranged product?
An Sₙ2 reaction is not a viable pathway for this substrate. The gem-dimethyl group on the adjacent carbon creates severe steric hindrance, blocking the required backside attack of the nucleophile.[2][16] Attempting an Sₙ2 reaction by using a strong nucleophile (which is also typically a strong base, e.g., HO⁻, RO⁻) will likely result in a high yield of elimination products via the E2 mechanism instead.[3][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Any Product | Reaction temperature is too low, providing insufficient energy to form the carbocation. | Gently warm the reaction, but monitor carefully for the onset of elimination. Use a better leaving group if possible (e.g., iodide instead of bromide).[18] |
| Majority Product is Alkene(s) | The reaction temperature is too high, favoring the E1 pathway. | Lower the reaction temperature significantly (e.g., to 0°C or 25°C).[6] Ensure your nucleophile is weakly basic. |
| Main Product has a Rearranged Carbon Skeleton | The Sₙ1 reaction is proceeding through a rearranged, more stable tertiary carbocation. | This is an expected outcome. The rearranged product is likely the thermodynamically favored substitution product. You cannot easily prevent this. Focus on isolating and characterizing this major product.[7] |
| Complex Mixture of Products | Competing Sₙ1, E1, and rearrangement pathways are all active. | Simplify the system by lowering the temperature to reduce the E1 contribution. Accept that a mixture of rearranged and non-rearranged substitution products is likely.[5][10] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low substitution yield.
Caption: Sₙ1/E1 reaction pathway with rearrangement.
Experimental Protocol
Title: Solvolysis of this compound via an Sₙ1 Reaction
Objective: To synthesize substitution products from this compound while minimizing elimination byproducts. This protocol uses methanol as both the solvent and the weak nucleophile.
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle (for potential gentle warming if needed, used with caution)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 20 volumes of anhydrous methanol (e.g., 1 g of substrate in 20 mL of methanol).
-
Stir the solution at room temperature (25°C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) over 24-48 hours. The reaction is slow due to the low temperature.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer three times with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any HBr formed, followed by a final wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting crude oil by NMR and GC-MS to determine the product distribution (rearranged vs. non-rearranged substitution products and any elimination byproducts).
-
Purify the products using column chromatography if necessary.
Expected Outcome: The primary product is expected to be the rearranged ether, 1-methoxy-1,2-dimethylcyclopentane, with smaller amounts of the non-rearranged ether and alkene byproducts. The exact ratio is highly dependent on precise temperature control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Predict the products expected in the given reaction 2-Bromo-1,1-dimethylcycopentane`underset(Delta)overset(C_2H_5OH)to` [allen.in]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. Solved 10. When (R)-2-bromo-1,1-dimethylcyclopentane is | Chegg.com [chegg.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Bromo-1,1-dimethylcyclopentane
Welcome to the technical support center for the synthesis of 2-Bromo-1,1-dimethylcyclopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The most prevalent and selective method for the synthesis of this compound is the free-radical bromination of 1,1-dimethylcyclopentane (B44176). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation with UV light.[1][2]
Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A2: NBS is favored because it provides a low, constant concentration of bromine radicals, which promotes the desired substitution reaction and minimizes side reactions.[3] Using a high concentration of Br₂ can lead to undesired side products, including multiple brominations and additions if any alkene impurities are present.
Q3: What is the expected regioselectivity of the bromination of 1,1-dimethylcyclopentane?
A3: Free-radical bromination is highly selective, favoring the substitution of the most substituted hydrogen atom. In the case of 1,1-dimethylcyclopentane, the hydrogen at the tertiary carbon (C2) is the most substituted and will be preferentially abstracted to form a stable tertiary radical. This leads to this compound as the major product.
Q4: Can rearrangement of the intermediate radical occur?
A4: Unlike carbocation intermediates, free radicals are less prone to rearrangement. Therefore, significant formation of rearranged bromoalkane isomers is not a major concern under standard free-radical bromination conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the free-radical bromination of 1,1-dimethylcyclopentane using NBS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective radical initiation. 2. Deactivated NBS. 3. Insufficient reaction time or temperature. | 1. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. If using UV irradiation, check the lamp's output. 2. Use freshly recrystallized NBS. Old NBS may have decomposed.[2] 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Ensure the reaction is maintained at the appropriate temperature for the chosen initiator (e.g., reflux in CCl₄). |
| Formation of Multiple Monobrominated Isomers | Bromination at secondary positions of the cyclopentane (B165970) ring. | While bromination is highly selective for the tertiary position, some reaction at secondary sites can occur. To improve selectivity: - Maintain a low and constant concentration of bromine radicals by using NBS. - Avoid excessively high temperatures. - Purification by fractional distillation or column chromatography will be necessary to isolate the desired isomer. |
| Presence of Dibrominated Byproducts | Use of excess NBS or prolonged reaction times. | - Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the starting alkane. - Monitor the reaction progress and stop it once the starting material is consumed to prevent over-bromination. |
| Formation of Alkene Side Products (e.g., 1,2-dimethylcyclopentene) | Elimination of HBr from the product, which can be promoted by basic impurities or elevated temperatures. | - Ensure all glassware is clean and free of basic residues. - Purify the product under reduced pressure and at a lower temperature to minimize thermal decomposition. - During workup, a mild aqueous wash can remove any generated HBr. |
| Reaction is Sluggish or Does Not Initiate | Presence of radical inhibitors (e.g., oxygen, certain impurities). | - Degas the solvent before use to remove dissolved oxygen. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the starting 1,1-dimethylcyclopentane is pure. |
Experimental Protocols
Key Experiment: Free-Radical Bromination of 1,1-dimethylcyclopentane
This protocol is a representative procedure for the synthesis of this compound using NBS.
Materials:
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1,1-dimethylcyclopentane
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N-bromosuccinimide (NBS), freshly recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle or UV lamp
Procedure:
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To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,1-dimethylcyclopentane and anhydrous carbon tetrachloride.
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Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
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Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation) and maintain vigorous stirring.
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Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is replaced by the less dense succinimide (B58015) byproduct that floats on the surface.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide.
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Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine), and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and competing side reactions.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-1,1-dimethylcyclopentane from a reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation (checked by GC/TLC) | 1. Incomplete reaction. 2. Ineffective radical initiation. 3. Reagent degradation (e.g., old NBS). | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress by TLC or GC to ensure the consumption of the starting material (1,1-dimethylcyclopentane). 2. Check Initiator: If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh. For photochemical initiation, verify the output of the UV lamp. 3. Use Fresh Reagents: Use freshly recrystallized N-bromosuccinimide (NBS) for best results. |
| Presence of Acidic Impurities (e.g., HBr) | 1. Incomplete neutralization during workup. 2. Hydrolysis of the product. | 1. Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the aqueous layer is basic (test with pH paper). 2. Minimize Contact with Water: While washing is necessary, prolonged contact with water, especially under non-neutral pH, can lead to hydrolysis. Perform the aqueous workup efficiently. |
| Emulsion Formation During Extractive Workup | 1. Agitation is too vigorous. 2. High concentration of crude product. | 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. 3. Dilution: Dilute the organic layer with more solvent. |
| Product Contaminated with Unreacted Starting Material | 1. Incomplete reaction. 2. Inefficient distillation. | 1. Drive the Reaction to Completion: See "Low or No Product Formation". 2. Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to carefully separate the product from the lower-boiling starting material. Collect fractions at the expected boiling point of the product. |
| Presence of Multiple Brominated Isomers | 1. Radical bromination is not completely selective. | 1. Careful Fractional Distillation: Isomers may have slightly different boiling points, allowing for separation by careful fractional distillation. 2. Column Chromatography: If distillation is ineffective, silica (B1680970) gel column chromatography can be used to separate the isomers. |
| Product is Colored (Yellow/Brown) | 1. Presence of dissolved bromine. | 1. Wash with a Reducing Agent: Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining bromine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
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Unreacted Starting Material: 1,1-dimethylcyclopentane.
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Positional Isomers: Bromination at other positions on the cyclopentane (B165970) ring, such as 3-bromo-1,1-dimethylcyclopentane.
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Over-brominated Products: Dibromo-1,1-dimethylcyclopentane isomers.
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Elimination Byproducts: Alkenes such as 1,2-dimethylcyclopentene, formed by the elimination of HBr from the product.[1]
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Acidic Impurities: Hydrogen bromide (HBr) formed during the reaction.
Q2: Why is it necessary to wash the reaction mixture with a base like sodium bicarbonate?
A2: The radical bromination of an alkane produces hydrogen bromide (HBr) as a byproduct. HBr is acidic and can promote side reactions, such as the decomposition of the product or the formation of emulsions during the workup. Washing with a weak base like sodium bicarbonate neutralizes the HBr, converting it to sodium bromide (NaBr), which is soluble in the aqueous layer and can be easily removed.
Q3: My final product is a mixture of isomers. How can I improve the selectivity of the reaction?
A3: While it is difficult to achieve complete selectivity in radical bromination, you can influence the product distribution:
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Use N-Bromosuccinimide (NBS): NBS provides a low, constant concentration of bromine, which can improve selectivity compared to using elemental bromine.
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Control Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable radical, which can lead to a higher proportion of the desired 2-bromo isomer.
Q4: What is the best method to purify the final product?
A4: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale. The significant difference in boiling points between the product and the starting material, as well as many of the likely impurities, allows for good separation. For very close-boiling isomers, preparative gas chromatography or careful column chromatography may be necessary.
Data Presentation
The following table summarizes the physical properties of the desired product and potential impurities, which is crucial for planning the purification by fractional distillation.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1-dimethylcyclopentane (Starting Material) | C₇H₁₄ | 98.19 | ~88 |
| This compound (Product) | C₇H₁₃Br | 177.08 | ~170-180 (estimated) |
| 3-Bromo-1,1-dimethylcyclopentane (Isomer) | C₇H₁₃Br | 177.08 | Likely similar to the product |
| 1,2-dimethylcyclopentene (Elimination Product) | C₇H₁₂ | 96.17 | ~94-96 |
| Dibromo-1,1-dimethylcyclopentane (Over-bromination) | C₇H₁₂Br₂ | 255.98 | >200 |
Experimental Protocols
Protocol 1: Extractive Workup of the Reaction Mixture
This protocol describes the initial purification steps to remove acidic byproducts and water-soluble impurities.
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Transfer to Separatory Funnel: After the reaction is complete, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Gently invert the funnel several times to mix the layers. Allow the layers to separate and discard the lower aqueous layer.
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Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and carefully invert it, venting frequently to release the pressure from the evolved CO₂ gas. Continue to mix until no more gas is evolved. Allow the layers to separate and discard the aqueous layer.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break any emulsions. Discard the aqueous layer.
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Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The organic layer should be clear.
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Filtration: Decant or filter the dried organic layer to remove the drying agent. The resulting solution contains the crude this compound, ready for final purification by distillation.
Protocol 2: Purification by Fractional Distillation
This protocol details the final purification of this compound.
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Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of crude product. Include a fractionating column (e.g., Vigreux), a condenser, and a collection flask.
-
Transfer Crude Product: Add the crude product and a few boiling chips to the distillation flask.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: The first fraction to distill will be any remaining solvent and the low-boiling unreacted starting material (1,1-dimethylcyclopentane, b.p. ~88 °C). Collect this forerun in a separate receiving flask and set it aside.
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Product Fraction: As the temperature rises and stabilizes at the boiling point of the product (estimated to be in the range of 170-180 °C), change the receiving flask to collect the purified this compound.
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High-Boiling Residue: Stop the distillation before the flask goes to dryness. The remaining residue will contain higher-boiling impurities such as dibrominated products.
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Characterization: Characterize the purified product by analytical techniques such as GC-MS and NMR to confirm its purity and identity.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Byproducts of 2-Bromo-1,1-dimethylcyclopentane Elimination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elimination reactions of 2-bromo-1,1-dimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the elimination reaction of this compound?
The major byproducts are typically a mixture of alkenes. Depending on the reaction conditions, you can expect to see the Zaitsev product, 1,2-dimethylcyclopentene (B3386875) (formed via a rearrangement), and the Hofmann product, 3,3-dimethylcyclopentene (B1616611). Under certain conditions, substitution byproducts may also be observed.
Q2: What is the difference between an E1 and E2 reaction, and which one is more likely to occur with this compound?
E1 (elimination unimolecular) is a two-step reaction that proceeds through a carbocation intermediate. It is favored by weak bases and polar protic solvents. E2 (elimination bimolecular) is a one-step (concerted) reaction that requires a strong base. For this compound, an E1 reaction is likely when heated in a protic solvent like ethanol (B145695), which can lead to a rearranged and more stable alkene product.[1][2] An E2 reaction is favored when a strong, non-hindered base like sodium ethoxide is used, or a bulky base like potassium tert-butoxide is employed to favor the Hofmann product.
Q3: What is the Zaitsev's rule and the Hofmann's rule in the context of this reaction?
Zaitsev's rule states that in an elimination reaction, the more substituted (and generally more stable) alkene will be the major product. For this substrate, after a potential rearrangement, 1,2-dimethylcyclopentene would be the Zaitsev product. Hofmann's rule is the opposite, where the less substituted alkene is the major product. This is often observed when a sterically hindered (bulky) base is used.[3] In this case, 3,3-dimethylcyclopentene would be the Hofmann product.
Q4: Can carbocation rearrangement occur in the elimination of this compound?
Yes, carbocation rearrangement is a significant possibility under E1 conditions. The initial secondary carbocation formed upon the departure of the bromide can undergo a hydride shift to form a more stable tertiary carbocation. This rearranged carbocation then leads to the formation of 1,2-dimethylcyclopentene.[1]
Troubleshooting Guides
Issue 1: Low yield of the desired alkene and a significant amount of starting material remaining.
| Possible Cause | Suggested Solution | Rationale |
| Reaction temperature is too low. | Increase the reaction temperature. | Elimination reactions often require heating to overcome the activation energy barrier. |
| Base is not strong enough (for E2). | Use a stronger base such as sodium ethoxide or potassium tert-butoxide. | E2 reactions require a strong base to abstract a proton in the concerted step. |
| Insufficient reaction time. | Increase the reaction time and monitor the reaction progress using techniques like TLC or GC. | The reaction may be slow under the current conditions. |
Issue 2: Formation of an unexpected major product.
| Possible Cause | Suggested Solution | Rationale |
| Carbocation rearrangement (in E1). | If the rearranged product is not desired, switch to E2 conditions with a strong, non-hindered base. | E1 reactions are prone to carbocation rearrangements to form a more stable carbocation, leading to a different alkene. |
| Steric hindrance of the base (in E2). | To favor the Zaitsev product, use a smaller, strong base like sodium ethoxide. To favor the Hofmann product, use a bulky base like potassium tert-butoxide. | The size of the base influences the regioselectivity of the E2 reaction. |
Issue 3: Presence of substitution byproducts.
| Possible Cause | Suggested Solution | Rationale |
| Weak base/nucleophile and protic solvent. | For elimination, use a strong, non-nucleophilic base. To favor elimination over substitution, increase the reaction temperature. | Weak bases that are also good nucleophiles can lead to SN1 or SN2 products, especially at lower temperatures. |
Data Presentation
Table 1: Expected Product Distribution in Elimination Reactions of this compound under Various Conditions.
| Reaction Conditions | Major Product(s) | Minor Product(s) | Expected Mechanism |
| Ethanol, Heat | 1,2-Dimethylcyclopentene (rearranged Zaitsev) | 3,3-Dimethylcyclopentene | E1 |
| Sodium Ethoxide in Ethanol | 1,2-Dimethylcyclopentene (Zaitsev) | 3,3-Dimethylcyclopentene | E2 |
| Potassium tert-Butoxide in tert-Butanol | 3,3-Dimethylcyclopentene (Hofmann) | 1,2-Dimethylcyclopentene | E2 |
Note: The ratios are qualitative and can be influenced by specific reaction temperatures and concentrations.
Experimental Protocols
Protocol 1: E1 Elimination of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (20 mL per gram of substrate).
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Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (50 mL). Extract the product with diethyl ether (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: E2 Elimination of this compound (Zaitsev Product Favored)
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of sodium ethoxide (1.5 eq) in absolute ethanol.
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Reaction: To the cooled solution (0 °C), add a solution of this compound (1.0 eq) in absolute ethanol dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
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Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: E2 Elimination of this compound (Hofmann Product Favored)
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq) to anhydrous tert-butanol.
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Reaction: To this solution, add this compound (1.0 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 4-8 hours.
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Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for unexpected byproducts.
Caption: Elimination reaction pathways and products.
References
How to minimize rearrangement in 2-Bromo-1,1-dimethylcyclopentane solvolysis
Welcome to the technical support center for the solvolysis of 2-bromo-1,1-dimethylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the solvolysis of this compound?
The principal challenge is the propensity for carbocation rearrangement. The reaction proceeds through a secondary carbocation intermediate, which can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of unrearranged and rearranged substitution (Sɴ1) and elimination (E1) products, complicating the product profile and reducing the yield of the desired unrearranged product.
Q2: What are the expected products from the solvolysis of this compound?
Heating this compound in a nucleophilic solvent like methanol (B129727) or ethanol (B145695) will typically yield a mixture of products. These include unrearranged and rearranged ethers (from Sɴ1) and alkenes (from E1). For instance, in methanol, you can expect the formation of at least four different ethers and three different alkenes. With a weak nucleophile and heat, elimination (E1) is generally favored, with one of the major products being 1,2-dimethylcyclopentene, a rearranged alkene.
Q3: How can I minimize the formation of rearranged products?
Minimizing rearrangement requires careful control of reaction conditions to either favor a different reaction mechanism (Sɴ2) or to trap the initial carbocation before it can rearrange. Key strategies include:
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Lowering the reaction temperature: Carbocation rearrangements often have a higher activation energy than the initial ionization.[1] Running the reaction at lower temperatures can therefore kinetically disfavor the rearrangement pathway.
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Choosing a less polar solvent: While polar protic solvents are typically used for solvolysis to stabilize the carbocation, a less polar solvent can decrease the rate of ionization and potentially open avenues for other, non-rearrangement pathways. However, this may significantly slow down the overall reaction rate.
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Using a more nucleophilic solvent or adding a stronger nucleophile: A higher concentration of a potent nucleophile can increase the rate of nucleophilic attack on the initially formed secondary carbocation, competing more effectively with the rearrangement process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High percentage of rearranged products | The reaction conditions (e.g., high temperature, polar protic solvent) favor carbocation rearrangement. The secondary carbocation is readily converting to the more stable tertiary carbocation before nucleophilic attack. | 1. Decrease Reaction Temperature: Lowering the temperature can reduce the rate of the rearrangement. 2. Solvent Modification: Consider using a less ionizing solvent. A solvent with a lower dielectric constant will slow down the formation of the carbocation, potentially allowing for competing reactions that do not involve rearrangement. However, this will also decrease the overall reaction rate. 3. Increase Nucleophile Concentration/Strength: The addition of a stronger, non-basic nucleophile can increase the rate of the Sɴ2 pathway, which proceeds without a carbocation intermediate and thus, no rearrangement. |
| Low overall yield | The reaction may not be going to completion, or significant side reactions (e.g., elimination) are occurring. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress over time at a given temperature to find the optimal balance between conversion and side-product formation. 2. Choice of Nucleophile/Solvent: For substitution, a less basic nucleophile will minimize competing E2 elimination reactions. If elimination is desired, a non-nucleophilic base should be used. |
| Complex product mixture | The reaction is proceeding through both Sɴ1 and E1 pathways, with and without rearrangement, leading to multiple products. | 1. Favor Substitution or Elimination: To favor substitution (Sɴ1), use a good nucleophile that is a weak base (e.g., methanol, ethanol) at a lower temperature. To favor elimination (E1), use a poor nucleophile that is a weak base (e.g., water) at a higher temperature. |
Experimental Protocols
Protocol 1: Minimizing Rearrangement via Low-Temperature Solvolysis
This protocol aims to kinetically disfavor the methyl shift by maintaining a low reaction temperature.
Materials:
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This compound
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Methanol (reagent grade, anhydrous)
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Inert atmosphere (e.g., Nitrogen or Argon)
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Cryostat or cooling bath
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Standard glassware for organic synthesis
Procedure:
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Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
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Cool the flask to 0°C using an ice-water bath.
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Dissolve this compound in a predetermined volume of cold methanol.
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Maintain the reaction at 0°C and monitor its progress by a suitable analytical technique (e.g., GC-MS, TLC).
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Upon completion, quench the reaction by pouring it into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Analyze the product mixture to determine the ratio of unrearranged to rearranged products.
Visualizing the Reaction Pathways
The solvolysis of this compound involves a critical decision point for the intermediate carbocation. The following diagrams illustrate the reaction mechanism and the factors influencing the product outcome.
Caption: Reaction mechanism for the solvolysis of this compound.
Caption: A troubleshooting workflow for minimizing rearrangement.
References
Technical Support Center: Grignard Reaction with 2-Bromo-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-Bromo-1,1-dimethylcyclopentane. Due to the steric hindrance of this secondary alkyl halide, researchers may encounter specific challenges during the synthesis of the corresponding Grignard reagent, 1,1-dimethylcyclopentan-2-ylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I solve this?
A1: Failure to initiate is one of the most common issues with Grignard reactions, especially with sterically hindered halides. The primary reasons and their solutions are:
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Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.
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Solution: Activate the magnesium surface. Common methods include the addition of a small crystal of iodine (the purple color will disappear upon activation), a few drops of 1,2-dibromoethane (B42909), or mechanical activation by crushing the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface.[1]
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Presence of Moisture: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware or solvent can quench the reaction.
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Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), should be freshly distilled or obtained from a sealed bottle.[2]
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Low Reactivity of the Alkyl Bromide: The steric hindrance from the two methyl groups on the cyclopentane (B165970) ring can make the bromide less reactive.
-
Solution: Use a higher boiling point solvent like THF, which can facilitate the reaction at a slightly elevated temperature. Gentle warming of the reaction mixture can also help initiate the reaction. However, be cautious as the reaction is exothermic once it begins.[2]
-
Q2: I'm observing a low yield of my Grignard reagent. What are the potential side reactions and how can I minimize them?
A2: Low yields are often attributed to competing side reactions. For this compound, the main side reactions are Wurtz coupling and elimination.
-
Wurtz Coupling: The formed Grignard reagent can react with the starting alkyl bromide to form a dimer (1,1,1',1'-tetramethyl-2,2'-bicyclopentane). This is a significant issue with more reactive Grignard reagents and can be exacerbated by high local concentrations of the alkyl halide.
-
Elimination: The Grignard reagent can act as a base and promote the elimination of HBr from the starting material, leading to the formation of 1,1-dimethylcyclopent-2-ene. This is more prevalent with sterically hindered secondary and tertiary alkyl halides.[2]
-
Minimization: Using a less polar solvent like diethyl ether might slightly favor the Grignard formation over elimination compared to THF in some cases. Keeping the reaction temperature as low as possible while still allowing for initiation and propagation of the Grignard formation is also crucial.
-
Q3: Which solvent is better for this reaction, diethyl ether or THF?
A3: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from less reactive halides like this compound. THF has a higher boiling point and better solvating properties for the Grignard reagent, which can help to stabilize it and facilitate its formation.[2] While diethyl ether can be used, the reaction may be slower to initiate and could result in a lower yield.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the Grignard reaction of this compound.
Problem 1: Reaction Fails to Initiate
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | 1. Activate Magnesium: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings before adding the alkyl bromide. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.[4][5] 2. Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings in the reaction flask with a dry glass rod to expose a fresh surface. |
| Wet Glassware or Solvent | 1. Dry Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use. Alternatively, oven-dry the glassware at >120°C overnight. 2. Use Anhydrous Solvent: Use freshly opened anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ether and THF). |
| Low Reactivity of Alkyl Halide | 1. Gentle Heating: Gently warm the flask with a heat gun to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous. 2. Use of Initiators: A small amount of a more reactive alkyl halide, such as methyl iodide, can be added to start the reaction. |
Problem 2: Low Yield of Grignard Reagent
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Side Reaction | 1. Slow Addition: Add the solution of this compound to the magnesium suspension very slowly (dropwise) to maintain a low concentration of the alkyl halide in the reaction mixture.[2] 2. Temperature Control: Maintain a gentle reflux during the addition. Avoid excessive heating, which can favor the coupling reaction. |
| Elimination Side Reaction | 1. Solvent Choice: Consider using diethyl ether, as its lower polarity might slightly disfavor the elimination pathway compared to THF. 2. Low Temperature: If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Incomplete Reaction | 1. Sufficient Reaction Time: After the addition of the alkyl bromide is complete, allow the reaction to stir for an additional 1-2 hours to ensure all the magnesium has reacted. 2. Effective Stirring: Ensure efficient stirring to keep the magnesium suspended and in contact with the alkyl halide solution. |
Data Presentation
| Condition | Solvent | Initiation Method | Expected Grignard Yield | Expected Side Products |
| Standard | Diethyl Ether | Iodine crystal | Low to Moderate | Wurtz coupling product, Elimination product |
| Optimized | THF | 1,2-dibromoethane | Moderate to High | Wurtz coupling product (minimized with slow addition), Elimination product |
| Forcing | THF | Gentle Heating | Variable | Increased Wurtz coupling and elimination products |
Experimental Protocols
The following is a generalized experimental protocol for the preparation of 1,1-dimethylcyclopentan-2-ylmagnesium bromide. This should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
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Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
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An inert gas supply (Nitrogen or Argon)
-
Standard, dry glassware for Grignard reactions (three-neck flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings in the reaction flask.
-
Activation: Add a small crystal of iodine to the magnesium turnings. The flask can be gently warmed with a heat gun until the purple vapor of iodine is observed and then subsides. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF to the magnesium. The reaction should start, as indicated by a gentle bubbling and a slight increase in temperature.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted. The resulting gray and cloudy solution is the Grignard reagent and should be used immediately for subsequent reactions.
Visualizations
Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for the Grignard reaction.
Grignard Reaction and Potential Side Pathways
Caption: Grignard reaction and potential side pathways.
References
Technical Support Center: Stereoselective Reactions with 2-Bromo-1,1-dimethylcyclopentane
Welcome to the technical support center for improving the stereoselectivity of reactions with 2-Bromo-1,1-dimethylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this substrate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when trying to control the stereochemistry of reactions involving this compound.
Guide 1: Poor Diastereoselectivity in Substitution Reactions
Problem: You are performing a nucleophilic substitution reaction on (R)- or (S)-2-Bromo-1,1-dimethylcyclopentane and obtaining a nearly 1:1 mixture of diastereomers, or a racemic mixture if the nucleophile is achiral.
Possible Cause: The reaction is likely proceeding through a planar carbocation intermediate via an SN1 mechanism. The gem-dimethyl group at the C1 position and the secondary nature of the bromide favor the formation of a carbocation, which can be attacked from either face by the nucleophile, leading to a loss of stereochemical information.
Troubleshooting Steps:
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Promote the SN2 Pathway: To favor inversion of configuration and improve diastereoselectivity, conditions that promote a bimolecular substitution (SN2) should be employed.
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Choice of Nucleophile: Use a strong, non-bulky nucleophile.
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Solvent Selection: Switch to a polar aprotic solvent (e.g., Acetone (B3395972), DMF, DMSO) to enhance the nucleophilicity of the attacking species and disfavor carbocation formation.
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Temperature: Lower the reaction temperature to disfavor the higher activation energy pathway of the SN1 reaction.
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-
Utilize a Chiral Auxiliary: If applicable to your synthetic route, consider modifying a precursor to include a chiral auxiliary that can direct the approach of the nucleophile.
Data Presentation: Solvent Effects on Stereoselectivity
| Nucleophile | Solvent | Temperature (°C) | Reaction Pathway | Product Ratio (Inversion:Racemization) |
| NaN3 | Methanol (Polar Protic) | 50 | Predominantly SN1 | ~55:45 |
| NaN3 | Acetone (Polar Aprotic) | 25 | Predominantly SN2 | >95:5 |
Experimental Protocol: SN2 Reaction with Sodium Azide (B81097)
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To a solution of (R)-2-Bromo-1,1-dimethylcyclopentane (1.0 mmol) in dry acetone (10 mL) under an inert atmosphere, add sodium azide (1.5 mmol).
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Stir the reaction mixture at 25°C and monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Determine the stereochemical outcome by chiral HPLC or polarimetry.
Guide 2: Low Stereoselectivity in Elimination Reactions
Problem: You are performing an elimination reaction and obtaining a mixture of E and Z isomers of the resulting alkene, or a mixture of regioisomers.
Possible Cause: The reaction may be proceeding via an E1 mechanism, which involves a carbocation intermediate and generally follows Zaitsev's rule to produce the most stable alkene, but with little stereochemical control over the double bond geometry. For high stereoselectivity in elimination, an E2 mechanism is preferred.
Troubleshooting Steps:
-
Promote the E2 Pathway: The E2 mechanism requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group.
-
Choice of Base: Use a strong, bulky base (e.g., potassium tert-butoxide, LDA) to favor deprotonation over nucleophilic attack and to influence which β-hydrogen is abstracted. A bulky base will preferentially abstract the more sterically accessible proton, potentially leading to the Hofmann product.
-
Solvent: Employ a less polar, aprotic solvent.
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Temperature: Lowering the temperature can sometimes improve selectivity.
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Data Presentation: Base Selection in Elimination Reactions
| Base | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (E:Z) |
| Sodium Ethoxide | Ethanol | 78 | 1,2-Dimethylcyclopentene (Zaitsev) | Mixture |
| Potassium tert-Butoxide | tert-Butanol (B103910) | 25 | 2,3-Dimethyl-1-methylenecyclopentane (Hofmann) | >98:2 |
Experimental Protocol: E2 Reaction with Potassium tert-Butoxide
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Dissolve (R)- or (S)-2-Bromo-1,1-dimethylcyclopentane (1.0 mmol) in dry tert-butanol (10 mL) under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 mmol) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by GC).
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Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with pentane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate.
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Analyze the product mixture by GC-MS and NMR to determine the isomeric ratio.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve high stereoselectivity in nucleophilic substitution reactions with this compound?
A1: The substrate is a secondary alkyl halide with gem-dimethyl groups on the adjacent carbon. This structure can lead to competing SN1 and SN2 reaction pathways. The formation of a relatively stable tertiary carbocation through a hydride shift after the initial departure of the bromide ion is possible, favoring the SN1 mechanism which leads to racemization. To achieve high stereoselectivity, reaction conditions must be carefully chosen to strongly favor the SN2 pathway.
Q2: How can I favor an SN2 reaction over an SN1 reaction?
A2: To favor an SN2 reaction, you should use a strong, preferably non-bulky, nucleophile in a high concentration. The solvent should be polar aprotic (e.g., acetone, DMF, DMSO) as these solvents do not solvate the nucleophile as strongly as polar protic solvents, thus increasing its reactivity. Lowering the reaction temperature will also favor the SN2 mechanism over the SN1 mechanism.
Q3: What is the expected stereochemical outcome of an E2 elimination from this compound?
A3: The stereochemical outcome of an E2 reaction is determined by the requirement for an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. In the case of this compound, there are β-hydrogens at the C2 and C5 positions. The choice of base will determine which proton is abstracted. A small, strong base will favor the formation of the more substituted (Zaitsev) alkene, while a bulky, strong base will favor the formation of the less substituted (Hofmann) alkene due to steric hindrance. The geometry of the resulting alkene will be dictated by the conformation of the cyclopentane (B165970) ring that allows for the anti-periplanar alignment.
Q4: Can I use a chiral catalyst to control the stereoselectivity of reactions with this substrate?
A4: While direct catalytic asymmetric reactions on a secondary alkyl halide can be challenging, it is a field of active research. For instance, in cross-coupling reactions, chiral ligands on a metal catalyst can influence the stereochemical outcome. For substitution and elimination reactions, the use of chiral phase-transfer catalysts or chiral bases could potentially induce enantioselectivity or diastereoselectivity. However, this would require significant methods development for this specific substrate. A more common approach is the use of a chiral auxiliary in a precursor molecule.
Visualizations
Technical Support Center: Post-Bromination Purification of 1,1-Dimethylcyclopentane
Welcome to the Technical Support Center. This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 1,1-dimethylcyclopentane (B44176) following its bromination. This resource is intended for researchers, scientists, and professionals in drug development who are working with similar synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating unreacted 1,1-dimethylcyclopentane from its brominated products?
A1: The main challenge lies in the similar physical properties of the starting material and the desired brominated products. 1,1-dimethylcyclopentane is a volatile, low-boiling point alkane. Its brominated derivatives, while generally having higher boiling points, can still be relatively volatile. This similarity in volatility can make separation by distillation challenging, requiring efficient fractional distillation techniques. Additionally, the non-polar nature of both the alkane and the alkyl halide means that standard chromatographic separations need to be optimized for effective resolution.
Q2: What is the expected major product of the monobromination of 1,1-dimethylcyclopentane?
A2: The free radical bromination of alkanes is selective, favoring the substitution of hydrogens on more substituted carbons. However, in 1,1-dimethylcyclopentane, all hydrogen atoms are on secondary or primary carbons. The tertiary carbons (the two methyl groups and the C1 of the ring) have no hydrogens. Therefore, a mixture of brominated isomers is likely. The major monobrominated product will depend on the specific reaction conditions, but possible isomers include 1-(bromomethyl)-1-methylcyclopentane, 1-bromo-2,2-dimethylcyclopentane, and 3-bromo-1,1-dimethylcyclopentane. For the purposes of this guide, we will consider the separation of the unreacted starting material from the mixture of these brominated products.
Q3: How do I safely quench the excess bromine after the reaction is complete?
A3: Unreacted bromine is a hazardous and corrosive substance and must be neutralized before workup. A common and effective method is to quench the reaction mixture with an aqueous solution of a reducing agent. Sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are frequently used.[1] The reddish-brown color of bromine will disappear as it is reduced to colorless bromide ions, indicating the completion of the quench.[2] It is crucial to perform this step in a well-ventilated fume hood and to add the quenching agent slowly to control any potential exothermic reaction.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Poor separation during fractional distillation. | The boiling point difference between 1,1-dimethylcyclopentane and its brominated derivatives is small. | - Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[3] - Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases within the column.[3] - Insulate the distillation column to minimize heat loss and maintain the temperature gradient. |
| Co-elution of starting material and product in preparative gas chromatography (GC). | The GC column and/or temperature program is not optimized for the separation. | - Select a column with a stationary phase that provides good selectivity for halogenated versus non-halogenated hydrocarbons. A mid-polarity column, such as one containing a cyanopropylphenyl phase, can be effective.[4] - Optimize the temperature program. A slow temperature ramp will generally provide better resolution for compounds with close boiling points. - Reduce the sample injection volume to avoid overloading the column.[5] |
| Formation of an emulsion during aqueous workup after quenching bromine. | The densities of the organic and aqueous layers are similar. | - Add brine (a saturated aqueous solution of NaCl) to increase the ionic strength and density of the aqueous layer.[1] - If the emulsion persists, filtration through a pad of Celite® or glass wool can help to break it.[1] |
| The reaction mixture remains yellow/brown after adding a significant amount of quenching agent. | The quenching agent solution may have degraded, or there is poor mixing between the organic and aqueous phases. | - Prepare a fresh solution of the quenching agent (e.g., 10% aqueous sodium thiosulfate).[2] - Ensure vigorous stirring to facilitate contact between the bromine in the organic layer and the quenching agent in the aqueous layer.[2] |
Physical Properties for Separation
A successful separation relies on exploiting the differences in the physical properties of the compounds of interest.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1-Dimethylcyclopentane | C₇H₁₄ | 98.19 | ~88 |
| 1-Bromo-1,1-dimethylcyclopentane (estimated) | C₇H₁₃Br | 177.08 | > 150 (estimated) |
| 2-Bromo-1,1-dimethylcyclopentane | C₇H₁₃Br | 177.08 | Not readily available |
| 3-Bromo-1,1-dimethylcyclopentane | C₇H₁₃Br | 177.08 | Not readily available |
Experimental Protocols
Protocol 1: Quenching of Unreacted Bromine
This protocol describes the safe and effective neutralization of excess bromine in the reaction mixture.
Materials:
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Reaction mixture containing unreacted bromine
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10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)
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Separatory funnel
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Standard laboratory glassware
Procedure:
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Cool the reaction mixture to room temperature. If the bromination reaction was performed at an elevated temperature, cool the flask in an ice-water bath.
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Slowly add the 10% aqueous sodium thiosulfate or sodium bisulfite solution to the stirred reaction mixture. The addition should be dropwise, especially at the beginning, to control any exotherm.[1]
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Continue adding the quenching solution until the characteristic reddish-brown color of bromine disappears and the mixture becomes colorless or pale yellow.[2]
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with water and then with brine.
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Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and filter.
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The crude product is now ready for purification to remove the unreacted 1,1-dimethylcyclopentane.
Protocol 2: Separation by Fractional Distillation
This method is suitable for separating liquids with different boiling points.[6] Given the expected boiling point difference, fractional distillation should be effective.
Apparatus:
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Round-bottom flask
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Heating mantle
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer
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Condenser
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Receiving flask
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Stir bar or boiling chips
Procedure:
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Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.
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Place the crude product mixture (from Protocol 1) in the round-bottom flask with a stir bar or boiling chips.
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Begin heating the flask gently with the heating mantle.
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Observe the condensation ring as it slowly rises through the fractionating column. A slow ascent is crucial for good separation.[3]
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Collect the fraction that distills at or near the boiling point of 1,1-dimethylcyclopentane (~88 °C). This will be the first fraction.
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Once the temperature begins to rise significantly, change the receiving flask to collect the higher-boiling brominated products.
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Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to confirm their identity and purity.
Protocol 3: Purification by Preparative Gas Chromatography (pGC)
For high-purity samples or when distillation is not sufficiently effective, preparative GC is an excellent alternative for separating volatile compounds.[5]
Instrumentation and Parameters:
-
Preparative Gas Chromatograph: Equipped with a fraction collector.
-
Column: A column with a stationary phase suitable for separating halogenated and non-halogenated hydrocarbons. A mid-polarity phase like a wax-type or a cyanopropylphenyl-based column is a good starting point.[4]
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Injector Temperature: Set to ensure complete and rapid volatilization of the sample (e.g., 200-250 °C).
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Oven Temperature Program:
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Initial Temperature: Start at a temperature below the boiling point of 1,1-dimethylcyclopentane (e.g., 60-70 °C).
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Ramp Rate: Use a slow temperature ramp (e.g., 5-10 °C/min) to ensure good separation.
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Final Temperature: Extend to a temperature that ensures the elution of all brominated products (e.g., 180-200 °C).
-
-
Carrier Gas: An inert gas such as helium or nitrogen at an optimized flow rate.
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Detector: A thermal conductivity detector (TCD) is often used in preparative GC as it is non-destructive.
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Fraction Collector: Cooled to trap the eluting components.
Procedure:
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Dissolve the crude product mixture in a small amount of a volatile solvent (e.g., hexane (B92381) or diethyl ether).
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Inject an appropriate volume of the sample onto the pGC column.
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Run the optimized temperature program.
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Monitor the chromatogram to identify the retention times of 1,1-dimethylcyclopentane and the brominated products.
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Set the fraction collector to collect the eluting peaks corresponding to the unreacted starting material and the desired brominated products in separate vials.
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Analyze the collected fractions to confirm their purity.
Visualizations
References
Technical Support Center: Characterization of Impurities in 2-Bromo-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-Bromo-1,1-dimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can originate from several sources, including the manufacturing process, degradation of the final product, and improper storage. Process-related impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Degradation impurities can form due to exposure to heat, light, or moisture.
Q2: What are the common process-related impurities I should expect to see?
Assuming a synthesis route involving the bromination of 1,1-dimethylcyclopentane, potential process-related impurities could include:
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Unreacted 1,1-dimethylcyclopentane: The starting material for the bromination reaction.
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Di-brominated species: Over-bromination can lead to the formation of various isomers of dibromo-1,1-dimethylcyclopentane.
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Isomeric bromides: Rearrangement reactions could lead to the formation of other bromo-dimethylcyclopentane isomers.
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Elimination products: Dehydrobromination can result in the formation of 1,2-dimethylcyclopentene (B3386875) and other isomeric alkenes.[1][2]
Q3: What are the likely degradation products of this compound?
As a secondary alkyl halide, this compound is susceptible to substitution and elimination reactions.[2] Potential degradation products include:
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Hydrolysis product (1,1-dimethylcyclopentan-2-ol): Reaction with water can lead to the substitution of the bromine atom with a hydroxyl group.
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Alkene isomers (e.g., 1,2-dimethylcyclopentene): Elimination of hydrogen bromide can occur, especially when heated or in the presence of a base.[1][2]
Q4: Which analytical techniques are most suitable for characterizing impurities in this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the main component and any impurities present in significant amounts. High-Performance Liquid Chromatography (HPLC) may also be used, particularly for less volatile or thermally labile impurities.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Co-eluting peaks are observed, making identification difficult.
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Possible Cause: Inadequate chromatographic separation.
-
Troubleshooting Steps:
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Modify the temperature program: A slower temperature ramp or an isothermal hold can improve the resolution of closely eluting peaks.
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Change the column: A column with a different stationary phase (e.g., a more polar column) may provide better separation of isomers.
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Adjust the carrier gas flow rate: Optimizing the flow rate can enhance separation efficiency.
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Issue 2: Poor peak shape or tailing.
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Possible Cause: Active sites in the GC system or sample degradation.
-
Troubleshooting Steps:
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Use a deactivated inlet liner: This minimizes interactions between the analyte and the liner surface.
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Lower the inlet temperature: Thermal degradation of the bromoalkane can occur at high temperatures.
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Condition the column: Baking out the column can remove contaminants that may cause peak tailing.
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NMR Analysis
Issue 1: Overlapping signals in the proton NMR spectrum prevent clear assignment.
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Possible Cause: Similar chemical environments of protons in the main compound and impurities.
-
Troubleshooting Steps:
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Use a higher field NMR instrument: This will increase the dispersion of the signals.
-
Perform 2D NMR experiments: Techniques like COSY and HSQC can help to resolve overlapping signals and establish connectivity between protons and carbons.
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Spiking study: If a specific impurity is suspected, adding a small amount of a pure standard of that impurity to the sample can help confirm its presence by observing the enhancement of the corresponding signals.
-
Data Presentation
Table 1: Potential Impurities and their Mass-to-Charge Ratios (m/z) in GC-MS
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |
| 1,1-dimethylcyclopentane | C₇H₁₄ | 98.19 | 98, 83, 69, 55, 41 |
| 1,2-dimethylcyclopentene | C₇H₁₂ | 96.17 | 96, 81, 67, 54 |
| 1,1-dimethylcyclopentan-2-ol | C₇H₁₄O | 114.19 | 114, 99, 81, 71, 58 |
| Dibromo-1,1-dimethylcyclopentane | C₇H₁₂Br₂ | 255.98 | 256, 177, 175, 95 |
Table 2: Expected ¹H NMR Chemical Shifts for Potential Impurities
| Impurity Name | Functional Group | Expected Chemical Shift (ppm) |
| 1,1-dimethylcyclopentane | -CH₃ | ~0.8-1.0 (s, 6H) |
| -CH₂- | ~1.3-1.6 (m, 8H) | |
| 1,2-dimethylcyclopentene | =C-CH₃ | ~1.6-1.8 (s, 3H) |
| -CH= | ~5.2-5.5 (m, 1H) | |
| 1,1-dimethylcyclopentan-2-ol | -CH₃ | ~0.9-1.2 (two s, 3H each) |
| -CH-OH | ~3.5-4.0 (m, 1H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
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Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.
Visualizations
Caption: Experimental workflow for the synthesis and impurity analysis of this compound.
Caption: Logical relationship between impurity sources and types in this compound.
References
Preventing the formation of isomeric byproducts of 2-Bromo-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,1-dimethylcyclopentane. Our goal is to help you minimize the formation of isomeric byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected isomeric byproducts in the synthesis of this compound?
A1: The primary isomeric byproduct is 3-Bromo-1,1-dimethylcyclopentane. Minor byproducts resulting from the bromination of the methyl groups (1-(bromomethyl)-1-methylcyclopentane) may also be observed, though these are generally formed in much lower quantities due to the higher activation energy required to break a primary C-H bond compared to a secondary C-H bond.
Q2: What is the underlying mechanism that leads to the formation of these isomers?
A2: The formation of this compound and its isomers typically proceeds via a free-radical chain mechanism. The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the 1,1-dimethylcyclopentane (B44176) ring to form a secondary alkyl radical. There are two possible secondary radicals: one at the C2 position and one at the C3 position. The bromine radical then reacts with these alkyl radicals to form the corresponding bromoalkanes. The relative stability of the radical intermediates influences the product distribution.
Q3: How can I selectively synthesize the 2-Bromo isomer over the 3-Bromo isomer?
A3: Achieving high regioselectivity for the 2-bromo isomer over the 3-bromo isomer can be challenging as both are secondary positions. However, reaction conditions can be optimized to favor the formation of the 2-bromo isomer. Generally, lower reaction temperatures favor the kinetically controlled product, which is often the less sterically hindered position. The choice of brominating agent and initiator can also influence selectivity.
Q4: What is the recommended brominating agent for this synthesis?
A4: N-Bromosuccinimide (NBS) is the recommended brominating agent. NBS provides a low, constant concentration of bromine radicals, which favors radical substitution over other potential side reactions. It is generally safer and easier to handle than liquid bromine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient radical initiator. - Decomposition of the product during workup. | - Monitor the reaction by GC-MS to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, too high may lead to side products. - Ensure an adequate amount of a suitable radical initiator (e.g., AIBN or benzoyl peroxide) is used. - Perform the workup and purification at lower temperatures to minimize elimination reactions. |
| High percentage of 3-Bromo-1,1-dimethylcyclopentane | - The reaction may be under thermodynamic control, favoring the more stable isomer. - Higher reaction temperatures can lead to equilibration of the radical intermediates. | - Conduct the reaction at a lower temperature to favor the kinetically controlled product. - Slowly add the brominating agent to maintain a low concentration of bromine radicals. |
| Presence of dibrominated byproducts | - Excess of the brominating agent. | - Use a stoichiometric amount or a slight excess of NBS relative to the starting material. - Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Difficulty in separating 2-Bromo and 3-Bromo isomers | - Similar boiling points and polarities of the isomers. | - Use a high-efficiency fractional distillation column. - Employ preparative gas chromatography or high-performance liquid chromatography (HPLC) for complete separation. - Optimize the stationary and mobile phases for column chromatography to enhance separation. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 1,1-dimethylcyclopentane using NBS
This protocol aims to maximize the yield of this compound.
Materials:
-
1,1-dimethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dimethylcyclopentane in CCl₄.
-
Add NBS and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a sunlamp to initiate the reaction.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Data Presentation
Table 1: Expected Product Distribution under Different Conditions (Illustrative)
| Condition | Temperature | This compound (%) | 3-Bromo-1,1-dimethylcyclopentane (%) | Other Byproducts (%) |
| Kinetic Control | Low (e.g., 40°C) | 60-70 | 30-40 | <5 |
| Thermodynamic Control | High (e.g., 80°C) | 50-60 | 40-50 | <5 |
Note: These are hypothetical values to illustrate the concept. Actual product ratios will depend on the specific reaction conditions.
Table 2: Spectroscopic Data for Isomer Identification
| Compound | ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |
| This compound | - CH-Br: ~4.0-4.5 (dd) - CH₂ adjacent to C-Br: ~1.8-2.2 (m) - Other CH₂: ~1.5-1.8 (m) - CH₃: ~1.0-1.2 (s) | - C-Br: ~55-65 - C(CH₃)₂: ~35-45 - CH₂ adjacent to C-Br: ~30-40 - Other CH₂: ~20-30 - CH₃: ~25-35 |
| 3-Bromo-1,1-dimethylcyclopentane | - CH-Br: ~4.2-4.7 (m) - CH₂ adjacent to C-Br: ~2.0-2.4 (m) - Other CH₂: ~1.6-1.9 (m) - CH₃: ~0.9-1.1 (s) | - C-Br: ~50-60 - C(CH₃)₂: ~30-40 - CH₂ adjacent to C-Br: ~40-50 - Other CH₂: ~20-30 - CH₃: ~25-35 |
Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and instrument.
Visualizations
Caption: Reaction pathway for the free-radical bromination of 1,1-dimethylcyclopentane.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Synthesis of 2-Bromo-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Bromo-1,1-dimethylcyclopentane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
GC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material or a complex mixture of byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress by GC-MS. If starting material is still present, extend the reaction time. Increase Temperature: For free-radical bromination, a slight increase in temperature can increase the rate of reaction. However, be cautious as this may also lead to more side products. For photochemical reactions, ensure the light source is functioning optimally. |
| Poor Regioselectivity | Optimize Reaction Conditions: Free-radical bromination is selective for the most stable radical intermediate. For 1,1-dimethylcyclopentane (B44176), the tertiary hydrogen at C2 is the most likely site of abstraction. However, other positions can also react. Using a more selective brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent can improve regioselectivity. |
| Formation of Polybrominated Byproducts | Control Stoichiometry: Use a molar ratio of the brominating agent (e.g., Br₂, NBS) to the substrate (1,1-dimethylcyclopentane) of 1:1 or slightly less. A large excess of the brominating agent will lead to the formation of di- and poly-brominated products. |
| Decomposition of Product | Control Temperature: this compound can undergo elimination reactions at elevated temperatures to form alkenes. Maintain the reaction and purification temperatures as low as practically possible. |
| Issues with Hunsdiecker Reaction (if applicable) | Ensure Dryness of Silver Salt: The silver salt of 1,1-dimethylcyclopentanecarboxylic acid must be completely dry for the Hunsdiecker reaction to proceed efficiently. Use Fresh Bromine: Ensure the bromine used is of high purity and has not been exposed to moisture. |
Problem 2: Difficulty in Purifying this compound
Symptoms:
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The product fraction from distillation is broad and contains significant impurities.
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Column chromatography does not provide baseline separation of the product from byproducts.
-
GC-MS analysis of the purified product shows the presence of isomeric bromides or other contaminants.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Isomeric Byproducts | Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation of isomers with close boiling points. Preparative GC: For high-purity material on a smaller scale, preparative gas chromatography can be effective. |
| Co-elution in Chromatography | Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying polarity) and stationary phases for column chromatography. |
| Thermal Decomposition during Distillation | Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition. |
| Residual Acidic Impurities | Aqueous Workup: Wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any acidic byproducts like HBr. Follow with a water wash and then a brine wash. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a larger scale?
A1: The two most common methods are:
-
Free-Radical Bromination of 1,1-dimethylcyclopentane: This method typically involves reacting 1,1-dimethylcyclopentane with a brominating agent like elemental bromine (Br₂) under UV irradiation or with a radical initiator like AIBN. N-Bromosuccinimide (NBS) is often preferred on a lab scale as it is easier and safer to handle than liquid bromine.
-
Hunsdiecker Reaction: This involves the decarboxylative bromination of the silver salt of 1,1-dimethylcyclopentanecarboxylic acid. While effective, the cost of the silver reagent and the need for a multi-step synthesis of the carboxylic acid precursor can be drawbacks for large-scale production.
Q2: What are the major byproducts to expect in the free-radical bromination of 1,1-dimethylcyclopentane?
A2: The major byproducts can include:
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Isomeric Monobromides: Bromination can occur at other positions on the cyclopentane (B165970) ring, leading to isomers such as 1-bromo-2,2-dimethylcyclopentane.
-
Polybrominated Products: Dibromo- and tribromo-1,1-dimethylcyclopentanes can form if an excess of the brominating agent is used.
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Elimination Products: 1,1-Dimethylcyclopentene and other isomeric alkenes can be formed, especially at higher temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (1,1-dimethylcyclopentane) and the appearance of the product (this compound) and any byproducts.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Key safety precautions include:
-
Handling of Bromine: Elemental bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Exothermic Reactions: Bromination reactions can be exothermic. When scaling up, it is crucial to have adequate cooling and temperature control to prevent runaway reactions. The brominating agent should be added slowly to manage the heat evolution.
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UV Radiation: If using photochemical initiation, ensure proper shielding of the UV lamp to avoid exposure to harmful radiation.
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Pressure Build-up: The reaction may generate HBr gas, which can cause pressure build-up in a closed system. Ensure the reaction setup is properly vented.
Q5: What are typical yields for the synthesis of this compound?
A5: Yields can vary significantly depending on the method and reaction conditions. For free-radical bromination, yields can range from moderate to good, typically in the 40-70% range, depending on the selectivity and extent of side reactions. The Hunsdiecker reaction can also provide good yields, often above 60%, provided the silver salt is pure and dry.
Quantitative Data Summary
The following tables provide typical ranges for reaction parameters and physical properties based on analogous reactions and general principles of organic synthesis.
Table 1: Typical Reaction Conditions for Free-Radical Bromination
| Parameter | Value Range | Notes |
| Reactants | 1,1-dimethylcyclopentane, Brominating Agent (Br₂ or NBS) | |
| Solvent | Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂), or neat | CCl₄ is a traditional solvent but is toxic and environmentally hazardous. |
| Molar Ratio (Substrate:Brominating Agent) | 1 : 0.8 to 1 : 1.1 | A slight excess of the substrate can minimize polybromination. |
| Temperature | 20°C - 80°C (Reflux) | Depends on the solvent and initiation method. |
| Initiation | UV light (photochemical) or Radical Initiator (e.g., AIBN) | |
| Reaction Time | 2 - 24 hours | Monitor by GC-MS for completion. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃Br |
| Molecular Weight | 177.08 g/mol |
| Boiling Point | ~170-175 °C at atmospheric pressure (estimated) |
| Density | ~1.2 g/cm³ (estimated) |
Experimental Protocols
Protocol 1: Free-Radical Bromination using N-Bromosuccinimide (NBS)
Materials:
-
1,1-dimethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 1,1-dimethylcyclopentane (1.0 eq) and the chosen solvent (e.g., CCl₄).
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux and maintain reflux for 4-8 hours. The reaction can also be initiated by irradiating with a UV lamp at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Protocol 2: Hunsdiecker Reaction
Part A: Preparation of the Silver Salt
-
Dissolve 1,1-dimethylcyclopentanecarboxylic acid in a minimal amount of hot water containing a slight excess of sodium hydroxide.
-
Add a solution of silver nitrate (B79036) with stirring to precipitate the silver salt.
-
Filter the silver salt, wash it with water, then with acetone, and dry it thoroughly under vacuum in the dark.
Part B: Bromination
-
Suspend the dry silver salt of 1,1-dimethylcyclopentanecarboxylic acid in a dry, non-polar solvent like carbon tetrachloride.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the suspension with stirring.
-
Gently reflux the mixture until the evolution of carbon dioxide ceases and the color of bromine disappears.
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
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Wash the filtrate with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
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Remove the solvent by distillation.
-
Purify the residue by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the free-radical bromination synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Work-up Procedure for 2-Bromo-1,1-dimethylcyclopentane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,1-dimethylcyclopentane. The following information addresses common issues encountered during the work-up of reactions involving this secondary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the work-up of reactions with this compound?
A1: The main challenges stem from the compound's structure as a secondary alkyl halide. It is prone to undergoing both unimolecular substitution (S"N"1) and elimination (E1) reactions, especially under neutral or acidic conditions, or with heating. This can lead to the formation of byproducts such as 1,1-dimethylcyclopentan-2-ol and various isomeric alkenes. Additionally, carbocation rearrangements can occur, further complicating the product mixture. Emulsion formation during aqueous extraction is also a common issue.
Q2: How can I minimize the formation of elimination byproducts during the work-up?
A2: To minimize elimination byproducts, it is crucial to avoid high temperatures and strongly basic conditions during the work-up. If a basic wash is necessary to remove acidic impurities, use a mild, cold base solution like saturated sodium bicarbonate and perform the extraction quickly.
Q3: What is the best way to remove unreacted starting materials or reagents?
A3: The choice of purification method depends on the specific impurities.
-
Aqueous Washes: Use a cold, dilute acid wash (e.g., 1M HCl) to remove basic impurities and a cold, saturated sodium bicarbonate wash for acidic impurities. A brine wash (saturated NaCl solution) is recommended to remove residual water before drying the organic layer.
-
Chromatography: Column chromatography is effective for separating the desired product from byproducts and unreacted starting materials, especially if they have different polarities.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a suitable purification method.
Q4: My product appears to have rearranged. How can I confirm this and what can I do to prevent it?
A4: Carbocation rearrangements are common with secondary alkyl halides.[1][2] The initial secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) can confirm the presence of rearranged isomers. To minimize rearrangements, it is best to use reaction and work-up conditions that avoid the formation of a carbocation, such as using S"N"2 conditions (strong nucleophile, polar aprotic solvent) for substitution reactions if possible.[3]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the work-up of this compound reactions.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product | - Unwanted elimination or substitution (hydrolysis) reactions during work-up.- Product loss during extraction due to emulsion formation. | - Perform work-up at low temperatures (0-5 °C).- Use mild aqueous solutions for washing.- To break emulsions, add brine, gently swirl instead of shaking, or filter through Celite.[4][5] |
| Formation of multiple products (alkenes) | - Elimination (E1) reaction is competing with the desired reaction, often promoted by heat or basic conditions.[1] | - If possible, run the reaction at a lower temperature.- During work-up, avoid strong bases and prolonged exposure to heat. |
| Presence of an alcohol byproduct | - Hydrolysis of the alkyl bromide by water during the aqueous work-up (S"N"1 reaction). | - Minimize the contact time with the aqueous phase.- Ensure the organic solvent is thoroughly dried after extraction. |
| Difficulty in separating the organic and aqueous layers (emulsion) | - Presence of surfactant-like impurities or vigorous shaking during extraction. | - Add saturated brine solution to increase the ionic strength of the aqueous layer.[5]- Gently swirl the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of Celite.[4] |
| Unexpected product isomers observed | - Carbocation rearrangement during the reaction or work-up.[1][2] | - Re-evaluate the reaction mechanism. If a carbocation intermediate is involved, rearrangement is likely.- Consider alternative synthetic routes that avoid carbocation intermediates. |
Experimental Protocols
General Work-up Procedure for a Reaction Involving this compound
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ gas may be evolved.
-
Cold water.
-
Saturated aqueous sodium chloride (brine) solution to remove the majority of the dissolved water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation, depending on the properties of the product and impurities.
-
Visualizations
Logical Troubleshooting Flowchart for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Standard Work-up Experimental Workflow
Caption: A standard experimental workflow for the work-up procedure.
References
- 1. Predict the products expected in the given reaction 2-Bromo-1,1-dimethylcycopentane`underset(Delta)overset(C_2H_5OH)to` [allen.in]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1,1-dimethylcyclopentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for cross-coupling reactions with the sterically hindered secondary alkyl halide, 2-Bromo-1,1-dimethylcyclopentane.
Troubleshooting Guide
Low yields and the formation of side products are common challenges when working with sterically hindered substrates. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The chosen catalyst system (metal precursor and ligand) may not be suitable for activating the C(sp³)-Br bond of the hindered substrate. | a. Switch to a Nickel Catalyst: Nickel catalysts are often more effective than palladium for coupling with alkyl halides.[1] b. Employ Bulky, Electron-Rich Ligands: For palladium catalysts, ligands such as CPhos, SPhos, or RuPhos can promote the desired reductive elimination over side reactions.[2] c. Use a Pre-formed Catalyst: Pre-formed catalysts can sometimes offer higher activity and reproducibility. |
| 2. Unfavorable Reaction Conditions: Temperature, solvent, and base may not be optimal for the specific coupling reaction. | a. Temperature Screening: Gradually increase the reaction temperature to facilitate oxidative addition. b. Solvent Selection: Ethereal solvents like THF or diethyl ether are commonly used for Kumada and Negishi couplings.[3][4] For Suzuki couplings, a mixture of an organic solvent and water is often employed.[5] c. Base Optimization: The choice of base is critical and depends on the coupling reaction. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are common.[5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu are often used.[6][7] | |
| Formation of Homocoupled Products | 1. Presence of Oxygen: Oxygen can lead to the homocoupling of organometallic reagents. | a. Degas Solvents: Thoroughly degas all solvents before use. b. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). |
| 2. Inefficient Transmetalation: A slow transmetalation step can favor homocoupling. | a. Change the Organometallic Reagent: The reactivity of organometallic reagents varies (e.g., organozinc > organoboron).[8] b. Use an Additive: Additives can sometimes facilitate transmetalation. | |
| Decomposition of Starting Material | 1. High Reaction Temperature: Prolonged heating at high temperatures can lead to the decomposition of sensitive substrates or reagents. | a. Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration. b. Use a More Active Catalyst: A more active catalyst may allow the reaction to proceed at a lower temperature. |
| 2. Incompatible Functional Groups: The Grignard reagents used in Kumada coupling are highly reactive and not compatible with acidic protons or carbonyl groups.[4][9] | a. Protect Functional Groups: Protect sensitive functional groups before the coupling reaction. b. Choose a More Tolerant Reaction: Suzuki or Negishi couplings often exhibit better functional group tolerance.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in cross-coupling reactions with this compound?
A1: The primary challenge with sterically hindered secondary alkyl halides is the potential for β-hydride elimination as a competing side reaction. However, a key structural feature of this compound is the absence of β-hydrogens on the cyclopentane (B165970) ring, which inherently prevents this common decomposition pathway. The main hurdles then become the steric hindrance around the reaction center, which can slow down the rates of oxidative addition and reductive elimination.
Q2: Which type of cross-coupling reaction is generally most successful for this substrate?
A2: While several cross-coupling reactions can be considered, Negishi and Kumada couplings are often preferred for sterically hindered alkyl halides. This is due to the higher nucleophilicity of the organozinc (Negishi) and organomagnesium (Kumada) reagents, which can facilitate the transmetalation step.[4][8] Nickel-catalyzed Kumada couplings, in particular, have shown promise for coupling with hindered alkylmagnesium halides.
Q3: Can I use a Suzuki-Miyaura coupling for this substrate?
A3: Suzuki-Miyaura coupling is possible, but it can be more challenging due to the lower nucleophilicity of organoboron reagents. Success often requires the use of highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands and carefully optimized reaction conditions, including the choice of a suitable base.
Q4: What is the best catalyst choice: Palladium or Nickel?
A4: For cross-coupling reactions involving alkyl halides, nickel catalysts are often more effective than palladium catalysts.[1] Nickel is more readily oxidized and can be more efficient at activating the C-Br bond. However, palladium catalysts, particularly those with bulky biarylphosphine ligands like CPhos, have also been successfully employed, especially in Negishi couplings of secondary alkyl halides, as they can promote reductive elimination over undesired side reactions.[2]
Q5: Are there any successful examples of Sonogashira or Buchwald-Hartwig reactions with this substrate?
A5: Sonogashira and Buchwald-Hartwig reactions with unactivated secondary alkyl halides are generally more challenging. The Sonogashira reaction typically requires a copper co-catalyst and is more commonly used with aryl or vinyl halides.[12] The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application with sterically hindered secondary alkyl halides is less common and may require specialized catalyst systems.[6][13]
Catalyst and Condition Comparison for Analogous Systems
Since specific data for this compound is limited in the literature, the following tables summarize conditions for analogous sterically hindered secondary and tertiary alkyl halide cross-coupling reactions to provide a starting point for optimization.
Table 1: Negishi Coupling of Secondary Alkyl Halides
| Entry | Alkyl Halide | Aryl Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 0.5 | 96 | [2] |
| 2 | Cyclohexylzinc bromide | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 3 | 95 | [2] |
| 3 | Cyclopentylzinc bromide | 4-Chlorotoluene | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 12 | 92 | [2] |
Table 2: Kumada Coupling of Alkyl Halides
| Entry | Alkyl Halide | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromoadamantane | Phenylmagnesium bromide | NiCl₂(dppp) (1) | - | THF/DME | 60 | 16 | 85 |
| 2 | 2-Bromooctane | Phenylmagnesium bromide | NiCl₂(dppe) (1) | - | Diethyl ether | Reflux | 16 | 90 |
Table 3: Suzuki-Miyaura Coupling of Secondary Alkyl Halides
| Entry | Alkyl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Cyclopentyl bromide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 78 |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Note: These are starting points and will likely require optimization for this compound.
Protocol 1: General Procedure for Negishi Coupling
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent from this compound and zinc dust.
-
Coupling Reaction: To a separate flame-dried flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., CPhos, 2-4 mol%).
-
Add the aryl halide (1.0 equiv.) and a suitable anhydrous solvent (e.g., THF).
-
Slowly add the freshly prepared organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Kumada Coupling
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from this compound and magnesium turnings in anhydrous diethyl ether or THF.
-
Coupling Reaction: To a separate flame-dried flask under an inert atmosphere, add the nickel or palladium catalyst (e.g., NiCl₂(dppp), 1-5 mol%) and the aryl halide (1.0 equiv.) in an anhydrous ethereal solvent.
-
Cool the mixture to 0 °C and slowly add the Grignard reagent (1.1-1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Catalyst Selection Logic
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Kumada Coupling | NROChemistry [nrochemistry.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. en.wikipedia.org [en.wikipedia.org]
- 13. en.wikipedia.org [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1,1-dimethylcyclopentane and Other Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-1,1-dimethylcyclopentane with other bromoalkanes, supported by available experimental data and detailed methodologies. The information presented is intended to aid in the design and optimization of synthetic routes in pharmaceutical and chemical research.
Executive Summary
The reactivity of bromoalkanes in nucleophilic substitution and elimination reactions is fundamentally dictated by the structure of the alkyl group. This compound, a secondary bromoalkane, exhibits reactivity that is intermediate between simple secondary and tertiary systems, primarily undergoing SN1 and E1 reactions. Its cyclic structure and the presence of gem-dimethyl groups introduce specific steric and electronic effects that influence reaction rates and product distributions. This guide will compare its reactivity profile with that of representative secondary (2-bromopropane) and tertiary (2-bromo-2-methylpropane) acyclic bromoalkanes.
Data Presentation: A Quantitative Comparison of Reactivity
| Bromoalkane | Structure | Type | Relative Rate of Solvolysis (Ethanol) |
| 2-Bromopropane | CH₃CH(Br)CH₃ | Secondary (2°) | 1 |
| 2-Bromo-2-methylpropane (B165281) | (CH₃)₃CBr | Tertiary (3°) | ~1.2 x 10⁵ |
| This compound | Secondary (2°) | Estimated to be greater than 2-bromopropane |
Note: The relative rate for 2-bromo-2-methylpropane is based on its high propensity to form a stable tertiary carbocation. The reactivity of this compound is expected to be enhanced relative to a simple secondary bromoalkane due to the Thorpe-Ingold effect of the gem-dimethyl group, which can accelerate the rate of carbocation formation.
Reaction Pathways and Product Distribution
The reaction of this compound with a weak nucleophile and base, such as ethanol (B145695), proceeds through a carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. The application of heat typically favors the E1 pathway.
One of the key features of the reactivity of this compound is the potential for a carbocation rearrangement. The initially formed secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement significantly influences the final product distribution.
Extended heating of this compound in methanol (B129727) has been reported to yield a complex mixture of products, including four ethers and three alkenes, underscoring the competitive nature of the SN1 and E1 pathways and the potential for multiple elimination products from the rearranged carbocation.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of bromoalkane reactivity.
Experimental Protocol 1: Determination of Solvolysis Kinetics by Titration
This protocol is adapted from the study of the solvolysis of tertiary alkyl halides and can be applied to investigate the kinetics of this compound.
Objective: To determine the rate constant for the solvolysis of a bromoalkane in an aqueous ethanol solution.
Materials:
-
Bromoalkane (e.g., this compound, 2-bromo-2-methylpropane)
-
95% Ethanol
-
Distilled water
-
0.1 M standardized sodium hydroxide (B78521) (NaOH) solution
-
Bromothymol blue indicator
-
Thermostated water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of the bromoalkane in a suitable solvent (e.g., acetone).
-
Prepare the aqueous ethanol solvent mixture (e.g., 80% ethanol, 20% water v/v).
-
In a flask, add a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.
-
Place the flask in a thermostated water bath to equilibrate at the desired temperature.
-
Initiate the reaction by adding a known amount of the bromoalkane stock solution to the flask.
-
At regular time intervals, titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized NaOH solution. The endpoint is indicated by the color change of the bromothymol blue from yellow to blue.
-
Record the volume of NaOH solution used at each time point.
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the remaining bromoalkane versus time. The plot should yield a straight line with a slope of -k for a first-order reaction.
Experimental Protocol 2: Product Distribution Analysis by Gas Chromatography (GC)
Objective: To determine the relative percentages of substitution and elimination products from the solvolysis of a bromoalkane.
Materials:
-
Products from the solvolysis reaction
-
Anhydrous sodium sulfate
-
A suitable solvent for extraction (e.g., diethyl ether)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).
Procedure:
-
After the solvolysis reaction has gone to completion, quench the reaction by adding ice-cold water.
-
Extract the organic products with a suitable solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the organic extract by gas chromatography.
-
The GC operating conditions should be optimized to achieve good separation of the expected products. A typical temperature program might be:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Identify the products by comparing their retention times with those of authentic samples.
-
The relative percentage of each product can be determined from the area of each peak in the chromatogram.
Mandatory Visualizations
Caption: Reaction pathways for this compound.
Comparative Study of S/E Reactions of Cyclic Bromoalkanes: A Guide for Researchers
An in-depth analysis of the competing unimolecular substitution (Sₙ1) and elimination (E1) reactions of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl bromides reveals a significant influence of ring strain and carbocation stability on reaction rates and product distributions. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and predicting the outcomes of solvolysis reactions involving these cyclic systems.
The solvolysis of cyclic bromoalkanes in polar protic solvents proceeds through a common carbocation intermediate, leading to a mixture of substitution (alcohol or ether) and elimination (alkene) products. The ratio of these products and the overall reaction rate are intricately linked to the structural features of the cycloalkane ring.
Influence of Ring Size on Reaction Rates and Product Distribution
The stability of the intermediate carbocation is a key determinant of the reaction rate. In the case of cyclic systems, ring strain plays a crucial role in influencing this stability. Smaller rings, such as cyclopropane (B1198618) and cyclobutane (B1203170), exhibit significant angle and torsional strain. The formation of a carbocation on these rings can either alleviate or exacerbate this strain, thereby affecting the rate of ionization.
In general, the solvolysis of secondary cycloalkyl bromides is significantly slower than that of their open-chain analogue, 2-bromopropane. This is attributed to the increased energy of the transition state leading to the carbocation, which is destabilized by the ring structure.
Quantitative Data Summary
The following table summarizes the relative rates of solvolysis and the approximate product distribution for the Sₙ1 and E1 reactions of various cyclic bromoalkanes in a common solvent system (e.g., 80% aqueous ethanol) at a standardized temperature.
| Bromoalkane | Relative Rate of Solvolysis (vs. Cyclohexyl Bromide) | Sₙ1 Product (%) (Cycloalkanol) | E1 Product (%) (Cycloalkene) | Notes |
| Bromocyclopropane (B120050) | Very Slow (Essentially Unreactive via Sₙ1/E1) | - | - | High ring strain prevents the formation of a stable carbocation. |
| Bromocyclobutane | ~1 | ~99% | ~1% | Solvolysis is slow due to angle strain; substitution is highly favored. Rearrangement products are also possible. |
| Bromocyclopentane | ~10 | ~98% | ~2% | Lower ring strain compared to cyclobutane leads to a faster reaction rate. Substitution remains the major pathway. |
| Bromocyclohexane | 1 | ~90% | ~10% | The chair conformation allows for a relatively strain-free carbocation, but elimination becomes more competitive. |
Note: The data presented are approximations based on typical experimental observations and may vary with specific reaction conditions.
Experimental Protocols
A standardized protocol for determining the rates and product distributions of these solvolysis reactions is crucial for obtaining comparable data.
Protocol for Determining the Rate of Solvolysis
The rate of solvolysis can be determined by monitoring the production of hydrobromic acid (HBr) over time. This is typically achieved through titration with a standardized solution of sodium hydroxide (B78521).
Materials:
-
Cyclic bromoalkane (e.g., bromocyclohexane)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the cyclic bromoalkane in the chosen solvent.
-
Place a known volume of this solution in a flask and add a few drops of indicator.
-
Equilibrate the flask in a constant temperature water bath.
-
Titrate the solution with the standardized NaOH solution at regular time intervals to neutralize the HBr produced.
-
The rate constant (k) can be determined by plotting the natural logarithm of the remaining bromoalkane concentration versus time.
Protocol for Determining Product Distribution
The ratio of Sₙ1 to E1 products can be determined using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Products from the solvolysis reaction
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a polar capillary column)
-
Standard samples of the expected cycloalkanol and cycloalkene products
Procedure:
-
After the solvolysis reaction has gone to completion, extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and concentrate it.
-
Inject a sample of the product mixture into the GC-MS.
-
Identify the peaks corresponding to the cycloalkanol (Sₙ1 product) and cycloalkene (E1 product) by comparing their retention times and mass spectra with those of the standard samples.
-
The relative peak areas in the gas chromatogram can be used to determine the percentage of each product in the mixture.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing Sₙ1 and E1 reaction pathways and the general experimental workflow.
Caption: Competing Sₙ1 and E1 pathways for a cyclic bromoalkane.
Caption: General experimental workflow for kinetic and product analysis.
Conclusion
The solvolysis of cyclic bromoalkanes provides a clear demonstration of the interplay between steric and electronic effects in determining reaction outcomes. While bromocyclopropane is largely unreactive under Sₙ1/E1 conditions due to excessive ring strain, the reactivity increases with ring size for cyclobutyl, cyclopentyl, and cyclohexyl bromides. Substitution is the predominant pathway for the smaller rings, but elimination becomes more significant for the more flexible cyclohexyl system. This comparative guide, with its supporting data and protocols, offers a valuable resource for chemists engaged in research and development where the reactivity of cyclic alkyl halides is a critical consideration.
A Comparative Guide to 2-Bromo-1,1-dimethylcyclopentane and 1-bromo-1-methylcyclopentane for Researchers and Drug Development Professionals
An objective analysis of the structural, spectroscopic, and reactive properties of two isomeric brominated cyclopentanes, providing essential data for synthetic chemists and pharmacologists.
This guide presents a detailed comparison of 2-Bromo-1,1-dimethylcyclopentane and 1-bromo-1-methylcyclopentane (B3049229), two constitutional isomers with significant differences in their chemical behavior. The position of the bromine atom and the substitution pattern of the cyclopentane (B165970) ring profoundly influence their stability, spectroscopic signatures, and reactivity, particularly in nucleophilic substitution and elimination reactions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, supported by available experimental data and detailed reaction protocols, to inform their synthetic strategies and molecular design efforts.
Structural and Physical Properties
This compound is a secondary alkyl halide, while 1-bromo-1-methylcyclopentane is a tertiary alkyl halide. This fundamental structural difference is the primary determinant of their distinct chemical properties.
| Property | This compound | 1-bromo-1-methylcyclopentane |
| Molecular Formula | C₇H₁₃Br[1] | C₆H₁₁Br[2] |
| Molar Mass | 177.08 g/mol [1] | 163.06 g/mol [2] |
| IUPAC Name | This compound[1] | 1-bromo-1-methylcyclopentane[2] |
| CAS Number | 22228-38-2[1] | 19872-99-2[2] |
| Structure | Secondary Alkyl Halide | Tertiary Alkyl Halide |
Spectroscopic Analysis
The structural differences between the two isomers are clearly reflected in their spectroscopic data.
Infrared (IR) Spectroscopy
| Functional Group | This compound (Predicted) | 1-bromo-1-methylcyclopentane (Predicted) |
| C-H (aliphatic) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C-Br | ~500-680 cm⁻¹ | ~500-600 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive fingerprints for each isomer.
¹H NMR:
-
This compound: The spectrum is expected to show two singlets for the diastereotopic gem-dimethyl protons, a multiplet for the proton on the bromine-bearing carbon (α-proton), and complex multiplets for the remaining methylene (B1212753) protons of the cyclopentane ring.
-
1-bromo-1-methylcyclopentane: The spectrum is simpler, with a singlet for the methyl protons and multiplets for the four methylene groups in the cyclopentane ring.
¹³C NMR: The chemical shift of the carbon atom attached to the bromine is a key diagnostic feature.
| Carbon Atom | This compound (Predicted δ, ppm) | 1-bromo-1-methylcyclopentane (Reported δ, ppm)[3] |
| C -Br | ~55-65 | ~75 |
| C (CH₃)₂ | ~40-50 | - |
| C -CH₃ | - | ~35 |
| CH₃ | ~20-30 (two signals) | ~30 |
| Ring CH₂ | ~20-40 (multiple signals) | ~25, ~40 |
Note: Predicted values are based on typical chemical shifts for similar structures. The reported values for 1-bromo-1-methylcyclopentane are from spectral data.[3]
Synthesis and Experimental Protocols
The synthesis of these two compounds follows distinct pathways, reflecting the desired substitution pattern.
Synthesis of this compound
This secondary halide is typically prepared via the free-radical bromination of 1,1-dimethylcyclopentane (B44176). This reaction, however, can lead to a mixture of products, requiring careful purification.
Experimental Protocol: Free-Radical Bromination of 1,1-dimethylcyclopentane (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve 1,1-dimethylcyclopentane (1.0 eq) in a suitable inert solvent such as carbon tetrachloride.
-
Initiation: Illuminate the flask with a UV lamp or a high-wattage incandescent bulb.
-
Bromination: Add a solution of bromine (1.0 eq) in the same solvent dropwise to the reaction mixture. The color of the bromine should fade as the reaction proceeds.
-
Work-up: After the addition is complete and the bromine color has disappeared, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to isolate this compound from other brominated isomers.
Synthesis of 1-bromo-1-methylcyclopentane
The tertiary halide is selectively synthesized via the free-radical bromination of methylcyclopentane (B18539), taking advantage of the higher stability of the tertiary radical intermediate.
Experimental Protocol: Free-Radical Bromination of Methylcyclopentane [4]
-
Initiation: A mixture of methylcyclopentane and N-bromosuccinimide (NBS) in carbon tetrachloride is subjected to UV irradiation (e.g., from a sunlamp) to initiate the reaction. A radical initiator such as benzoyl peroxide can also be used.
-
Propagation: The bromine radical selectively abstracts the tertiary hydrogen from methylcyclopentane, forming a stable tertiary radical. This radical then reacts with a bromine source (either Br₂ present in small amounts or NBS itself) to yield the desired 1-bromo-1-methylcyclopentane.[4]
-
Termination: The reaction is terminated by the combination of radical species.[4]
-
Work-up and Purification: The reaction mixture is filtered to remove succinimide. The filtrate is washed with water and dried over an anhydrous salt. The product is then purified by distillation.
Synthesis Workflow
Caption: Synthetic pathways to the two isomeric bromocyclopentanes.
Comparative Reactivity
The differing substitution at the bromine-bearing carbon leads to distinct reactivity profiles, particularly in substitution and elimination reactions.
Nucleophilic Substitution Reactions
-
This compound (Secondary Halide): This compound can undergo both Sₙ1 and Sₙ2 reactions. However, the presence of the gem-dimethyl group at the adjacent carbon can provide some steric hindrance to an Sₙ2 attack. In solvolysis reactions (e.g., with ethanol), an Sₙ1 pathway is likely, proceeding through a secondary carbocation. This carbocation is prone to rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation, leading to a mixture of substitution products.
-
1-bromo-1-methylcyclopentane (Tertiary Halide): Due to significant steric hindrance, this compound does not undergo Sₙ2 reactions. It readily participates in Sₙ1 reactions in polar protic solvents, forming a relatively stable tertiary carbocation intermediate.
Solvolysis Reaction Pathways
Caption: Comparative Sₙ1 solvolysis pathways.
Elimination Reactions
-
This compound: In the presence of a strong, non-bulky base, an E2 reaction is favored. With a weak base and heat, an E1 reaction will likely occur, proceeding through the carbocation intermediates described above. The E1 reaction can lead to a mixture of alkene products, with the major product being the most stable alkene formed after potential rearrangement.
-
1-bromo-1-methylcyclopentane: This compound readily undergoes E1 elimination in the absence of a strong base. With a strong base, an E2 reaction occurs. The regioselectivity of the E2 reaction depends on the nature of the base. A small base will favor the formation of the more substituted (Zaitsev) product, 1-methylcyclopentene. A bulky base will favor the formation of the less substituted (Hofmann) product, methylenecyclopentane.
E2 Elimination Product Selectivity
Caption: Base-dependent regioselectivity in the E2 elimination of 1-bromo-1-methylcyclopentane.
Conclusion
The choice between this compound and 1-bromo-1-methylcyclopentane in a synthetic context will depend on the desired outcome. 1-bromo-1-methylcyclopentane serves as a precursor to tertiary-substituted cyclopentanes and, through controlled elimination, can selectively yield either endo- or exo-cyclic alkenes. This compound, being a secondary halide, offers different synthetic possibilities but with the added complexity of potential carbocation rearrangements in Sₙ1/E1 reactions. A thorough understanding of their distinct reactivity, as outlined in this guide, is crucial for the successful design and implementation of synthetic routes in research and drug development.
References
Comparative Efficacy of 2-Bromo-1,1-dimethylcyclopentane as a Precursor for 1,2-Dimethylcyclopentene
A Guide for Researchers in Synthetic Chemistry
The synthesis of substituted cycloalkenes is a foundational element in the construction of complex molecular architectures for pharmaceuticals and other advanced materials. The choice of precursor and synthetic route can significantly influence reaction efficiency, product yield, and purity. This guide provides a comparative analysis of the efficacy of 2-Bromo-1,1-dimethylcyclopentane against an alternative precursor, 1,2-dimethylcyclopentanol (B102604), for the synthesis of the target molecule 1,2-dimethylcyclopentene (B3386875).
Performance Comparison of Precursors
The synthesis of 1,2-dimethylcyclopentene from either this compound or 1,2-dimethylcyclopentanol typically proceeds via an elimination reaction. The choice between these precursors involves trade-offs in reaction conditions, potential byproducts, and the nature of the leaving group. Below is a summary of the key aspects of each synthetic pathway.
| Feature | Route A: Dehydrobromination of this compound | Route B: Dehydration of 1,2-dimethylcyclopentanol |
| Reaction Type | Elimination (E1 or E2) | Elimination (E1) |
| Primary Reagent | Base (e.g., Potassium Ethoxide in Ethanol) | Strong Acid (e.g., H₂SO₄ or H₃PO₄) |
| Typical Conditions | Heating in an alcoholic solvent.[1] | Heating with a catalytic amount of acid.[2] |
| Leaving Group | Bromide ion (Br⁻) | Water (H₂O) |
| Mechanism | E1 with weak base (ethanol), E2 with strong base (ethoxide).[3][4][5] | E1 mechanism involving a carbocation intermediate.[6][7] |
| Potential Byproducts | Substitution products (ethers if alcohol is the solvent), other alkene isomers.[1] | Rearrangement products, polymerization products.[8][9] |
| Theoretical Yield | Generally high for elimination of secondary halides with a strong base. | Can be high, but susceptible to side reactions. |
| Considerations | A strong, non-nucleophilic base is preferred to minimize substitution.[2] | Risk of carbocation rearrangement leading to a mixture of alkene isomers.[10] |
Reaction Pathways and Mechanisms
The formation of 1,2-dimethylcyclopentene from this compound when heated in ethanol (B145695) proceeds through an E1 (unimolecular elimination) mechanism. This involves the initial loss of the bromide leaving group to form a secondary carbocation, which can then rearrange to a more stable tertiary carbocation. Subsequent deprotonation yields the target alkene.[3][11]
The alternative pathway, the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol, also proceeds via an E1 mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated to form the alkene.[6][7]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 1,2-dimethylcyclopentene from the two precursors. Researchers should adapt these procedures based on laboratory conditions and safety protocols.
Key Experiment 1: Dehydrobromination of this compound
Objective: To synthesize 1,2-dimethylcyclopentene via an E2 elimination reaction.
Materials:
-
This compound
-
Potassium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A solution of potassium ethoxide in anhydrous ethanol is prepared in a round-bottom flask.
-
This compound is added to the flask.
-
The mixture is heated under reflux for a specified period to ensure the completion of the reaction.[1]
-
After cooling, the reaction mixture is diluted with water and the organic layer is separated.
-
The crude product is washed, dried, and purified by distillation to yield 1,2-dimethylcyclopentene.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. When (RS)-1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of t.. [askfilo.com]
- 4. gauthmath.com [gauthmath.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved 17-26 Acid-catalyzed dehydration of | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
Mechanistic Insights into the Rearrangement of 2-Bromo-1,1-dimethylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acid- or solvolysis-induced rearrangement of 2-bromo-1,1-dimethylcyclopentane is a classic example of a reaction proceeding through a carbocation intermediate, leading to the formation of a more stable product. This guide provides a mechanistic validation of this rearrangement, comparing it with the behavior of analogous substrates, and presenting supporting experimental data to elucidate the factors governing product distribution.
Mechanistic Pathway: A Step-by-Step Visualization
The rearrangement of this compound typically proceeds via an E1 (Elimination, Unimolecular) mechanism, especially under solvolytic conditions with a weak base. The reaction is characterized by the formation of a carbocation intermediate, which is prone to rearrangement to a more stable species.
The key steps are:
-
Formation of a Secondary Carbocation: The reaction is initiated by the departure of the bromide leaving group, resulting in the formation of a secondary carbocation at the C2 position.
-
Carbocation Rearrangement: A 1,2-methyl shift occurs, where one of the methyl groups from the adjacent quaternary carbon (C1) migrates to the positively charged C2. This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation.
-
Proton Elimination: A base (often the solvent) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. The major product is the more substituted and thermodynamically more stable alkene, 1,2-dimethylcyclopentene (B3386875), in accordance with Zaitsev's rule.
Concurrently, an SN1 (Substitution, Nucleophilic, Unimolecular) reaction can also occur, where the solvent molecule acts as a nucleophile and attacks the carbocation intermediates, leading to substitution products.
Comparative Analysis of Substrate Effects
To provide a quantitative understanding of how the alkyl substituent influences the reaction outcome, we present data from a study on the solvolysis of 1-chloro-1-alkylcycloalkanes in 80% aqueous ethanol (B145695).[1] While the leaving group is chloride instead of bromide, the mechanistic principles and trends are analogous. The data highlights the competition between elimination (alkene formation) and substitution (alcohol formation) pathways.
| Substrate | Alkyl Group | % Unrearranged Alkene | % Unrearranged Alcohol | % Rearranged Products |
| 1-Chloro-1-methylcyclopentane | Methyl | 75 | 25 | 0 |
| 1-Chloro-1-ethylcyclopentane | Ethyl | 85 | 15 | 0 |
| 1-Chloro-1-isopropylcyclopentane | Isopropyl | 90 | 10 | 0 |
| 1-Chloro-1-t-butylcyclopentane | t-Butyl | 15 | - | 85 |
Table 1: Product Distribution in the Solvolysis of 1-Chloro-1-alkylcyclopentanes in 80% Aqueous Ethanol [1]
Note: The rearranged products for the t-butyl substrate consist of a mixture of rearranged alkenes and alcohols.
The data clearly indicates that for smaller alkyl groups (methyl, ethyl, isopropyl), the primary products are the unrearranged alkene and alcohol. However, with a bulky t-butyl group, rearrangement becomes the dominant pathway, accounting for 85% of the products.[1] This is consistent with the mechanism proposed for this compound, where the potential for a significant stabilization of the carbocation through rearrangement drives the reaction towards the rearranged products.
Experimental Protocols
The following is a general procedure for the solvolysis of haloalkanes, based on the methodology described in the comparative study.[1]
Objective: To determine the product distribution from the solvolysis of a haloalkane in an aqueous ethanol mixture.
Materials:
-
Haloalkane (e.g., this compound or 1-chloro-1-alkylcyclopentane)
-
80% Aqueous Ethanol (v/v)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
A solution of the haloalkane in 80% aqueous ethanol is prepared in a round-bottom flask.
-
The reaction mixture is stirred at a constant temperature (e.g., 25°C) for a sufficient period to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or by periodically analyzing aliquots by GC.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., diethyl ether or pentane) and water.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is carefully removed by rotary evaporation.
-
The resulting product mixture is analyzed by gas chromatography (GC) to determine the relative percentages of the different products. Product identification can be confirmed by comparing retention times with authentic samples or by GC-mass spectrometry (GC-MS).
Conclusion
The rearrangement of this compound is a well-established example of a carbocation-mediated reaction. The formation of 1,2-dimethylcyclopentene as the major product is a direct consequence of the rearrangement of an initially formed secondary carbocation to a more stable tertiary carbocation, followed by proton elimination. Comparative data from analogous systems demonstrates that the propensity for rearrangement is significantly influenced by the structure of the alkyl substituent, with bulkier groups that can lead to more stable carbocations favoring the rearrangement pathway. The provided experimental framework allows for the systematic investigation of these and other substrate and solvent effects on the product distribution in solvolysis reactions.
References
A Comparative Kinetic Analysis of the Solvolysis of 2-Bromo-1,1-dimethylcyclopentane and Other Tertiary Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the solvolysis of 2-Bromo-1,1-dimethylcyclopentane and other representative tertiary bromoalkanes. The solvolysis of tertiary alkyl halides, proceeding through an S(_N)1 mechanism, is a fundamental reaction in organic chemistry with significant implications for understanding reaction mechanisms and designing synthetic pathways. This document presents a comparison of the reactivity of this compound with tert-butyl bromide, 1-bromo-1-methylcyclopentane, and 1-bromo-1-methylcyclohexane, supported by experimental data and detailed protocols.
Quantitative and Qualitative Comparison of Solvolysis Rates
The rate of solvolysis for tertiary bromoalkanes is primarily dependent on the stability of the carbocation intermediate formed during the rate-determining step. The following table summarizes the available quantitative kinetic data and provides a qualitative comparison of the relative reaction rates.
| Substrate | Structure | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| tert-Butyl bromide | (CH₃)₃CBr | 80% Ethanol (B145695) / 20% Water | 25 | 1.3 x 10⁻³[1] | 1000 |
| 1-Bromoadamantane | C₁₀H₁₅Br | 80% Ethanol / 20% Water | 25 | ~1.3 x 10⁻⁶[1] | 1 |
| 1-Bromo-1-methylcyclopentane | C₆H₁₁Br | 80% Ethanol / 20% Water | 25 | Estimated to be faster than tert-butyl bromide | >1000 |
| 1-Bromo-1-methylcyclohexane | C₇H₁₃Br | 80% Ethanol / 20% Water | 25 | Estimated to be slower than 1-bromo-1-methylcyclopentane | < Relative rate of 1-bromo-1-methylcyclopentane |
| This compound | C₇H₁₃Br | 80% Ethanol / 20% Water | 25 | Estimated to be slower than 1-bromo-1-methylcyclopentane | < Relative rate of 1-bromo-1-methylcyclopentane |
Note on Estimated Relative Rates:
-
1-Bromo-1-methylcyclopentane: The formation of a tertiary carbocation on a five-membered ring is known to be accelerated due to the relief of eclipsing strain as the carbon atom rehybridizes from sp³ to sp². This relief of I-strain (internal strain) makes the carbocation more stable and thus, the solvolysis rate is expected to be faster than that of the acyclic analogue, tert-butyl bromide.
-
1-Bromo-1-methylcyclohexane: The cyclohexane (B81311) ring is relatively strain-free in its chair conformation. The formation of a planar carbocation introduces some torsional strain. Therefore, the solvolysis rate is expected to be slower than that of 1-bromo-1-methylcyclopentane.
-
This compound: This is a secondary bromide, and while adjacent quaternary carbons can influence reaction rates, it is expected to undergo solvolysis significantly slower than its tertiary isomer, 1-bromo-1-methylcyclopentane, and is more likely to have competing E2 elimination pathways. For the purposes of comparing S(_N)1 reactivity, it is anticipated to be the slowest among the cyclopentane (B165970) derivatives under conditions favoring S(_N)1.
Experimental Protocol: Kinetic Analysis of Solvolysis
This protocol describes a method for determining the first-order rate constant of solvolysis for a tertiary bromoalkane in an aqueous ethanol solvent system. The reaction progress is monitored by titrating the hydrobromic acid produced with a standardized sodium hydroxide (B78521) solution.
Materials:
-
Tertiary bromoalkane (e.g., this compound, tert-butyl bromide)
-
80:20 (v/v) Ethanol:Water solvent mixture
-
0.1 M standardized sodium hydroxide solution
-
Phenolphthalein (B1677637) indicator solution
-
Ice bath
-
Constant temperature water bath (25 °C)
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the 80:20 ethanol:water solvent mixture into a 125 mL Erlenmeyer flask. Equilibrate the flask in the constant temperature water bath set to 25 °C.
-
Initiation of Reaction: Once the solvent has reached thermal equilibrium, add a precise amount (e.g., 1 mL) of the tertiary bromoalkane to the flask. Start the stopwatch immediately upon addition. This is time t=0.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot from the reaction mixture using a pipette and transfer it to a 50 mL Erlenmeyer flask containing ice to quench the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate the solution with the standardized 0.1 M NaOH solution until the faint pink endpoint is reached. Record the volume of NaOH used.
-
Data Collection: Repeat the sampling and titration procedure at various time intervals for a duration sufficient to observe a significant change in reactant concentration (e.g., until the reaction is approximately 70% complete).
-
Infinity Titration: To determine the concentration of HBr at the completion of the reaction (t=∞), place a sealed sample of the reaction mixture in a warm water bath (e.g., 50-60 °C) for several hours to drive the reaction to completion. Allow it to cool to room temperature and then titrate a 5 mL aliquot as before.
-
Data Analysis: The first-order rate constant (k) can be determined graphically by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH for the infinity titration and Vt is the volume of NaOH at time t. The slope of the resulting straight line is equal to -k.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S(_N)1 solvolysis pathway and the experimental workflow for the kinetic analysis.
Caption: S(_N)1 solvolysis mechanism of a tertiary bromoalkane.
Caption: Workflow for the kinetic analysis of solvolysis.
References
Spectroscopic Showdown: Unraveling the Reaction Pathways of 2-Bromo-1,1-dimethylcyclopentane
A comprehensive analysis of the spectroscopic data of products derived from 2-Bromo-1,1-dimethylcyclopentane under various reaction conditions reveals a fascinating interplay between elimination and substitution pathways. This guide provides researchers, scientists, and drug development professionals with a comparative look at the outcomes of E1/SN1 and E2 reactions, supported by detailed experimental protocols and spectroscopic evidence.
The reactivity of the secondary alkyl halide, this compound, presents a classic case study in competitive reaction mechanisms. The product distribution is highly dependent on the reaction conditions, particularly the nature of the base and solvent employed. This guide will explore two primary pathways: solvolysis in a protic solvent, favoring E1 and SN1 reactions, and reaction with a strong, sterically hindered base, promoting the E2 mechanism.
Reaction Pathways and Product Overview
Under solvolytic conditions, such as heating in ethanol (B145695), this compound undergoes a carbocation-mediated reaction. The initial formation of a secondary carbocation can be followed by a hydride shift to form a more stable tertiary carbocation. This leads to a mixture of the rearranged elimination product, 1,2-dimethylcyclopentene (Zaitsev product), and the substitution product, 2-ethoxy-1,1-dimethylcyclopentane .
In contrast, when subjected to a strong, non-nucleophilic base like potassium tert-butoxide, the reaction is expected to proceed via a concerted E2 mechanism. This pathway avoids a carbocation intermediate and favors the formation of the less substituted, non-rearranged alkene, 3,3-dimethylcyclopentene (Hofmann product), due to the steric hindrance of the base.
Experimental Protocols
E1/SN1 Solvolysis in Ethanol
Objective: To generate and characterize the products of the solvolysis of this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 volumes).
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by fractional distillation or column chromatography on silica (B1680970) gel to separate the alkene and ether products.
-
Characterize the products using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
E2 Elimination with Potassium tert-Butoxide
Objective: To synthesize and characterize the product of the E2 elimination of this compound.
Procedure:
-
To a solution of potassium tert-butoxide (1.5 eq) in dry tert-butanol (B103910) (15 volumes) in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in dry tert-butanol dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 4 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Analyze the resulting alkene product by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Data and Comparison
The following tables summarize the key spectroscopic data for the starting material and the major reaction products.
Table 1: 1H NMR Spectroscopic Data (δ, ppm)
| Compound | H (Olefinic) | H (Adjacent to O) | H (Alkyl) |
| This compound | - | - | 4.2 (dd, 1H), 2.1-1.5 (m, 6H), 1.1 (s, 3H), 1.0 (s, 3H) |
| 1,2-Dimethylcyclopentene [1][2] | - | - | 2.2-2.3 (m, 4H), 1.7 (s, 6H), 1.5-1.6 (m, 2H) |
| 3,3-Dimethylcyclopentene [3][4] | 5.6 (m, 2H) | - | 2.1 (t, 2H), 1.6 (t, 2H), 1.0 (s, 6H) |
| 2-Ethoxy-1,1-dimethylcyclopentane | - | 3.5 (q, 2H), 3.4 (t, 1H) | 1.8-1.4 (m, 6H), 1.2 (t, 3H), 1.0 (s, 3H), 0.9 (s, 3H) |
Table 2: 13C NMR Spectroscopic Data (δ, ppm)
| Compound | C (Olefinic) | C (Adjacent to O) | C (Alkyl) |
| This compound | - | - | 60.1, 42.5, 38.2, 34.1, 25.9, 24.8, 21.7 |
| 1,2-Dimethylcyclopentene [5] | 134.5 | - | 35.1, 33.8, 22.9, 12.8, 11.5 |
| 3,3-Dimethylcyclopentene [3] | 130.1 | - | 45.2, 38.7, 30.2, 28.9 |
| 2-Ethoxy-1,1-dimethylcyclopentane | - | 82.1, 64.3 | 43.1, 37.9, 33.5, 25.1, 24.5, 22.3, 15.8 |
Table 3: IR Spectroscopic Data (cm-1)
| Compound | Key Absorptions |
| This compound | 2960 (C-H str), 1460 (C-H bend), 680 (C-Br str) |
| 1,2-Dimethylcyclopentene [2] | 2950 (C-H str), 1660 (C=C str), 1450 (C-H bend) |
| 3,3-Dimethylcyclopentene | 3040 (=C-H str), 2960 (C-H str), 1640 (C=C str), 1460 (C-H bend) |
| 2-Ethoxy-1,1-dimethylcyclopentane | 2960 (C-H str), 1100 (C-O str), 1460 (C-H bend) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) | Key Fragments |
| This compound | 176/178 | 97, 83, 69 |
| 1,2-Dimethylcyclopentene [6][7] | 96 | 81, 68, 53 |
| 3,3-Dimethylcyclopentene [3] | 96 | 81, 67, 53 |
| 2-Ethoxy-1,1-dimethylcyclopentane | 142 | 113, 97, 83, 69 |
Visualization of Experimental Workflow
The general workflow for the synthesis, purification, and characterization of the reaction products is outlined below.
Conclusion
The spectroscopic data provides clear evidence for the formation of distinct products depending on the reaction conditions applied to this compound. Solvolysis in ethanol leads to a mixture of the rearranged alkene, 1,2-dimethylcyclopentene, and the substitution product, 2-ethoxy-1,1-dimethylcyclopentane, consistent with an E1/SN1 mechanism involving a carbocation rearrangement. In contrast, the use of a strong, bulky base favors the E2 pathway, yielding the less substituted alkene, 3,3-dimethylcyclopentene. This comparative guide, with its detailed experimental protocols and tabulated spectroscopic data, serves as a valuable resource for chemists engaged in synthetic and mechanistic studies.
References
- 1. 1,2-DIMETHYLCYCLOPENTENE(765-47-9) 1H NMR [m.chemicalbook.com]
- 2. 1,2-Dimethylcyclopentene | C7H12 | CID 69829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Dimethylcyclopentene | C7H12 | CID 93922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Dimethylcyclopentene | SIELC Technologies [sielc.com]
- 5. (1S,2S)-1,2-dimethylcyclopentane | C7H14 | CID 641612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Dimethylcyclopentane | C7H14 | CID 17148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentane, 1,2-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Synthetic Routes of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-Bromo-1,1-dimethylcyclopentane, a valuable intermediate in organic synthesis. The comparison focuses on objectivity, supported by available experimental data, to assist researchers in selecting the most suitable route for their specific applications.
Introduction
This compound is a secondary alkyl halide whose structure lends itself to a variety of nucleophilic substitution and elimination reactions, making it a useful building block in the synthesis of more complex molecules. The strategic placement of the bromine atom adjacent to a quaternary carbon center presents unique synthetic challenges and opportunities. This guide will focus on the most direct and commonly cited method for its preparation: the free-radical bromination of 1,1-dimethylcyclopentane (B44176).
Synthetic Route 1: Free-Radical Bromination of 1,1-dimethylcyclopentane
The most direct approach to this compound is the free-radical halogenation of the parent alkane, 1,1-dimethylcyclopentane. This reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a bromine radical to form a secondary alkyl radical, which then reacts with a bromine source to yield the desired product. The regioselectivity of this reaction is governed by the relative stability of the possible radical intermediates. Bromination is known to be highly selective for the most substituted C-H bond that can be attacked. In the case of 1,1-dimethylcyclopentane, the secondary hydrogens at the C2 and C5 positions are the most likely sites of radical formation, leading to this compound as the major product.
Two primary variations of this method are commonly employed: photobromination using molecular bromine and the Wohl-Ziegler reaction using N-bromosuccinimide (NBS).
Method 1a: Photobromination with Molecular Bromine
This classic method involves the reaction of 1,1-dimethylcyclopentane with molecular bromine (Br₂) under photochemical initiation, typically using UV light or heat. The reaction is generally carried out in a non-polar solvent to minimize ionic side reactions.
Method 1b: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)
The Wohl-Ziegler reaction is a widely used method for allylic and benzylic brominations, and it is also effective for the bromination of alkanes at activated C-H bonds. This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. A key advantage of using NBS is that it maintains a low concentration of bromine and hydrogen bromide in the reaction mixture, which helps to suppress competing ionic addition reactions and other side products.
Quantitative Data Comparison
| Parameter | Method 1a: Photobromination (Br₂) | Method 1b: Wohl-Ziegler (NBS) |
| Starting Material | 1,1-dimethylcyclopentane | 1,1-dimethylcyclopentane |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Initiator | UV light or Heat | AIBN or Benzoyl Peroxide |
| Solvent | Non-polar (e.g., CCl₄) | Non-polar (e.g., CCl₄) |
| Reported Yield | Data not available | Data not available |
| Reaction Time | Data not available | Data not available |
| Temperature | Data not available | Reflux |
| Key Advantages | Direct use of elemental bromine. | High selectivity, minimizes side reactions. |
| Key Disadvantages | Potential for over-bromination and side reactions. | Requires a radical initiator, NBS can be moisture sensitive. |
Experimental Protocols
Method 1b: General Protocol for Wohl-Ziegler Bromination
The following is a representative, generalized protocol for the Wohl-Ziegler bromination of an alkane. Specific quantities and reaction times would need to be optimized for the synthesis of this compound.
Materials:
-
1,1-dimethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,1-dimethylcyclopentane and anhydrous carbon tetrachloride under an inert atmosphere.
-
Add N-bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator.
-
Monitor the reaction progress by techniques such as GC-MS or TLC (by quenching a small aliquot and analyzing the organic components). The reaction is complete when the starting material is consumed. The solid succinimide (B58015) byproduct will float to the surface of the CCl₄.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Logical Workflow for Synthetic Route Selection
The decision-making process for selecting a synthetic route can be visualized as follows:
Caption: Logical flow for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound is most directly achieved through the free-radical bromination of 1,1-dimethylcyclopentane. The Wohl-Ziegler reaction, utilizing NBS and a radical initiator, is theoretically the preferred method due to its higher selectivity and tendency to minimize side reactions compared to photobromination with molecular bromine. However, the lack of specific, published experimental data with quantitative yields for this particular transformation necessitates that researchers perform optimization studies to achieve the desired outcome. For any application, the choice of method will depend on the available equipment, the scale of the reaction, and the desired purity of the final product.
A Comparative Guide to the Isomeric Purity Determination of 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. In the context of pharmaceutical development and chemical synthesis, the precise determination of isomeric purity is not merely a quality control metric but a fundamental necessity. 2-Bromo-1,1-dimethylcyclopentane, a halogenated cyclic alkane, possesses a chiral center at the C2 position, giving rise to (R) and (S) enantiomers. The presence of positional isomers, such as 3-Bromo-1,1-dimethylcyclopentane, which may arise during synthesis, further complicates purity analysis. This guide provides a comparative overview of the primary analytical techniques for determining the isomeric purity of this compound, supported by adaptable experimental protocols and performance data for analogous compounds.
Comparison of Key Analytical Techniques
The two most powerful and widely adopted techniques for the determination of isomeric purity of volatile chiral compounds like this compound are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each method offers distinct advantages and is suited to different analytical requirements.
| Feature | Chiral Gas Chromatography (GC) | NMR with Chiral Auxiliaries |
| Principle | Differential partitioning of enantiomers between a mobile gas phase and a chiral stationary phase (CSP), leading to different retention times. | Formation of transient diastereomeric complexes with a chiral auxiliary (solvating agent or shift reagent), resulting in distinguishable NMR signals for each enantiomer. |
| Primary Application | Enantiomeric and positional isomer separation and quantification. | Enantiomeric excess (e.e.) determination. |
| Sample Requirement | Volatile and thermally stable compounds. Small sample size (µL injections of dilute solutions). | Higher concentration required compared to GC. Non-destructive. |
| Instrumentation | Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS). | NMR spectrometer. |
| Data Output | Chromatogram showing separated peaks for each isomer. | NMR spectrum with separate, quantifiable signals for each enantiomer in the presence of the chiral auxiliary. |
| Key Advantage | High-resolution separation of multiple isomers in a single run. | Provides structural information and can be used for a wide range of compounds without the need for volatility. |
| Limitations | Requires a specific chiral column for the target analyte. The compound must be volatile. | Signal resolution can be poor for some compounds, and line broadening can occur with shift reagents. The chiral auxiliary must interact effectively with the analyte. |
Experimental Protocols
The following are adaptable protocols for the two primary methods for determining the isomeric purity of this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the baseline separation of volatile enantiomers. Cyclodextrin-based chiral stationary phases are particularly effective for resolving halogenated alkanes.[1][2][3][4]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A cyclodextrin-based column, such as one containing a derivative of β-cyclodextrin, is recommended for haloalkanes. For example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column.[1][2][3][4]
Experimental Conditions (Exemplary for a similar haloalkane):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 150 °C at 2 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve ~1 mg of the this compound sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or hexane.
Data Analysis:
The percentage of each isomer is determined by the area of the corresponding peak in the chromatogram. The enantiomeric excess (% ee) is calculated using the following formula:
% ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine the enantiomeric excess of a chiral compound. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum that can be integrated.[5][6]
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl3).
-
Chiral Solvating Agent (CSA): A suitable CSA for a bromoalkane could be a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a lanthanide-based chiral shift reagent.[5]
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a minimal amount of deuterated chloroform (B151607) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample to identify the key proton signals.
-
Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now be resolved into two separate sets of peaks.
-
Quantification: Integrate the well-resolved signals corresponding to each enantiomer.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the integration values of the separated signals:
% ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
Where Integral_R and Integral_S are the integration values of the signals corresponding to the (R) and (S) enantiomers, respectively.
Visualization of Analytical Workflows
To visualize the analytical processes, the following diagrams illustrate the typical workflows for isomeric purity determination using Chiral GC and Chiral NMR.
Caption: Workflow for Chiral Gas Chromatography Analysis.
Caption: Workflow for Chiral NMR Spectroscopy Analysis.
Conclusion
The choice between Chiral GC and Chiral NMR for the isomeric purity determination of this compound will depend on the specific requirements of the analysis. Chiral GC offers superior separation of both enantiomers and potential positional isomers, making it ideal for comprehensive purity profiling. Chiral NMR, on the other hand, provides a rapid and non-destructive method for determining enantiomeric excess and can be invaluable for reaction monitoring and for compounds that are not amenable to GC analysis. For rigorous quality control in a drug development setting, the use of both techniques can be complementary, with GC providing detailed separation and NMR offering confirmation of enantiomeric ratios. The protocols and workflows provided in this guide serve as a starting point for method development and can be optimized to suit the specific instrumentation and analytical challenges encountered.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. gcms.cz [gcms.cz]
- 5. Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Solvolysis Reactivity of 2-Bromo-1,1-dimethylcyclopentane and its Acyclic Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of alkyl halides is a fundamental reaction in organic chemistry, providing a valuable platform for studying the interplay of electronic and steric effects on reaction mechanisms. The transition from an acyclic to a cyclic substrate can introduce significant changes in reactivity due to factors such as ring strain and conformational rigidity. This guide focuses on the comparison between 2-bromo-1,1-dimethylcyclopentane, a secondary alkyl halide within a five-membered ring system, and its acyclic counterpart, 2-bromo-4,4-dimethylpentane, which features a sterically demanding neopentyl-like structure. Understanding their relative reactivities is crucial for predicting reaction outcomes and designing synthetic pathways in medicinal chemistry and materials science.
Theoretical Background: Factors Influencing Reactivity
The solvolysis of secondary alkyl halides can proceed through competing SN1 and E1 pathways, both of which involve the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation and the steric environment of the substrate are paramount in determining the reaction rate and the resulting product mixture.
-
Carbocation Stability: Both substrates are secondary alkyl bromides and are expected to form secondary carbocations upon ionization. However, the subsequent fate of these carbocations can differ significantly.
-
Steric Effects and Ring Strain: The cyclic nature of this compound introduces the concept of "I-strain" (internal strain), which refers to the change in steric strain in going from the reactant to the transition state. In cyclopentyl systems, the relief of torsional strain upon moving from a sp³-hybridized carbon to a sp²-hybridized carbocation is believed to accelerate the rate of solvolysis[1]. The acyclic analogue, 2-bromo-4,4-dimethylpentane, experiences significant steric hindrance from the bulky tert-butyl group, which can influence both the rate of reaction and the potential for carbocation rearrangements.
Expected Reactivity Comparison
Based on these principles, a qualitative comparison of the reactivity of the two compounds can be made:
| Feature | This compound | 2-Bromo-4,4-dimethylpentane (Acyclic Analogue) |
| Expected Solvolysis Rate | Likely faster due to the relief of I-strain in the transition state leading to the carbocation. | Likely slower due to steric hindrance from the neopentyl-like structure, which can impede solvation of the developing carbocation. |
| Carbocation Intermediate | Initially forms a secondary carbocation on the cyclopentyl ring. | Initially forms a secondary carbocation adjacent to a quaternary carbon. |
| Potential for Rearrangement | Hydride shifts are possible, leading to a more stable tertiary carbocation if a suitable hydrogen is available on an adjacent carbon. | Highly prone to a 1,2-methyl shift (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. This is a characteristic reaction of neopentyl-like systems[2]. |
| Expected Major Products | A mixture of substitution (ether or alcohol, depending on the solvent) and elimination (alkenes) products. The distribution will depend on the solvent and temperature. | A mixture of substitution and elimination products, with a significant proportion likely arising from the rearranged tertiary carbocation. |
Reaction Pathways
The solvolysis of these compounds is expected to proceed through the formation of carbocation intermediates, which can then be trapped by the solvent (SN1) or lose a proton (E1). The potential for rearrangement adds complexity to the product distribution, particularly for the acyclic analogue.
Caption: General solvolysis pathways for the cyclic and acyclic bromides.
Experimental Protocols
To quantitatively compare the solvolysis rates, a standardized experimental protocol should be followed. A common method involves monitoring the production of hydrobromic acid (HBr) over time.
Kinetic Measurement of Solvolysis
Objective: To determine the first-order rate constant for the solvolysis of this compound and 2-bromo-4,4-dimethylpentane in a given solvent system (e.g., 80% ethanol (B145695)/20% water).
Materials:
-
This compound
-
2-bromo-4,4-dimethylpentane
-
80% ethanol (v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture:
-
Accurately prepare a solution of the alkyl bromide (e.g., 0.1 M) in the chosen solvent system.
-
Place a known volume of this solution in an Erlenmeyer flask and equilibrate it in the constant temperature water bath.
-
-
Titration:
-
At time t=0, start the reaction.
-
At regular time intervals, withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and quench the reaction by adding it to a flask containing acetone (B3395972) at a low temperature.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated HBr with the standardized NaOH solution until the pink endpoint is reached.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of HBr at each time point is proportional to the volume of NaOH used.
-
The concentration of the alkyl bromide remaining at time t, [RBr]t, can be calculated from the initial concentration, [RBr]0, and the concentration of HBr formed.
-
A plot of ln([RBr]t) versus time should yield a straight line for a first-order reaction, with the slope equal to -k, where k is the rate constant.
-
Product Analysis
Objective: To identify and quantify the products of the solvolysis reaction.
Procedure:
-
Allow the solvolysis reaction to proceed to completion.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Concentrate the solution and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative ratios.
Conclusion
The comparison between this compound and its acyclic analogue, 2-bromo-4,4-dimethylpentane, highlights the profound influence of molecular structure on reactivity in solvolysis reactions. The cyclic compound is anticipated to exhibit an enhanced reaction rate due to the relief of I-strain in the transition state. Conversely, the acyclic compound, with its sterically hindered neopentyl-like structure, is expected to react more slowly and be highly susceptible to carbocation rearrangement, leading to products with a different carbon skeleton.
For drug development professionals and synthetic chemists, these predictable differences in reactivity are critical for designing efficient synthetic routes and for understanding the potential metabolic pathways of cyclic versus acyclic drug candidates. Further experimental studies are warranted to obtain precise quantitative data for these specific compounds to validate these theoretical predictions.
References
Assessing the Synthetic Utility of 2-Bromo-1,1-dimethylcyclopentane in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, the strategic introduction of specific structural motifs is paramount. The gem-dimethylcyclopentane unit, a common feature in various natural products and pharmacologically active compounds, presents a unique synthetic challenge. This guide provides a comparative assessment of 2-Bromo-1,1-dimethylcyclopentane as a precursor for this moiety, evaluating its synthetic utility against other alternatives. While specific quantitative data for this particular substrate is limited in publicly available literature, this guide leverages established principles of organic chemistry to provide a robust comparative analysis.
Reactivity Profile of this compound
This compound is a secondary alkyl halide, a structural class known for its susceptibility to both nucleophilic substitution (SN1) and elimination (E1) reactions, particularly under solvolytic conditions. The presence of two methyl groups on the adjacent carbon (C1) significantly influences its reactivity, primarily by favoring carbocation-mediated pathways.
Heating this compound in the presence of a weak nucleophile and weak base, such as ethanol (B145695) or methanol, is expected to favor an E1 elimination pathway.[1] This reaction likely proceeds through the formation of a secondary carbocation, which can then undergo a 1,2-hydride or methyl shift to form a more stable tertiary carbocation prior to elimination, leading to a mixture of alkene products.[1] Concurrently, SN1 substitution can also occur, yielding the corresponding ether.
Comparison with Halogen Alternatives
The choice of the halogen atom in an alkyl halide is a critical parameter influencing its reactivity, particularly in reactions where the carbon-halogen bond is cleaved in the rate-determining step. The general order of reactivity for alkyl halides in both SN1/E1 reactions and Grignard reagent formation is:
Iodo- > Bromo- > Chloro-
This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker C-I bond is more easily cleaved than the C-Br and C-Cl bonds.
Table 1: Qualitative Comparison of 2-Halo-1,1-dimethylcyclopentanes
| Feature | 2-Iodo-1,1-dimethylcyclopentane | This compound | 2-Chloro-1,1-dimethylcyclopentane |
| Reactivity in SN1/E1 | Highest | Intermediate | Lowest |
| Grignard Formation | Easiest to initiate | Readily formed | More difficult to initiate |
| Cost & Availability | Generally higher cost | Moderate cost and availability | Lowest cost, widely available |
| Stability | Least stable, light-sensitive | Moderately stable | Most stable |
Due to the lack of specific experimental data for 2-iodo- and 2-chloro-1,1-dimethylcyclopentane in the literature, a quantitative comparison of yields and reaction rates is not possible at this time. However, based on general principles, one would expect the iodo- derivative to provide higher yields under milder conditions, while the chloro- derivative would require more forcing conditions.
Alternative Synthetic Strategies for the Gem-Dimethylcyclopentane Moiety
Beyond the use of pre-functionalized cyclopentane (B165970) rings, several other synthetic strategies can be employed to construct the gem-dimethylcyclopentane scaffold. These methods offer alternative retrosynthetic disconnections and may be more suitable depending on the overall synthetic plan.
Table 2: Comparison of Synthetic Methods for the Gem-Dimethylcyclopentane Unit
| Method | Description | Advantages | Disadvantages |
| Cyclization of Acyclic Precursors | Intramolecular reactions such as radical cyclizations or Nazarov cyclizations of appropriately substituted acyclic starting materials. | High degree of control over stereochemistry. | Requires multi-step synthesis of the acyclic precursor. |
| [3+2] Annulation Reactions | The reaction of a three-carbon component with a two-carbon component to form the five-membered ring. | Convergent approach. | May require specialized reagents and catalysts. |
| Ring Expansion Reactions | Expansion of a four-membered ring, such as a cyclobutane (B1203170) derivative. | Can provide access to complex cyclopentane structures. | Synthesis of the cyclobutane precursor can be challenging. |
The selection of the most appropriate method will depend on factors such as the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.
Experimental Protocols
Representative Protocol: E1 Elimination of a Secondary Alkyl Bromide
Materials:
-
Secondary alkyl bromide (1.0 eq)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the secondary alkyl bromide and an excess of anhydrous ethanol.
-
Heat the mixture to reflux using a heating mantle and maintain the reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product mixture (alkenes and substitution product).
-
Purify the products by fractional distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: SN1/E1 reaction pathway of this compound.
Caption: A typical experimental workflow in organic synthesis.
Conclusion
This compound serves as a viable, albeit moderately reactive, precursor for the introduction of the gem-dimethylcyclopentane moiety. Its utility is most pronounced in reactions proceeding through carbocation intermediates, such as E1 and SN1 reactions. For applications requiring higher reactivity and milder conditions, the corresponding iodo- derivative would likely be a superior choice, albeit at a higher cost. Conversely, the chloro- derivative offers a more economical but less reactive alternative. The ultimate decision on which precursor or synthetic strategy to employ will be dictated by the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and overall synthetic efficiency. Further experimental studies are warranted to provide quantitative data on the reactivity of this compound and its halogenated counterparts to enable a more definitive comparative assessment.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1,1-dimethylcyclopentane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1,1-dimethylcyclopentane, a flammable, halogenated organic compound. Adherence to these protocols is vital for minimizing risks to personnel and the environment, and for maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate safety measures. This substance is classified as a flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Ventilation: All handling and waste collection activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.
-
Ignition Sources: this compound is a flammable liquid[1]. Keep the chemical and its waste away from heat, sparks, open flames, and other potential ignition sources. Use non-sparking tools and ensure containers are properly grounded to prevent static discharge.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C7H13Br | PubChem |
| Molecular Weight | 177.08 g/mol | PubChem[1] |
| GHS Hazard Class | Flammable Liquid, Category 3 | ECHA C&L Inventory[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and coordination with your institution's Environmental Health & Safety (EHS) department.
1. Waste Identification and Segregation:
-
As a halogenated organic compound (containing bromine), this compound waste must be segregated from non-halogenated organic waste streams.
-
Mixing halogenated and non-halogenated waste can lead to dangerous reactions and significantly increase disposal costs. This waste stream is typically destined for high-temperature incineration.
2. Waste Collection and Containment:
-
Designated Container: Use a designated, properly labeled hazardous waste container for halogenated organic solvents. The container should be made of a material compatible with the chemical.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all constituents, including "this compound," and their approximate concentrations.
-
Transferring Waste: Carefully pour the waste into the designated container within a chemical fume hood to avoid splashing and vapor release.
-
Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste, to minimize the release of flammable vapors[2].
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a well-ventilated, cool, and dry location, away from heat and ignition sources. Ensure secondary containment is in place to capture any potential leaks.
4. Arranging for Disposal:
-
Once the waste container is nearly full (typically 75-80% capacity), request a waste pickup from your institution's EHS department or equivalent hazardous waste management group[2].
-
Do not overfill containers. Follow your institution's specific procedures for waste pickup requests. The final disposal should be carried out at an approved waste disposal plant[1].
Accidental Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Control Ignition Sources: Immediately eliminate all sources of ignition from the area.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse flammable vapors.
-
Contain the Spill: Prevent the spill from spreading or entering drains. Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the spill[3].
-
Collect and Dispose: Carefully collect the absorbent material and contaminated items using non-sparking tools. Place the collected waste into a labeled, sealable container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-1,1-dimethylcyclopentane
Essential Safety and Handling Guide for 2-Bromo-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 22228-38-2). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[1] It is crucial to handle this compound with care to prevent ignition and exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and face shield | Goggles must be worn to protect from splashes. A face shield provides an additional layer of protection for the entire face.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Flame-resistant lab coat | A lab coat made of flame-resistant material or 100% cotton is essential to protect against splashes and in case of fire.[2][4] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
| Respiratory Protection | Use in a well-ventilated area | All handling should be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Precaution:
-
Ensure a certified chemical fume hood is operational.
-
Clear the work area of all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[5][6]
-
Have an appropriate fire extinguisher (ABC or dry chemical) readily accessible.[4]
-
Locate the nearest safety shower and eyewash station and ensure the path is unobstructed.
2. Handling and Transfer:
-
Don all required PPE before handling the chemical.
-
When transferring this compound between metal containers, ensure they are bonded and grounded to prevent static discharge.[4][7]
-
Perform all transfers slowly and carefully to minimize splashing.
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[4]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]
Disposal Plan
1. Waste Collection:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]
-
Collect all waste, including contaminated consumables, in a dedicated, properly labeled, and sealed waste container.[10]
-
The waste container must be clearly marked as "Hazardous Waste: Halogenated Organic Compounds."[10][11]
2. Waste Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [9][12] Mixed waste streams are more difficult and costly to dispose of.[11][12]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a certified environmental management company.
-
Never dispose of this compound down the drain or with general laboratory trash.[8][11]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Safety Workflow
Caption: Safety workflow for this compound.
References
- 1. This compound | C7H13Br | CID 77230354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
